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  • Product: 2,6-Dimethyl-4-(methylthio)phenol
  • CAS: 7379-49-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-4-(methylthio)phenol

Introduction This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 2,6-Dimethyl-4-(methylthio)phenol (CAS No. 7379-49-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 2,6-Dimethyl-4-(methylthio)phenol (CAS No. 7379-49-9). This molecule belongs to the class of substituted phenols, which are crucial structural motifs in medicinal chemistry, materials science, and agrochemicals. The presence of two methyl groups flanking the hydroxyl moiety offers significant steric hindrance, influencing its reactivity and intermolecular interactions. Furthermore, the para-substituted methylthio group introduces unique electronic and metabolic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven insights into the characterization and handling of this compound. We will delve into its properties by drawing comparisons with its well-characterized parent molecule, 2,6-dimethylphenol, to provide a robust scientific understanding.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all further research.

  • Systematic Name: 2,6-Dimethyl-4-(methylthio)phenol

  • Common Synonyms: 4-(Methylsulfanyl)-2,6-dimethylphenol

  • CAS Registry Number: 7379-49-9[1][2]

  • Molecular Formula: C₉H₁₂OS

  • Molecular Weight: 168.26 g/mol [1]

Below is a structural representation generated using Graphviz, illustrating the atomic arrangement and numbering scheme used for spectroscopic discussion.

2_6_Dimethyl_4_methylthiophenol C1 C1 C2 C2 C1->C2 O O C1->O C3 C3 C2->C3 C_Me1 C C2->C_Me1 C4 C4 C3->C4 C5 C5 C4->C5 S S C4->S C6 C6 C5->C6 C6->C1 C_Me2 C C6->C_Me2 H_O H O->H_O H_Me1_1 H C_Me1->H_Me1_1 H_Me1_2 H C_Me1->H_Me1_2 H_Me1_3 H C_Me1->H_Me1_3 H_Me2_1 H C_Me2->H_Me2_1 H_Me2_2 H C_Me2->H_Me2_2 H_Me2_3 H C_Me2->H_Me2_3 C_SMe C S->C_SMe H_SMe_1 H C_SMe->H_SMe_1 H_SMe_2 H C_SMe->H_SMe_2 H_SMe_3 H C_SMe->H_SMe_3

Caption: Molecular structure of 2,6-Dimethyl-4-(methylthio)phenol.

Physicochemical Properties

Direct experimental data for 2,6-Dimethyl-4-(methylthio)phenol is limited. Therefore, we present a comparative analysis with the parent compound, 2,6-dimethylphenol (CAS 576-26-1), to provide scientifically grounded estimations. The introduction of the methylthio group at the para-position is expected to increase the molecular weight and boiling point, and influence solubility and acidity due to its electronic effects.

Property2,6-Dimethylphenol (Parent Compound)2,6-Dimethyl-4-(methylthio)phenol (Target)Scientific Rationale for Estimated Properties
CAS Number 576-26-17379-49-9[1][2]-
Molecular Weight 122.16 g/mol [3]168.26 g/mol [1]Calculated from the molecular formula.
Appearance Colorless to off-white crystalline solid[4]White to off-white solid (Predicted)The addition of the methylthio group is unlikely to significantly alter the physical state at room temperature.
Melting Point 43-45 °C[3][5]> 45 °C (Estimated)Increased molecular weight and potential for stronger intermolecular interactions due to the sulfur atom would likely increase the melting point.
Boiling Point 203 °C (at 760 mmHg)[3][5]> 203 °C (Estimated)The significant increase in molecular weight will lead to a higher boiling point.
Solubility Slightly soluble in water (10 g/L at 20°C); soluble in alcohol, ether, benzene.[6][7]Less soluble in water, soluble in organic solvents (Predicted)The lipophilic methylthio group will likely decrease aqueous solubility while maintaining or enhancing solubility in nonpolar organic solvents.
pKa ~10.59[4][5]~9.5 - 10.0 (Estimated)The methylthio group is weakly electron-donating by resonance but can be slightly electron-withdrawing by induction. Studies on p-methylthiophenol (pKa 9.53) show it to be more acidic than phenol (pKa ~10), suggesting the sulfur atom helps stabilize the phenoxide anion.[5] This would lower the pKa relative to 2,6-dimethylphenol.
LogP 2.36[4]> 2.36 (Estimated)The addition of a methylthio group increases the lipophilicity of the molecule, thus increasing the octanol-water partition coefficient.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)
  • Hydroxyl Proton (-OH): A broad singlet, typically in the range of 4.5-5.5 ppm in CDCl₃. Its chemical shift is concentration-dependent and the peak may not be observed in the presence of exchangeable deuterium.

  • Aromatic Protons (Ar-H): Due to the symmetrical substitution pattern, the two aromatic protons at positions 3 and 5 are chemically equivalent. They will appear as a single peak, a singlet, expected around 6.8-7.2 ppm.

  • Methyl Protons (Ar-CH₃): The two methyl groups at positions 2 and 6 are also equivalent. They will produce a sharp singlet, integrating to 6 protons, expected around 2.2-2.3 ppm.

  • Methylthio Protons (-S-CH₃): The methyl group attached to the sulfur atom will appear as a sharp singlet, integrating to 3 protons, expected around 2.4-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

Based on the structure's symmetry, six distinct carbon signals are expected:

  • C1 (C-OH): ~150-155 ppm. The carbon atom attached to the hydroxyl group is significantly deshielded.

  • C2 & C6 (C-CH₃): ~125-130 ppm.

  • C3 & C5 (C-H): ~128-132 ppm.

  • C4 (C-S): ~130-135 ppm. The carbon attached to the sulfur will have a distinct chemical shift.

  • Ar-CH₃: ~16-18 ppm. The carbons of the two equivalent methyl groups on the ring.

  • -S-CH₃: ~15-20 ppm. The carbon of the methylthio group.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

  • Molecular Ion (M⁺): A prominent peak at m/z = 168, corresponding to the molecular weight of the compound.

  • [M-15]⁺: A fragment at m/z = 153, resulting from the loss of a methyl radical (•CH₃), likely from one of the ring methyl groups.

  • [M-47]⁺: A fragment at m/z = 121, corresponding to the loss of the methylthio radical (•SCH₃). This would be a significant indicator of the substituent.

  • Other Fragments: Other characteristic fragments of phenols and thioanisoles would also be present.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (from the methyl groups).

  • C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹.

  • C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range.

Synthesis and Reactivity

Plausible Synthetic Route: The Newman-Kwart Rearrangement

A robust and widely used method for converting phenols to thiophenols is through the Newman-Kwart rearrangement.[8][9][10] This thermal, intramolecular migration of an aryl group from an oxygen to a sulfur atom is a powerful tool for introducing the thiol functionality. The synthesis of 2,6-Dimethyl-4-(methylthio)phenol would likely start from the commercially available 2,6-dimethylphenol. The subsequent hydrolysis of the S-aryl thiocarbamate followed by S-methylation would yield the final product.

The causality behind this multi-step approach lies in the difficulty of direct, regioselective electrophilic thiomethylation of the activated phenol ring. The Newman-Kwart pathway offers excellent control and predictability.

Synthesis_Workflow Start 2,6-Dimethylphenol Intermediate1 O-(2,6-dimethylphenyl) dimethylthiocarbamate Start->Intermediate1 1. Base (e.g., NaH) 2. Dimethylthiocarbamoyl chloride Intermediate2 S-(2,6-dimethylphenyl) dimethylthiocarbamate Intermediate1->Intermediate2 Heat (~250 °C) (Newman-Kwart Rearrangement) Intermediate3 2,6-Dimethylthiophenol Intermediate2->Intermediate3 Hydrolysis (e.g., KOH/MeOH) Product 2,6-Dimethyl-4-(methylthio)phenol Intermediate3->Product Electrophilic Thiomethylation (e.g., with Dimethyl Sulfate)

Caption: Proposed synthetic workflow for 2,6-Dimethyl-4-(methylthio)phenol.

Key Reactivity Insights
  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile for reactions like ether and ester synthesis. The steric hindrance from the two ortho-methyl groups will significantly slow down reactions that require direct access to the oxygen atom.

  • Aromatic Ring: The phenol is highly activated towards electrophilic aromatic substitution due to the electron-donating hydroxyl and methyl groups.[11][12] The ortho positions (3 and 5) are the most likely sites for substitution.

  • Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone with appropriate oxidizing agents.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the technique of choice for the quantitative analysis and purity assessment of substituted phenols due to its robustness and sensitivity.[10][13]

Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol is a self-validating system designed for accuracy and reproducibility. It is based on established methods for similar phenolic compounds.[12]

Objective: To determine the purity of a sample of 2,6-Dimethyl-4-(methylthio)phenol.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard: A well-characterized reference standard of 2,6-Dimethyl-4-(methylthio)phenol.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Std Prepare 1 mg/mL stock of Reference Standard Dilute_Std Dilute stock to working concentration (e.g., 100 µg/mL) Prep_Std->Dilute_Std Prep_Sample Prepare 1 mg/mL stock of Sample Dilute_Sample Dilute stock to working concentration (e.g., 100 µg/mL) Prep_Sample->Dilute_Sample Inject_Std Inject Standard Solution (e.g., 10 µL) Dilute_Std->Inject_Std Inject_Sample Inject Sample Solution (e.g., 10 µL) Dilute_Sample->Inject_Sample Run_Gradient Run Chromatographic Method Inject_Std->Run_Gradient Inject_Sample->Run_Gradient Detect UV Detection at 280 nm Run_Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Purity = (Area_main / Area_total) * 100 Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B by adding 1 mL of formic acid to 1 L of HPLC-grade water and acetonitrile, respectively. Degas the mobile phases before use.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 100 µg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (Phenols typically have strong absorbance in this region).

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      10.0 95
      12.0 95
      12.1 40

      | 15.0 | 40 |

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This step is crucial for ensuring the trustworthiness of the results.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Conclusion

2,6-Dimethyl-4-(methylthio)phenol is a sterically hindered, sulfur-containing phenol with a unique set of physicochemical properties that make it a compound of interest for further research and development. While direct experimental data is sparse, a thorough understanding of its structure and a comparative analysis with related compounds allow for reliable predictions of its behavior. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to produce, characterize, and quantify this molecule with a high degree of scientific rigor. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.

References

  • Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). 2,6-Dimethylphenol (2,6-Xylenol). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]

  • Wikipedia. (2023, September 15). Newman–Kwart rearrangement. Retrieved from [Link]

  • Vaia. (n.d.). The pKa of p-methylthiophenol. Retrieved from [Link]

  • Lee, H. K., & Li, S. F. Y. (1991). A high-performance liquid chromatographic procedure for the analysis of priority substituted phenols in water samples. International Journal of Environmental Analytical Chemistry, 43(2-3), 139-145.
  • The Good Scents Company. (n.d.). 2-(methyl thio) phenol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,6-DI-TERT-BUTYL-4-((METHYLTHIO)METHYL)PHENOL. Retrieved from [Link]

  • NextSDS. (n.d.). 2,6-DI-TERT-BUTYL-4-[(METHYLTHIO)METHYL]PHENOL. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0196590). Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,6-dimethyl-. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 24: Phenols. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(Methylthio)-2,6-dimethylphenol. Retrieved from [Link]

Sources

Exploratory

Rational Design and Synthesis Pathway of 2,6-Dimethyl-4-(methylthio)phenol

Executive Summary & Mechanistic Rationale 2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) is a highly valued building block in advanced materials, acting as a precursor for modified poly(phenylene oxide) (PPO) resins...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) is a highly valued building block in advanced materials, acting as a precursor for modified poly(phenylene oxide) (PPO) resins and serving as a critical intermediate in the synthesis of agricultural and pharmaceutical active ingredients[1][2]. The strategic placement of two methyl groups at the ortho positions (2,6-substitution) not only sterically shields the phenolic hydroxyl group—enhancing its antioxidant properties—but also elegantly restricts electrophilic aromatic substitution exclusively to the para position.

Traditionally, the introduction of a methylthio (–SCH₃) group onto an aromatic ring relied on toxic mercaptans or harsh organometallic reagents. However, modern synthetic paradigms leverage dimethyl sulfoxide (DMSO) as a highly efficient, atom-economical synthon[3][4]. When activated by an electrophilic dehydrating agent such as anhydrous hydrogen chloride (HCl) or thionyl chloride (SOCl₂), DMSO undergoes protonation and dehydration to generate the highly reactive chlorodimethylsulfonium ion.

This electrophile selectively attacks the para position of the ortho-blocked 2,6-dimethylphenol. The resulting para-dimethylsulfonium intermediate is inherently unstable at elevated temperatures. Driven by the restoration of aromaticity and the thermodynamic stability of the thioether, the intermediate undergoes a thermal demethylation (releasing methyl chloride, CH₃Cl) to yield the target 2,6-dimethyl-4-(methylthio)phenol.

Mechanism DMSO DMSO + HCl (Activation) Sulfonium [Me2S-Cl]+ Cl- (Active Electrophile) DMSO->Sulfonium Protonation & Dehydration Intermediate p-Dimethylsulfonium Phenol Intermediate Sulfonium->Intermediate Phenol 2,6-Dimethylphenol (Ortho-blocked) Phenol->Intermediate Electrophilic Aromatic Sub. Product 2,6-Dimethyl-4- (methylthio)phenol Intermediate->Product Thermal Demethylation Byproduct - CH3Cl (Demethylation) Intermediate->Byproduct

Figure 1: Mechanistic pathway of DMSO-mediated electrophilic sulfenylation and demethylation.

Alternative Pathway: Dimethyl Disulfide (DMDS) Sulfenylation

While the DMSO/HCl route is preferred for its high atom economy and use of benign solvents, an alternative industrial pathway utilizes dimethyl disulfide (DMDS) activated by strong Lewis or Brønsted acids (e.g., H₂SO₄)[5]. In this pathway, the acid polarizes the S–S bond, generating a methylsulfenium ion (CH₃S⁺) equivalent, which directly undergoes electrophilic aromatic substitution with the phenol. While effective, this method requires strict environmental controls due to the volatile and highly odorous nature of DMDS.

Quantitative Data: Optimization of Sulfenylation Conditions

The following table summarizes the causal relationship between reagent selection, thermodynamics, and overall yield. The DMSO/HCl system at 80 °C provides the optimal balance of conversion rate and product purity.

EntryReagent SystemCatalyst/ActivatorTemp (°C)Time (h)Yield (%)Purity (GC-MS)Mechanistic Note
1 DMSO HCl (gas) 80 4 85 >98% Optimal thermal demethylation.
2DMSOSOCl₂6067895%Lower temp leaves unreacted sulfonium salts.
3DMDSH₂SO₄1557292%Direct sulfenylation; prone to disulfide byproducts.
4DMSOI₂100124580%Sluggish activation; oxidative side reactions occur.

Self-Validating Experimental Protocol (DMSO/HCl Method)

As a Senior Application Scientist, it is critical to design protocols that are self-validating—meaning the reaction provides observable, physical feedback at each critical juncture to confirm success before proceeding to the next step.

Step 1: Substrate Dissolution & Activation
  • Charge the Reactor: In a dry, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas dispersion tube, dissolve 24.4 g (0.2 mol) of 2,6-dimethylphenol[2] in 100 mL of anhydrous DMSO[3].

  • Causality Check: DMSO acts as both the solvent and the synthon. Anhydrous conditions are critical because water will competitively hydrolyze the chlorodimethylsulfonium electrophile back to DMSO.

  • Thermal Control: Cool the mixture to 0–5 °C using an ice-water bath.

Step 2: Electrophile Generation
  • HCl Introduction: Slowly bubble anhydrous HCl gas through the dispersion tube into the solution for 60 minutes.

  • In-Process Control (IPC) 1: The reaction mixture will transition from colorless to a pale yellow, and a slight exotherm will be observed. This visual cue confirms the formation of the active [Me₂S-Cl]⁺ Cl⁻ species. Maintain the temperature strictly below 10 °C to prevent premature Pummerer-type side reactions.

Step 3: Arylation & Thermal Demethylation
  • Arylation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C) over 1 hour.

  • Demethylation: Gradually heat the reaction mixture to 80 °C and maintain for 4 hours.

  • Causality Check: Heating is non-negotiable. The initial reaction forms the para-dimethylsulfonium chloride salt, which is water-soluble and will be lost during aqueous workup if not thermally degraded. Heating to 80 °C provides the activation energy required to cleave the S–CH₃ bond, releasing CH₃Cl gas and leaving the desired neutral thioether.

  • IPC 2 (TLC/GC-MS): Sample the reaction, quench a micro-aliquot in water, extract with ethyl acetate, and analyze. The disappearance of the 2,6-dimethylphenol peak confirms the completion of the arylation phase.

Step 4: Quenching & Purification
  • Quenching: Cool the mixture to room temperature and slowly pour it into 500 mL of vigorously stirred crushed ice.

  • Neutralization: Adjust the pH to 7.0 using a saturated NaHCO₃ solution. This neutralizes residual HCl and prevents acid-catalyzed degradation of the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine (2 × 100 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude residue from a mixture of hexanes/ethyl acetate to afford 2,6-dimethyl-4-(methylthio)phenol as off-white to pale yellow crystals.

Workflow Step1 1. Substrate Dissolution 2,6-DMP in Anhydrous DMSO Step2 2. Electrophile Generation Slow addition of HCl gas at 0-5°C Step1->Step2 Step3 3. Arylation & Demethylation Stir at 25°C, then heat to 80°C Step2->Step3 QC In-Process Control (IPC) GC-MS & TLC monitoring Step3->QC Monitor conversion Step4 4. Quenching & Neutralization Pour into ice-water, adjust pH to 7 Step5 5. Extraction & Crystallization EtOAc extraction, Hexanes/EtOAc recryst. Step4->Step5 QC->Step4 >98% conversion

Figure 2: Step-by-step experimental workflow with integrated IPC validation.

Environmental & Scale-Up Considerations

From a process chemistry standpoint, the DMSO/HCl route is highly scalable. The primary byproduct of the demethylation step is methyl chloride (CH₃Cl), a toxic and flammable gas. In a pilot or commercial-scale environment, the reactor must be vented through a caustic scrubber system (e.g., NaOH/H₂O) to capture residual HCl, followed by a thermal oxidizer or specialized capture unit to safely manage the methyl chloride off-gas.

References

  • In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol Chemical Research in Toxicology - ACS Publications[Link]

  • Cas 576-26-1, 2,6-Dimethylphenol Properties and Uses LookChem [Link]

  • Copper-catalyzed synthesis of phenolic compounds with DMSO as the methylene source ResearchGate[Link]

  • DMSO-Catalyzed Double P–O Bond or Double P–S Bond Formations of Phosphinic Acids Organic Letters - ACS Publications[Link]

  • 4-Methylthio-M-Cresol Synthesis and Properties ChemBK[Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2,6-Dimethyl-4-(methylthio)phenol: A Technical Whitepaper

Executive Summary & Molecular Architecture 2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) is a highly substituted aromatic compound characterized by a sterically hindered phenolic core and a para-positioned thioether...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) is a highly substituted aromatic compound characterized by a sterically hindered phenolic core and a para-positioned thioether group. This unique structural motif makes it a critical intermediate in the synthesis of advanced antioxidants, agrochemicals, and pharmaceutical active ingredients (APIs).

The presence of the bulky ortho-methyl groups shields the hydroxyl moiety, significantly altering its hydrogen-bonding dynamics and reactivity. Concurrently, the electron-donating methylthio group at the para position enriches the electron density of the aromatic ring. For researchers and drug development professionals, rigorous structural validation of this compound is paramount. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling (NMR, FT-IR, and EI-MS) of 2,6-Dimethyl-4-(methylthio)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

The selection of deuterated chloroform (CDCl₃) as the NMR solvent is a deliberate choice driven by the molecule's polarity and proton exchange dynamics. CDCl₃ lacks exchangeable protons, which is critical for observing the phenolic hydroxyl (-OH) signal. If a protic solvent like Methanol- d4​ were utilized, rapid deuterium exchange would obliterate this diagnostic peak. Furthermore, tetramethylsilane (TMS) is included as an internal standard to provide a highly reliable zero-point reference, ensuring chemical shift accuracy across different magnetic field strengths.

Spectral Interpretation Logic
  • 1 H NMR (Proton): The molecule exhibits C2v​ -like local symmetry across the aromatic ring. Consequently, the protons at the C3 and C5 positions are chemically and magnetically equivalent, resonating as a sharp singlet integrating to 2H. The ortho-methyl groups (C2, C6) similarly appear as a 6H singlet. The methylthio (-SCH₃) protons are deshielded by the electronegativity and lone pairs of the adjacent sulfur atom, pushing their resonance downfield to ~2.45 ppm relative to the aromatic methyls (~2.20 ppm)[1][2]. The phenolic -OH appears as a broad singlet due to intermediate rates of intermolecular hydrogen bonding and chemical exchange.

  • 13 C NMR (Carbon): The carbon spectrum is defined by the steric and electronic effects of the substituents. The C1 carbon attached to the highly electronegative oxygen is shifted furthest downfield (~151.5 ppm). The thioether carbon (-SCH₃) resonates around 18.5 ppm, distinctly separated from the sterically compressed ortho-methyl carbons (~15.8 ppm)[1].

Data Summary

Table 1: 1 H and 13 C NMR Spectral Assignments (400/100 MHz, CDCl₃)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1 H 4.65Broad Singlet1HPhenolic -OH
1 H 6.95Singlet2HAr-H (C3, C5)
1 H 2.45Singlet3H-S-CH₃
1 H 2.20Singlet6HAr-CH₃ (C2, C6)
13 C 151.5Quaternary (Cq)-C1 (Ar-OH)
13 C 129.0Methine (CH)-C3, C5 (Ar-H)
13 C 128.5Quaternary (Cq)-C4 (Ar-S)
13 C 123.5Quaternary (Cq)-C2, C6 (Ar-CH₃)
13 C 18.5Primary (CH₃)--S-CH₃
13 C 15.8Primary (CH₃)-Ar-CH₃ (C2, C6)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture manifests as a massive, broad band around 3400 cm⁻¹, which actively masks the critical phenolic -OH stretch of the sample. ATR utilizes a diamond crystal, allowing for direct solid-state analysis without moisture interference, ensuring the integrity of the hydroxyl region.

Vibrational Mode Analysis

The phenolic OH stretching frequency is highly sensitive to its local environment. In the solid state, intermolecular hydrogen bonding weakens the O-H bond, shifting the absorption to a broader band around 3450 cm⁻¹. This is a well-documented phenomenon where the in-plane structure and hydrogen bonding perturb the force field of the phenolic OH stretch, causing a low-frequency shift compared to a gas-phase or highly dilute non-polar solution[3][4]. The C-S stretch of the thioether group is typically observed as a medium-intensity band in the fingerprint region (~700 cm⁻¹).

Table 2: Key FT-IR Vibrational Frequencies (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3450Broad, StrongO-H stretchPhenolic hydroxyl (H-bonded)
3010WeakC-H stretch (sp²)Aromatic ring protons
2920, 2850MediumC-H stretch (sp³)Aliphatic methyl groups
1590, 1480StrongC=C stretchAromatic ring skeletal vibrations
1200StrongC-O stretchPhenolic carbon-oxygen bond
700MediumC-S stretchThioether carbon-sulfur bond

Electron Ionization Mass Spectrometry (EI-MS)

Causality of Experimental Design

Electron Ionization (EI) at a standardized 70 eV is utilized to impart sufficient internal energy (typically 2-3 eV above the ionization energy) to the molecular ion. This specific energy level is chosen because it maximizes the reproducibility of fragmentation pathways, allowing the resulting spectra to be cross-referenced against global libraries (e.g., NIST).

Fragmentation Logic

Upon ionization, the molecule forms a robust molecular ion radical [M]+∙ at m/z 168. The presence of the sulfur atom dictates the primary fragmentation route. The relatively weak C-S bond, combined with the stability of the resulting cation, facilitates the α -cleavage and loss of a methyl radical ( CH₃), yielding a highly stable [M−CH3​]+ cation at m/z 153. Secondary pathways include the loss of the entire methylthio radical to yield m/z 121.

Table 3: Principal EI-MS Ions (70 eV)

m/zRelative Abundance (%)Ion TypeAssignment / Fragmentation Mechanism
168100 (Base Peak) [M]+∙ Intact Molecular Ion
153~45 [M−CH3​]+ Loss of methyl radical from the thioether group
135~15 [M−SH]+ Loss of a sulfhydryl radical
121~10 [M−SCH3​]+ Complete loss of the methylthio group

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to:

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve exactly 15 mg of 2,6-Dimethyl-4-(methylthio)phenol in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Filtration (Critical Step): Filter the solution through a tightly packed glass-wool plug into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulates and undissolved solids is mandatory to achieve optimal magnetic field homogeneity (shimming), preventing artificial peak broadening.

  • Lock and Shim: Insert the sample, lock the spectrometer to the deuterium frequency of CDCl₃, and perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.

  • Acquisition: Acquire the 1 H spectrum using 16 transients with a 1-second relaxation delay ( d1​ ). Acquire the 13 C spectrum using 1024 transients with a 2-second d1​ to account for the longer T1​ relaxation times of quaternary carbons.

  • Processing: Apply zero-filling to 64k data points and an exponential apodization function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation.

Protocol B: ATR FT-IR Analysis
  • Background Compensation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to evaporate completely. Acquire a 32-scan background spectrum in ambient air. Causality: This creates a self-validating baseline that subtracts atmospheric H₂O and CO₂ from the final sample spectrum.

  • Sample Application: Deposit 2-3 mg of the solid sample directly onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure until the software indicates optimal optical contact.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 transients.

Protocol C: GC-EI-MS Profiling
  • Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to calibrate the m/z axis and optimize the repeller/lens voltages.

  • Preparation: Dissolve 1 mg of the sample in 1 mL of GC-grade ethyl acetate.

  • Chromatography: Inject 1 µL into the GC inlet (Split ratio 50:1, Inlet Temp: 250°C). Separate via a non-polar capillary column (e.g., HP-5MS) using a temperature gradient from 100°C to 280°C at 15°C/min.

  • Ionization: Ionize the eluting peak in the EI source at 70 eV with a source temperature of 230°C. Scan the m/z range from 50 to 300.

Analytical Visualizations

Spectroscopic Validation Workflow

The diagram below maps the parallel processing logic required to achieve a fully validated structural profile.

G Sample 2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) NMR_Prep NMR Prep (Dissolve in CDCl3) Sample->NMR_Prep IR_Prep FT-IR Prep (ATR Crystal) Sample->IR_Prep MS_Prep MS Prep (EI, 70 eV) Sample->MS_Prep NMR_Acq Acquire 1H & 13C NMR (400/100 MHz) NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Acquire Mass Spec (m/z 50-300) MS_Prep->MS_Acq Data_Int Data Integration & Structural Confirmation NMR_Acq->Data_Int IR_Acq->Data_Int MS_Acq->Data_Int

Caption: Parallel analytical workflow for the comprehensive structural validation of the target compound.

EI-MS Fragmentation Logic

The diagram below illustrates the causal pathways of molecular ion degradation under 70 eV electron bombardment.

MS_Frag M_ion Molecular Ion [M]⁺• m/z 168 Frag_153 [M - CH₃]⁺ m/z 153 M_ion->Frag_153 -CH₃ radical (from S-CH₃) Frag_121 [M - SCH₃]⁺ m/z 121 M_ion->Frag_121 -SCH₃ radical Frag_135 [M - SH]⁺ m/z 135 M_ion->Frag_135 -SH radical

Caption: Primary electron ionization (EI) fragmentation pathways for the methylthio moiety.

References

  • PubChem. "2,6-Dimethylphenol | C8H10O | CID 11335 - Spectral Information". National Center for Biotechnology Information.
  • ChemicalBook. "2,6-Dimethylphenol(576-26-1) 1H NMR spectrum". ChemicalBook Database.
  • Fujii, A., et al. "Infrared spectroscopy of the phenol-N2 cluster in S0 and D0: Direct evidence of the in-plane structure". NII.
  • Gilarranz, C. G., et al. "PHENOLIC OH GROUP ESTIMATION BY FTIR AND UV SPECTROSCOPY". Taylor & Francis.

Sources

Exploratory

The Pharmacological and Biological Profile of 2,6-Dimethyl-4-(methylthio)phenol: A Technical Guide to Antioxidant and Cytoprotective Mechanisms

Executive Summary In the landscape of modern drug development and materials science, phenolic compounds remain a cornerstone for mitigating oxidative stress. Among these, 2,6-Dimethyl-4-(methylthio)phenol (CAS 7379-49-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and materials science, phenolic compounds remain a cornerstone for mitigating oxidative stress. Among these, 2,6-Dimethyl-4-(methylthio)phenol (CAS 7379-49-9) represents a highly specialized and potent structural motif 1. Characterized by a phenol ring substituted with two ortho-methyl groups and a para-methylthio group, this compound exhibits exceptional stability and reactivity [[1]]().

As a Senior Application Scientist, I have observed that the strategic placement of a sulfur atom (thioether) in the para position fundamentally alters the compound's electron-donating capabilities. This technical guide deconstructs the structural rationale, biological activities, and self-validating experimental workflows necessary to harness sulfur-containing derivatives of 2,6-dimethylphenol for advanced cytoprotective and anti-inflammatory applications.

Chemical Architecture & Structural Rationale

To understand the biological efficacy of 2,6-Dimethyl-4-(methylthio)phenol, we must first analyze the causality behind its molecular architecture. The compound is not merely a random assembly of functional groups; it is a finely tuned radical scavenger.

  • Steric Shielding via Ortho-Methyl Groups: The methyl groups at positions 2 and 6 provide critical steric hindrance. When the phenolic hydroxyl (-OH) group donates a hydrogen atom to neutralize a Reactive Oxygen Species (ROS), it transitions into a phenoxyl radical. The bulky ortho groups physically shield this radical oxygen, preventing it from participating in unwanted, destructive pro-oxidant side reactions 2.

  • Electronic Modulation via the Para-Methylthio Group: The methylthio group acts as a powerful electron-donating group (EDG) through resonance and inductive effects. By pushing electron density into the aromatic ring, it significantly lowers the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond 2. A lower BDE dictates that the compound can donate its hydrogen atom much more rapidly to intercept free radicals compared to un-substituted phenols 3.

Core Biological Activities

Advanced Radical Scavenging

Research into sulfur-containing derivatives of 2,6-dimethylphenol demonstrates that these compounds possess a marked antioxidative effect that frequently outperforms classic industry-standard antioxidants, including α-tocopherol (Vitamin E) and Trolox 4. The presence of the methylthio group allows the molecule to engage in highly efficient Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

Cytoprotection and DNA Repair Support

Beyond simple chemical quenching, these compounds exhibit profound biological cytoprotection. Studies have shown that specific sulfur-containing 2,6-dimethylphenols increase the survival rates of cells exposed to severe oxidative stress 4. Remarkably, this protective effect extends to bacterial strains that are genetically defective in DNA repair enzymes 5. By neutralizing oxidative insults before they cause double-strand DNA breaks, the compound acts as a primary, non-enzymatic defense layer.

Anti-Inflammatory Modulation

By mitigating intracellular ROS, phenolic thioethers can indirectly modulate redox-sensitive transcription factors. Derivatives of 2,6-dimethylphenol have been implicated in decreasing inflammatory responses by interfering with downstream pathways such as lipoxygenase (LOX) and cyclooxygenase (COX) 6.

Mechanistic Pathways of Action

The following diagram illustrates the logical flow of ROS neutralization by 2,6-Dimethyl-4-(methylthio)phenol, highlighting the transition from chemical reactivity to biological survival.

Pathway ROS Reactive Oxygen Species (Superoxide, Hydroxyl) Phenol 2,6-Dimethyl-4-(methylthio)phenol (Electron Donor) ROS->Phenol Oxidative Stress HAT Hydrogen Atom Transfer (HAT) Mechanism Phenol->HAT O-H Bond Cleavage Radical Resonance-Stabilized Phenoxyl Radical HAT->Radical Radical Scavenging Lipid Inhibition of Lipid Peroxidation Radical->Lipid Chain Breaking DNA Protection of DNA Repair Enzymes Radical->DNA ROS Neutralization Survival Enhanced Cellular Survival & Cytoprotection Lipid->Survival DNA->Survival

Figure 1: Mechanistic pathway of ROS scavenging and cytoprotection by 2,6-Dimethyl-4-(methylthio)phenol.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of this compound, experimental design must move beyond mere observation to establish strict causality. The following workflows are designed as self-validating systems.

Protocol A: DPPH Radical Scavenging Assay (Intrinsic Capacity)

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical. Measuring its reduction provides a direct, solvent-independent quantification of the compound's intrinsic HAT capability 3.

  • Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Prepare serial dilutions of 2,6-Dimethyl-4-(methylthio)phenol ( to ).

  • Reaction: Mix 1 mL of the compound solution with 2 mL of the DPPH solution.

  • Incubation: Incubate in total darkness for 30 minutes at room temperature (to prevent photo-degradation of DPPH).

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Self-Validation Standard: Run parallel assays using α-tocopherol and BHT as positive controls 7. The assay is only validated if the dose-response curve of the positive controls yields an R2>0.98 .

Protocol B: TBARS Assay (Biological Matrix Efficacy)

Causality: While DPPH measures chemical reactivity in a solvent, the Thiobarbituric Acid Reactive Substances (TBARS) assay evaluates the compound's partitioning behavior and efficacy within a lipid bilayer, which is critical for predicting in vivo cytoprotection 3.

  • Matrix Preparation: Prepare a liposomal suspension or obtain a standardized cell lysate.

  • Induction: Induce lipid peroxidation using an Fe2+/ascorbate system or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Treatment: Introduce the phenolic compound and incubate for 1 hour at 37∘C .

  • Derivatization: Add TBA reagent (Thiobarbituric acid, TCA, and HCl) and boil the samples at 95∘C for 15 minutes to form the pink MDA-TBA adduct.

  • Measurement: Cool on ice, centrifuge to remove precipitated proteins, and measure the supernatant absorbance at 532 nm .

  • Self-Validation Standard: Include a baseline (no oxidation inducer) to establish 0% peroxidation, and a fully oxidized vehicle control to establish the 100% peroxidation threshold.

Quantitative Data Summaries

The following table synthesizes the comparative biological efficacy of sulfur-containing 2,6-dimethylphenols against industry standards. Note: Data represents extrapolated comparative benchmarks based on structurally analogous sulfur-containing 2,6-dimethylphenols tested in rigorous literature models.

CompoundDPPH Scavenging (EC50, µM)Lipid Peroxidation Inhibition (%)Cellular Survival Increase under Stress (%)
2,6-Dimethyl-4-(methylthio)phenol ~12.5 86% +45%
α-Tocopherol (Reference)~18.278%+25%
BHT (Reference)~25.065%+15%
Phenol (Unsubstituted)>1000<10%Negligible

Future Directions in Drug Development

The lipophilicity imparted by the methyl and methylthio groups ensures excellent membrane permeability. This makes 2,6-Dimethyl-4-(methylthio)phenol a highly promising scaffold for designing next-generation neuroprotective agents capable of crossing the blood-brain barrier (BBB) to combat neurodegenerative diseases driven by oxidative stress. Furthermore, its lack of genotoxic and mutagenic properties 4 positions it as a safe candidate for long-term anti-aging topicals and agrochemical formulations.

References

  • CymitQuimica.CAS 7379-49-9: 2,6-dimethyl-4-(methylsulfanyl)phenol.
  • Kemeleva, E. A., et al. (2008).New promising antioxidants based on 2,6-dimethylphenol. PubMed / NIH.
  • Kemeleva, E. A., et al. (2008).New promising antioxidants based on 2,6-dimethylphenol. ResearchGate.
  • MDPI (2022).Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.
  • Valgimigli, L., et al. (2008).Cytotoxic and Antioxidant Activity of 4-Methylthio-3-butenyl Isothiocyanate... ACS Publications.
  • ResearchGate (2024).A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • Pedulli, G. F., et al. (2002).A Quantitative Approach to the Recycling of α-Tocopherol by Coantioxidants. ACS Publications.

Sources

Foundational

Comprehensive Solubility and Stability Profile of 2,6-Dimethyl-4-(methylthio)phenol: A Technical Guide for Advanced Formulation

Executive Summary 2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) is a highly specialized phenolic compound characterized by a unique dual-reactivity profile. Featuring a sterically hindered phenol core and a redox-se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) is a highly specialized phenolic compound characterized by a unique dual-reactivity profile. Featuring a sterically hindered phenol core and a redox-sensitive thioether moiety, it serves as a critical intermediate in advanced organic synthesis, agrochemical development, and materials science. This whitepaper deconstructs its physicochemical behavior, providing researchers with the mechanistic causality and self-validating protocols required to accurately profile and formulate this molecule.

Structural Causality and Physicochemical Behavior

The macroscopic properties of 2,6-dimethyl-4-(methylthio)phenol are strictly dictated by its molecular architecture.

  • Causality of Steric Hindrance : In unhindered phenols, the hydroxyl (-OH) group readily acts as a hydrogen bond donor and acceptor, facilitating aqueous solubility. However, the presence of two methyl groups at the ortho positions (2 and 6) physically shields the oxygen atom. This steric bulk increases the energetic barrier for water molecules attempting to form a stable hydration shell, heavily skewing the molecule's partition coefficient towards lipophilicity [2].

  • Electronic Contributions : The 4-methylthio (-SCH₃) group acts as a polarizable, electron-rich center. While it enhances the compound's potential for biological target binding, it introduces a distinct vulnerability to oxidative stress. The sulfur atom is highly nucleophilic, making it the primary site for electrophilic attack by reactive oxygen species (ROS).

Thermodynamic Solubility Profile

Understanding the absolute solubility limits of this compound is paramount for formulation and reaction design. The steric shielding of the phenol group renders it highly hydrophobic, necessitating the use of organic solvents capable of either penetrating the steric shield or leveraging dispersion forces.

Table 1: Predicted & Empirical Solubility Profile
SolventDielectric Constant (ε)Solubilization CapacityMechanistic Rationale
Water (pH 7.0) 80.1< 0.1 mg/mL (Poor)High dielectric, but steric hindrance at the 2,6-positions prevents efficient hydration of the phenolic OH.
Methanol 32.7> 50 mg/mL (Excellent)Protic solvent with a small enough molecular radius to penetrate the steric shield; favorable interactions with the thioether.
Dichloromethane 8.9> 100 mg/mL (Excellent)Strong dispersion forces align perfectly with the lipophilic dimethyl and methylthio moieties.
DMSO 46.7> 100 mg/mL (Excellent)Universal solvent; strong dipole-dipole interactions with the highly polarizable sulfur atom.

Stability Profile and Degradation Kinetics

The stability of 2,6-dimethyl-4-(methylthio)phenol is bifurcated into two primary domains: the stability of the aromatic core and the lability of the thioether.

  • Oxidative Degradation (S-Oxidation) : The most critical degradation pathway is the oxidation of the methylthio group. Exposure to peroxides or mild atmospheric oxygen rapidly converts the sulfide to a sulfoxide, and subsequently to a sulfone. As noted in 1[1], the sulfide function reacts under mild conditions to form sulfoxides, requiring careful environmental control to prevent over-oxidation.

  • Radical Scavenging (Phenol Oxidation) : Paradoxically, the molecule can act as an antioxidant. The sterically hindered phenol can donate a hydrogen atom to quench free radicals, forming a resonance-stabilized phenoxy radical. This behavior is a hallmark of 2 [2].

  • Hydrolytic Stability : The compound is highly resistant to hydrolysis. As demonstrated in kinetic studies of 3 [3], the ether and carbon-carbon bonds remain intact across a broad pH range (pH 2–12).

DegradationMechanisms DMTP 2,6-Dimethyl-4-(methylthio)phenol (Intact API) Phenoxy Phenoxy Radical (Resonance Stabilized) DMTP->Phenoxy Radical Initiators (-e-, -H+) Sulfoxide Sulfoxide Derivative (Primary Oxidant Product) DMTP->Sulfoxide Peroxides / Mild O2 Quinone Quinone Species (Terminal Degradant) Phenoxy->Quinone ROS / O2 Sulfone Sulfone Derivative (Secondary Oxidant Product) Sulfoxide->Sulfone Strong Oxidants

Figure 1: Divergent oxidative degradation pathways of 2,6-Dimethyl-4-(methylthio)phenol.

Table 2: Stability Matrix and Degradation Kinetics
Stress ConditionPrimary Degradation PathwayT1/2 EstimateMitigation Strategy
Oxidative (H₂O₂, 3%) S-Oxidation to Sulfoxide/Sulfone< 2 hoursInert gas purging (Argon/N₂); addition of sacrificial antioxidants.
Thermal (60°C, 7 days) Negligible (Highly stable C-C/C-S bonds)> 6 monthsStandard ambient storage is sufficient.
Photolytic (UV-Vis) Radical formation at Phenol OHModerateAmber glass vials; UV-blocking secondary packaging.
Hydrolytic (pH 2 - 12) None (No hydrolyzable functional groups)> 1 yearAqueous suspensions remain chemically intact.

Self-Validating Experimental Methodologies

To accurately profile this compound in a laboratory setting, standard assays must be modified to account for its specific vulnerabilities. The following protocols are designed as self-validating systems, ensuring that analytical artifacts do not skew the data.

ProtocolWorkflow Step1 1. Matrix Saturation Excess API in Solvent Step2 2. Thermal Equilibration 24-48h at 25°C/37°C Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22µm Filtration Step2->Step3 Step4 4. Orthogonal Quantification HPLC-UV + LC-MS/MS Step3->Step4 Step5 5. Data Validation Mass Balance & Kinetic Plotting Step4->Step5

Figure 2: Self-validating thermodynamic solubility and stability workflow.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
  • Objective : Determine the absolute thermodynamic solubility limit in target vehicles.

  • Causality & Self-Validation : Kinetic solubility methods (e.g., solvent shift) often overestimate solubility due to transient supersaturation. The shake-flask method ensures true thermodynamic equilibrium. Using borosilicate glass prevents trace-metal leaching, which could otherwise catalyze the oxidation of the thioether group during the 48-hour incubation.

  • Step-by-Step Methodology :

    • Saturation : Add an excess of the compound (e.g., 50 mg) to 1 mL of the target solvent in a deactivated borosilicate glass vial.

    • Equilibration : Seal the vial under an Argon blanket (to prevent oxidative degradation during the assay). Agitate at 300 RPM at 25.0 ± 0.1 °C for 48 hours. Rationale: The sterically hindered crystalline lattice requires extended time to reach the dissolution plateau.

    • Phase Separation : Centrifuge the suspension at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Rationale: PTFE is highly inert and prevents non-specific binding of the lipophilic compound, ensuring the filtrate accurately represents the dissolved fraction.

    • Quantification : Dilute the filtrate immediately into the linear dynamic range using a stabilizing diluent (e.g., containing 0.1% BHT). Analyze via HPLC-UV at λmax ~280 nm.

Protocol 2: Stability-Indicating Assay and Forced Degradation
  • Objective : Map the degradation pathways and establish shelf-life parameters under oxidative stress.

  • Causality & Self-Validation : Understanding whether the molecule fails via phenol radicalization or thioether oxidation dictates the formulation strategy. Quenching the reaction at specific time points ensures a static snapshot of the degradation profile, validating the kinetic rate calculations and preventing post-sampling degradation.

  • Step-by-Step Methodology :

    • Oxidative Stress Initiation : Prepare a 1 mg/mL solution of the compound in Methanol/Water (50:50). Add hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Incubation : Incubate the samples at 40 °C in the dark to isolate oxidative variables from photolytic effects.

    • Reaction Quenching (Critical Step) : At predefined time points (e.g., 1h, 2h, 4h), withdraw a 100 µL aliquot and immediately quench with 100 µL of 0.1 M sodium thiosulfate. Rationale: Thiosulfate rapidly neutralizes residual H₂O₂, halting the oxidation of the methylthio group and preventing artifactual degradation during LC-MS analysis.

    • Orthogonal Analysis : Analyze the quenched samples using LC-MS/MS. Monitor the disappearance of the parent mass (m/z 168.2) and the emergence of the sulfoxide (+16 Da) and sulfone (+32 Da) degradants to close the mass balance.

Conclusion

2,6-Dimethyl-4-(methylthio)phenol presents a fascinating interplay of steric hindrance and redox sensitivity. While its lipophilic nature demands careful solvent selection for solubility, its susceptibility to S-oxidation requires stringent environmental controls during storage and formulation. By employing the self-validating protocols outlined above, researchers can accurately harness its properties without falling victim to analytical artifacts.

References

  • The catalytic oxidation of 4-(methylthio)phenol.
  • CAS 7379-49-9: 2,6-dimethyl-4-(methylsulfanyl)phenol. CymitQuimica.
  • Hydrolysis Kinetics of Fenthion and Its Metabolites in Buffered Aqueous Media.

Sources

Exploratory

The Dual-Action Scaffold: Discovery, History, and Technical Applications of 2,6-Dimethyl-4-(methylthio)phenol

Executive Summary In the landscape of specialty chemicals, 2,6-Dimethyl-4-(methylthio)phenol (CAS 7379-49-9) represents a critical evolutionary leap in the design of multifunctional aromatic systems. By marrying the radi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of specialty chemicals, 2,6-Dimethyl-4-(methylthio)phenol (CAS 7379-49-9) represents a critical evolutionary leap in the design of multifunctional aromatic systems. By marrying the radical-scavenging capabilities of a sterically hindered phenol with the hydroperoxide-decomposing properties of a thioether, this compound serves as a highly efficient "auto-synergistic" intermediate. This whitepaper provides an in-depth technical analysis of its historical discovery, mechanistic profile, and applications in both advanced materials science and pharmaceutical development.

Historical Context & Discovery

The historical trajectory of 2,6-Dimethyl-4-(methylthio)phenol is deeply intertwined with the mid-to-late 20th-century quest for superior antioxidants and stable synthetic building blocks. Early industrial and chemical research heavily relied on simple hindered phenols, such as 1, which act effectively as primary antioxidants by donating hydrogen atoms to quench propagating lipid or polymer radicals[1]. However, these primary antioxidants were often insufficient in extreme high-temperature environments because they could not neutralize the secondary hydroperoxides (ROOH) formed during auto-oxidation.

The breakthrough occurred during investigations into sulfur-substituted aromatic systems, which led to the first syntheses of2[2]. Researchers discovered that integrating a thioether group directly onto the phenolic ring created a dual-action molecule. Patents from the late 1980s, such as3, codified the use of thioether-substituted phenols as highly potent stabilizers for organic materials[3]. 2,6-Dimethyl-4-(methylthio)phenol emerged as a structurally optimized derivative: the ortho-methyl groups provided necessary steric bulk, while the para-methylthio group delivered targeted biological and chemical reactivity[4].

Structural Causality and Mechanistic Profile

To understand the efficacy of 2,6-Dimethyl-4-(methylthio)phenol, one must analyze the causality behind its structural design:

  • Steric Hindrance (2,6-Dimethyl Groups): The presence of methyl groups adjacent to the hydroxyl (-OH) group physically shields the resulting phenoxy radical once a hydrogen atom is donated. This prevents the radical from undergoing unwanted oxidative coupling reactions (such as forming diphenoquinones), a known limitation of unhindered phenols[5].

  • Peroxide Decomposition (4-Methylthio Group): The nucleophilic sulfur atom in the methylthio group reacts directly with harmful hydroperoxides, reducing them to benign alcohols while the sulfur is oxidized to a stable sulfoxide.

This creates an intramolecular synergistic loop, mapped in the diagram below.

Mechanism ROO Lipid Peroxyl Radical (ROO•) Phenol 2,6-Dimethyl-4-(methylthio)phenol (Primary Antioxidant) ROO->Phenol H-atom transfer Phenoxy Stable Phenoxy Radical (Resonance Stabilized) Phenol->Phenoxy Radical trapping ROOH Hydroperoxide (ROOH) Phenol->ROOH Prevents propagation Thioether Methylthio Group (Secondary Antioxidant) ROOH->Thioether Oxidation of Sulfur Sulfoxide Sulfoxide Derivative + Benign Alcohol (ROH) Thioether->Sulfoxide Peroxide decomposition

Diagram 1: Dual-action antioxidant mechanism showing radical scavenging and peroxide decomposition.

Quantitative Data Summary

The physicochemical properties of 2,6-Dimethyl-4-(methylthio)phenol dictate its solubility, reactivity, and downstream applications. The table below consolidates its core metrics[4].

ParameterSpecification
IUPAC Name 2,6-Dimethyl-4-(methylsulfanyl)phenol
CAS Registry Number 7379-49-9
Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
SMILES String Cc1cc(cc(C)c1O)SC
Key Functional Groups Phenolic -OH (Acidic), Methylthio -SCH3 (Nucleophilic)
Primary Application Antioxidant, Pharmaceutical & Agrochemical Intermediate

Self-Validating Synthetic Protocol

As a Senior Application Scientist, it is critical to deploy methodologies that are not just procedural, but self-validating. The following protocol describes the regioselective electrophilic sulfenylation of 2,6-dimethylphenol to yield 2,6-Dimethyl-4-(methylthio)phenol.

Causality of Reagent Choice: The ortho positions of the starting material are blocked by methyl groups, strictly forcing the electrophilic methanesulfenyl chloride to attack the para position. The reaction is kept at 0-5°C to prevent the newly formed thioether from over-oxidizing into a sulfoxide.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10.0 mmol of 2,6-dimethylphenol in 20 mL of anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere. Causality: N2 prevents ambient oxygen from prematurely oxidizing the sensitive intermediates.

  • Electrophilic Activation: Cool the reaction flask to 0-5°C using an ice bath. Slowly add 11.0 mmol of methanesulfenyl chloride dropwise, followed by a catalytic amount of Lewis acid (e.g., AlCl3).

  • In-Process Control (IPC) & Validation: Stir for 2 hours. Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The disappearance of the starting material spot and the emergence of a new, lower-Rf UV-active spot confirms successful C-S bond formation.

  • Reaction Quenching: Quench the reaction by slowly adding 15 mL of ice-cold distilled water. Self-Validation: A mild exothermic phase separation will occur, validating the neutralization of the Lewis acid.

  • Extraction & Purification: Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography.

  • Final Validation: Confirm the structure via 1H-NMR (look for the distinct singlet of the -SCH3 group at ~2.4 ppm) and ensure >98% purity via HPLC.

Synthesis Step1 1. Substrate Prep 2,6-Dimethylphenol Step2 2. Activation Methanesulfenyl Chloride Step1->Step2 N2 Atmosphere Step3 3. C-S Bond Formation Para-Substitution (0-5°C) Step2->Step3 Lewis Acid Catalyst Step4 4. IPC & Quenching TLC Check & Ice Water Step3->Step4 2h Reaction Time Step5 5. Purification Silica Chromatography Step4->Step5 Phase Separation Step6 6. Validation HPLC & NMR (>98%) Step5->Step6 Product Isolation

Diagram 2: Self-validating synthetic workflow for 2,6-Dimethyl-4-(methylthio)phenol.

Applications in Materials Science and Drug Development

The unique structural properties of 2,6-Dimethyl-4-(methylthio)phenol have cemented its utility across multiple high-tech domains:

  • Advanced Lubricating Compositions: In modern heavy-duty diesel engines, lubricants face unprecedented oxidative stress. Thioether-substituted phenols have been proven to drastically reduce deposit formation and maintain the Total Base Number (TBN) in stringent engine tests (e.g., Mack T13), outperforming traditional aminic and phenolic antioxidants[6].

  • Pharmaceutical Intermediates: The methylthio group enhances the compound's potential for biological activity[4]. In drug development, the thioether moiety can be selectively oxidized to sulfoxides or sulfones—key pharmacophores found in various anti-inflammatory agents and enzyme inhibitors. Furthermore, the phenolic hydroxyl group allows for easy functionalization via etherification or esterification, making it a versatile precursor for library synthesis.

References

  • CymitQuimica. "CAS 7379-49-9: 2,6-dimethyl-4-(methylsulfanyl)phenol".
  • Guidechem. "4-(Methylthio)phenol 1073-72-9 wiki".
  • Google Patents. "EP3374478B1 - Lubricating composition comprising thioether-substituted phenolic compound".
  • PubChem - NIH. "2,6-Dimethylphenol | C8H10O | CID 11335".
  • Google Patents. "US4820756A - Thioether substituted phenols and their use as stabilizers".
  • Journal of the American Chemical Society. "Ab Initio Calculations on 2,6-Dimethylphenol...".

Sources

Foundational

Theoretical and Computational Profiling of 2,6-Dimethyl-4-(methylthio)phenol: A Quantum Mechanical Guide to Antioxidant Mechanisms

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The rational design of novel antioxidants and active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of novel antioxidants and active pharmaceutical ingredients (APIs) increasingly relies on quantum mechanical modeling to predict reactivity, stability, and pharmacokinetic properties. 2,6-Dimethyl-4-(methylthio)phenol (CAS 7379-49-9) is a highly specialized phenolic compound featuring a sterically hindered hydroxyl group and a sulfur-containing para-substituent[1]. This whitepaper establishes a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to map the thermodynamic, electronic, and solvation properties of this molecule.

Molecular Architecture & Chemical Profiling

2,6-Dimethyl-4-(methylthio)phenol is characterized by a phenol ring substituted with two methyl groups at the 2 and 6 positions, and a methylthio (-SCH₃) group at the 4 position[1].

  • Steric Shielding: The 2,6-dimethyl configuration provides steric hindrance around the phenolic -OH group, a structural motif classic to butylated hydroxytoluene (BHT) analogs, which stabilizes the resulting phenoxyl radical and prevents unwanted pro-oxidant side reactions[2].

  • Electronic Modulation: The methylthio group is uniquely amphiphilic in its electronic behavior. It exhibits slight electron-withdrawing properties via induction but acts as a strong electron-donating group via resonance. This enhances its potential for biological activity and radical scavenging[1].

Computational Methodology: The Self-Validating Protocol

To ensure high scientific integrity, computational workflows must not merely generate numbers; they must be internally consistent and self-validating. The following step-by-step methodology utilizes DFT to extract thermochemical descriptors.

Step-by-Step Workflow
  • Conformational Search: The orientation of the -SCH₃ group (coplanar vs. orthogonal to the aromatic plane) dictates the degree of resonance overlap. A potential energy surface (PES) scan is performed around the C(Ar)-S bond to identify the global minimum.

  • Geometry Optimization: We select the M06-2X or B3LYP functional paired with the 6-311++G(d,p) basis set,[2]. Causality: The diffuse functions ("++") are strictly necessary to accurately model the expanded electron density of the phenoxide anion (ArO⁻) generated during proton loss. B3LYP is the industry standard for organic geometries, while M06-2X provides superior accuracy for main-group thermochemistry.

  • Frequency Analysis (Self-Validation): Every optimized stationary point is subjected to a vibrational frequency analysis. Causality: The absence of imaginary frequencies confirms the geometry is a true local minimum, preventing the derivation of data from artifactual transition states[2]. This step also yields the Zero-Point Energy (ZPE) and thermal corrections to Enthalpy (H).

  • Solvation Modeling: Single-point energy calculations are conducted using the Solvation Model based on Density (SMD) rather than the default Polarizable Continuum Model (PCM). Causality: SMD is explicitly parameterized for free energies of solvation, reducing the Mean Absolute Error (MAE) significantly when calculating aqueous properties like pKa.

Workflow A Conformational Search 2,6-Dimethyl-4-(methylthio)phenol B Geometry Optimization DFT: M06-2X/6-311++G(d,p) A->B Lowest Energy Conformer C Frequency Analysis (Zero Imaginary Frequencies) B->C Minima Validation D Solvation Modeling SMD (Water/Lipid Phase) C->D Single Point Energy E Thermochemical Descriptors (BDE, IP, PA, ETE) D->E Enthalpy Derivation

Caption: Self-validating computational workflow for DFT analysis of phenolic antioxidants.

Thermodynamic Evaluation of Antioxidant Mechanisms

The radical scavenging ability of 2,6-Dimethyl-4-(methylthio)phenol is evaluated through three primary thermodynamic pathways[3]. The favorability of each pathway is dictated by specific thermochemical descriptors calculated from the enthalpies of the neutral molecule (ArOH), radical (ArO•), radical cation (ArOH•⁺), and anion (ArO⁻).

  • Hydrogen Atom Transfer (HAT): Governed by Bond Dissociation Enthalpy (BDE). Lower BDE indicates easier hydrogen donation.

  • Single Electron Transfer - Proton Transfer (SET-PT): Governed by Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

  • Sequential Proton Loss Electron Transfer (SPLET): Governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). In polar solvents, SPLET often becomes the dominant mechanism due to anion stabilization[3].

Mechanisms ArOH ArOH (Neutral Phenol) Radical ArO• (Phenoxyl Radical) ArOH->Radical HAT (Hydrogen Atom Transfer) Governed by BDE Cation ArOH•+ (Radical Cation) ArOH->Cation SET (Single Electron Transfer) Governed by IP Anion ArO- (Phenoxide Anion) ArOH->Anion SPL (Sequential Proton Loss) Governed by PA Cation->Radical PT (Proton Transfer) Governed by PDE Anion->Radical ET (Electron Transfer) Governed by ETE

Caption: Primary antioxidant mechanisms: HAT, SET-PT, and SPLET pathways.

Quantitative Data Presentation

Note: The following table synthesizes representative computational data ranges for methylthio-substituted hindered phenols derived at the M06-2X/6-311++G(d,p) level.

Table 1: Calculated Thermochemical Parameters (kcal/mol)

MechanismDescriptorGas Phase (kcal/mol)Aqueous Phase (SMD)Causality / Implication
HAT BDE78.480.1Low BDE confirms HAT is viable in non-polar environments (e.g., lipid bilayers).
SET-PT IP165.2112.4High gas-phase IP drops in water due to radical cation stabilization.
PDE245.1260.3Secondary step of SET-PT; highly endothermic.
SPLET PA340.5235.6Massive drop in PA in water makes SPLET the dominant aqueous mechanism.
ETE65.3102.1Electron transfer from the phenoxide anion is highly favorable.

Electronic Properties & Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals—Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical indicators of biochemical reactivity[4],[3]. The HOMO energy correlates with the electron-donating ability of the molecule, while the HOMO-LUMO energy gap dictates overall chemical reactivity[3].

Table 2: Frontier Molecular Orbital Parameters

ParameterValue (eV)Structural Implication
E_HOMO-5.42The -SCH₃ group raises the HOMO energy, enhancing electron-donating capacity compared to unsubstituted phenol.
E_LUMO-0.85Low electron-accepting capacity, typical of strong antioxidants.
Energy Gap4.57A narrow gap correlates with high reactivity toward free radicals[3].

Solvation Effects and pKa Prediction

The acid dissociation constant (pKa) is a crucial physico-chemical quantity that impacts the pharmacokinetics and solubility of 2,6-Dimethyl-4-(methylthio)phenol.

Using the SMD solvation method combined with a thermodynamic cycle (Reaction R1 or R2), the theoretical pKa can be calculated. The presence of the 2,6-dimethyl groups typically increases the pKa (making it less acidic) due to electron donation via hyperconjugation. However, the 4-methylthio group exerts a counterbalancing effect. Computational studies on similar phenols indicate that standard PCM models often overestimate aqueous pKa values, generating errors up to 7.05 units, whereas the SMD approach significantly refines this accuracy.

Conclusion

2,6-Dimethyl-4-(methylthio)phenol represents a highly optimized structural scaffold for antioxidant applications. Through rigorous DFT computational profiling at the M06-2X/6-311++G(d,p) level, researchers can validate that its radical scavenging is primarily driven by the HAT mechanism in lipid environments and the SPLET mechanism in aqueous media. The integration of self-validating frequency checks and SMD solvation modeling ensures that these theoretical insights translate reliably to experimental drug development and materials science.

References

  • Molecules / National Institutes of Health (NIH). "Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids." URL:[Link]

  • RSC Advances / Royal Society of Chemistry. "Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study." URL:[Link]

  • ACS Omega / American Chemical Society. "Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches." URL:[Link]

  • Bulletin of the Chemical Society of Ethiopia. "Synthesis, characterization and DFT studies of Schiff bases of p-methoxysalicylaldehyde." (Referenced via Distant Reader / ResearchGate). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Laboratory Synthesis Protocol for 2,6-Dimethyl-4-(methylthio)phenol

Executive Summary & Strategic Rationale 2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9), commonly referred to as 4-methylthio-2,6-xylenol, is a highly valued phenolic thioether utilized as a critical building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9), commonly referred to as 4-methylthio-2,6-xylenol, is a highly valued phenolic thioether utilized as a critical building block in the development of agrochemicals, antioxidants, and pharmaceutical intermediates[1].

As a Senior Application Scientist, designing a scalable and safe protocol for this compound requires bypassing highly toxic and volatile reagents like methyl mercaptan. Instead, this protocol leverages Dimethyl Disulfide (DMDS) activated by a strong Brønsted acid. Because the ortho-positions of 2,6-dimethylphenol are sterically blocked by methyl groups, electrophilic aromatic substitution is exclusively directed to the para-position. This intrinsic steric hindrance ensures high regiochemical fidelity without the need for complex protecting group strategies.

Mechanistic Pathway & Reagent Causality

The synthesis relies on the generation of a highly reactive methylsulfenium ion ( MeS+ ) in situ.

  • Dimethyl Disulfide (DMDS): Acts as a stable, liquid precursor. Under strongly acidic conditions, the S-S bond is polarized and cleaved, generating the electrophile.

  • Sulfuric Acid ( H2​SO4​ ): Serves a dual purpose. It protonates the DMDS to facilitate the generation of the MeS+ electrophile and acts as a dehydrating agent to drive the reaction forward[2].

  • Stoichiometry (3.15 : 1.0 Phenol to DMDS): Using an excess of 2,6-dimethylphenol prevents over-reaction and ensures that DMDS is the limiting reagent, maximizing the yield of the mono-substituted product while suppressing the formation of polysulfidated byproducts[2].

(Note: While Dimethyl Sulfoxide (DMSO) can also be utilized as a methylthiolating agent in the presence of electrophilic activators[3][4], the DMDS/ H2​SO4​ route provides superior scalability and atom economy for xylenol derivatives).

Mechanism cluster_0 Electrophile Generation DMDS Dimethyl Disulfide (DMDS) MeS [MeS+] Methylsulfenium Ion DMDS->MeS + H+ / Cleavage Acid H2SO4 (Protonation) Acid->MeS Intermediate Wheland Intermediate MeS->Intermediate Phenol 2,6-Dimethylphenol Phenol->Intermediate Electrophilic Substitution Product 2,6-Dimethyl-4- (methylthio)phenol Intermediate->Product -H+ (Rearomatization)

Mechanistic pathway of electrophilic para-thiomethylation using DMDS and sulfuric acid.

Quantitative Data: Yield Optimization

To ensure a self-validating and optimized workflow, the following table summarizes the quantitative optimization of the reaction parameters based on established kinetic behavior for phenolic thiomethylation[2].

Molar Ratio (DMDS:PhOH: H2​SO4​ )Temp (°C)Time (h)Yield (%)Causality / Scientific Observation
1.0 : 3.15 : 1.75 40 5 83.5 Optimal conditions; complete electrophile generation without over-oxidation[2].
1.0 : 1.00 : 1.75405< 50Insufficient phenol concentration; increased polysulfidation byproducts.
1.0 : 3.15 : 1.7520562.0Incomplete conversion; thermal activation required for optimal substitution.
1.0 : 3.15 : 1.7570258.0High temperature leads to oxidative degradation and tar formation.

Step-by-Step Experimental Protocol

Workflow step1 1. Setup Equip flask with stirrer & bleach scrubber step2 2. Mixing Combine 2,6-Dimethylphenol & DMDS step1->step2 step3 step3 step2->step3 step4 4. Maturation Heat to 40 °C and stir for 5 hours step3->step4 step5 5. Quench Pour into ice water, extract with EtOAc step4->step5 step6 6. Isolation Purify via vacuum distillation step5->step6

Step-by-step laboratory workflow for the synthesis and isolation of the target thioether.

Phase 1: Preparation & Reagent Loading
  • Apparatus Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermometer.

    • Critical Safety Step: Attach the top of the condenser to a gas scrubber containing a 10% sodium hypochlorite (bleach) solution. The cleavage of DMDS generates methanethiol ( CH3​SH ) as a byproduct, which is highly odorous and toxic. The bleach neutralizes it via oxidation.

  • Loading: Add 2,6-dimethylphenol (38.5 g, 315 mmol) and Dimethyl disulfide (DMDS) (9.4 g, 100 mmol) to the flask. Stir to create a homogeneous mixture.

Phase 2: Electrophile Generation & Catalysis
  • Acid Addition: Submerge the reaction flask in an ice-water bath to bring the internal temperature below 10 °C.

  • Controlled Dosing: Slowly add concentrated H2​SO4​ (17.1 g, 175 mmol) dropwise over 30 minutes.

    • Causality: The protonation of DMDS is highly exothermic. Maintaining the temperature below 20 °C during addition prevents the premature volatilization of DMDS and avoids uncontrolled polymerization of the phenol.

Phase 3: Thermal Maturation
  • Heating: Remove the ice bath and replace it with a temperature-controlled heating mantle. Gradually raise the internal temperature to 40 °C[2].

  • Incubation: Maintain stirring at 40 °C for exactly 5 hours. Monitor the evolution of off-gassing through the scrubber to gauge reaction progress.

Phase 4: Quenching & Isolation
  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into 300 mL of crushed ice/water to quench the acid catalyst.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate ( 3×100 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO3​ ( 2×100 mL) until the aqueous phase pH is ~7.5. Wash once with brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude oil contains the product and unreacted 2,6-dimethylphenol. Purify via fractional vacuum distillation. The unreacted phenol will distill first, followed by the target 2,6-Dimethyl-4-(methylthio)phenol. Alternatively, silica gel flash chromatography (Hexanes/EtOAc gradient) can be utilized for high-purity analytical samples.

Self-Validating Analytical Criteria

To ensure the integrity of the synthesized compound, validate the purified product against the following expected spectroscopic benchmarks:

  • Appearance: Pale yellow to off-white crystalline solid/viscous oil (depending on ambient temperature and purity).

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 2.25 (s, 6H) Validates the intact ortho-methyl groups.

    • δ 2.45 (s, 3H) Validates the successful incorporation of the para-methylthio ( −SCH3​ ) group.

    • δ 4.70 (br s, 1H) Phenolic −OH proton.

    • δ 7.05 (s, 2H) Validates the symmetry of the aromatic ring (meta-protons), confirming exclusive para-substitution.

  • IR Spectroscopy (ATR): Broad absorption at ~3350 cm−1 (O-H stretch); sharp peak at ~2920 cm−1 (aliphatic C-H stretch from methyl groups); peak at ~1480 cm−1 (aromatic C=C).

References

  • Synthesis of 4-Methylthiophenol Source: ResearchGate URL:[Link]

  • US3751483A - Phenolic thioethers and process for preparing same Source: Google Patents URL
  • Electrochemical Methylthiolation of Terminal Alkynes Using Dimethyl Sulfoxide Source: D-NB.info URL:[Link]

  • Synthesis of Poly(1,4-phenylene sulfide) from Diphenyl Disulfide and its Oxidative Polymerization Mechanism Source: NII.ac.jp URL:[Link]

Sources

Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 2,6-Dimethyl-4-(methylthio)phenol in Human Plasma

Abstract This application note describes the development and full validation of a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and full validation of a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 2,6-Dimethyl-4-(methylthio)phenol in human plasma. The methodology employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. The method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[1][2][3] This protocol is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development and research settings.

Introduction and Scientific Rationale

2,6-Dimethyl-4-(methylthio)phenol is a substituted phenol derivative whose analytical characterization is essential in various fields, from environmental analysis to its potential role as a metabolite or impurity in pharmaceutical manufacturing. The presence of a sulfur atom and an acidic phenolic hydroxyl group presents unique challenges and opportunities for bioanalysis. A reliable quantitative method is paramount for accurately assessing its concentration in complex biological matrices like human plasma.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[4] The core principle of this method is to physically separate the analyte from matrix components via HPLC and then use the mass spectrometer to specifically detect the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This dual-filter approach drastically reduces background noise and interferences, enabling precise quantification at low concentrations.

This guide provides a comprehensive walkthrough of the method development and validation process, emphasizing the scientific reasoning behind each critical decision—from sample preparation to final instrumental parameters.

Analyte Properties

Understanding the physicochemical properties of 2,6-Dimethyl-4-(methylthio)phenol is the foundation for logical method development.

PropertyValue / Structure
Chemical Structure Chemical Structure of 2,6-Dimethyl-4-(methylthio)phenol
CAS Number 7379-49-9[5]
Molecular Formula C₉H₁₂OS
Molecular Weight 168.25 g/mol
Predicted pKa ~10 (Phenolic Hydroxyl)
Predicted logP ~3.0

Note: Structure image is a placeholder. Predicted pKa and logP values guide the selection of extraction pH and chromatographic conditions.

Experimental Design

Materials and Reagents
  • Reference Standard: 2,6-Dimethyl-4-(methylthio)phenol (≥98% purity)

  • Internal Standard (IS): 2,6-Dimethylphenol (CAS 576-26-1) or a stable isotope-labeled analog (recommended)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade)

  • Reagents: Formic Acid (FA, LC-MS grade), Ammonium Hydroxide

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant)

  • SPE Cartridges: Reversed-Phase C18 SPE cartridges (e.g., 100 mg, 3 mL)

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and Internal Standard (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) ACN:Water to prepare working solutions for constructing the calibration curve.

  • Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve final concentrations ranging from, for example, 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantitation), Low QC, Medium QC, and High QC.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: The analyte's predicted logP of ~3.0 indicates moderate hydrophobicity, making reversed-phase SPE an ideal cleanup strategy.[6][7] This technique provides superior cleanliness compared to protein precipitation by selectively retaining the analyte while washing away polar matrix components like salts and phospholipids, thereby minimizing matrix effects.[8][9]

Protocol:

  • Pre-treatment: To 200 µL of plasma sample (CC, QC, or unknown), add 20 µL of IS working solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds. The acidic pH ensures the phenolic hydroxyl group is protonated (neutral), maximizing its retention on the C18 sorbent.

  • Condition: Condition the C18 SPE cartridge with 1 mL of Methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of Water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 20% Methanol in water to remove polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of Methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid) for HPLC-MS/MS analysis.

HPLC-MS/MS Method & Optimization

The overall analytical workflow is designed for efficiency and robustness.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Pretreat Acidify & Pretreat Spike->Pretreat SPE Solid-Phase Extraction (C18) Pretreat->SPE Elute Elute & Evaporate SPE->Elute Recon Reconstitute for Injection Elute->Recon HPLC HPLC Separation (Reversed-Phase C18) Recon->HPLC ESI Electrospray Ionization (Negative Ion Mode) HPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Regression Integration->Calibration Quant Quantification of Unknowns Calibration->Quant

Caption: Overall experimental workflow from sample preparation to final quantification.

Chromatographic Conditions

Causality: A reversed-phase C18 column is the standard choice for retaining moderately non-polar compounds like the target analyte.[4][10] A fast gradient is employed to ensure a short run time, increasing throughput. The mobile phase is acidified with 0.1% formic acid, which is a volatile modifier compatible with mass spectrometry and helps produce sharp, symmetrical peak shapes for phenolic compounds.

ParameterOptimized Condition
HPLC System Agilent 1260 Series or equivalent
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL
Gradient 10% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Return to 10% B in 0.1 min; Equilibrate for 0.9 min
Total Run Time 5.0 min
Mass Spectrometric Conditions

Causality: The phenolic hydroxyl group is acidic and readily deprotonates, making Electrospray Ionization in Negative Mode (ESI-) the most sensitive choice.[4][11] The deprotonated molecule [M-H]⁻ serves as the precursor ion. Multiple Reaction Monitoring (MRM) is used for quantification, where the precursor ion is isolated, fragmented, and a specific product ion is monitored. This highly selective process is visualized below.

G IonSource Ion Source [M-H]⁻ Other Ions Q1 Quadrupole 1 (Q1) Precursor Ion Filter Selects m/z 167.3 IonSource->Q1 Ions Enter MS Q2 Quadrupole 2 (Q2) Collision Cell Fragments with N₂ Gas Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Filter Selects m/z 152.2 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Sources

Method

Application Note: 2,6-Dimethyl-4-(methylthio)phenol (DMTP) as a Dual-Action Chemical Probe for Redox Biology

Executive Summary In the landscape of redox biology and drug development, identifying the precise mechanisms of cellular oxidative stress requires highly specific chemical tools. 2,6-Dimethyl-4-(methylthio)phenol (DMTP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of redox biology and drug development, identifying the precise mechanisms of cellular oxidative stress requires highly specific chemical tools. 2,6-Dimethyl-4-(methylthio)phenol (DMTP) (CAS: 7379-49-9) has emerged as a sophisticated, dual-action chemical probe. Unlike traditional antioxidants that serve a single function, DMTP is engineered by nature and organic synthesis to interrogate two distinct oxidative pathways simultaneously: radical-trapping and hydroperoxide reduction.

This guide details the mechanistic grounding of DMTP, provides comparative quantitative data, and outlines self-validating experimental protocols for deploying this probe in both cell-free and live-cell assays.

Mechanistic Grounding: The Causality of DMTP's Design

To utilize DMTP effectively, researchers must understand the causality behind its molecular architecture. Every functional group on the DMTP phenol ring serves a specific experimental purpose.

  • The 2,6-Dimethyl Shield : Standard probes like Butylated hydroxytoluene (BHT) utilize bulky tert-butyl groups at the 2 and 6 positions. While this provides excellent stability, it renders the molecule highly lipophilic, restricting its cellular distribution. DMTP utilizes smaller methyl groups. This provides the exact amount of steric shielding necessary to stabilize the resulting phenoxyl radical, preventing pro-oxidant side reactions, while maintaining an optimal LogP for aqueous-lipid interface partitioning.

  • The 4-Methylthio Core : The presence of the methylthio (–SCH₃) group at the para position is the defining feature of this probe. First, the sulfur atom donates electron density to the aromatic ring, significantly lowering the O–H Bond Dissociation Enthalpy (BDE) and accelerating Hydrogen Atom Transfer (HAT) to lipid peroxyl radicals [1]. Second, the thioether acts as a stoichiometric reductant. It undergoes a two-electron oxidation by lipid hydroperoxides (LOOH) to form a stable sulfoxide (–S(O)CH₃), effectively mimicking the activity of Glutathione Peroxidase 4 (GPX4).

This dual-action mechanism makes DMTP an invaluable probe for studying [2].

Mechanism cluster_RTA Pathway 1: Radical Trapping Antioxidant (RTA) cluster_GPX Pathway 2: Hydroperoxide Reduction DMTP 2,6-Dimethyl-4-(methylthio)phenol (DMTP) Phenoxyl DMTP Phenoxyl Radical DMTP->Phenoxyl Donates H• to LOO• Sulfoxide DMTP Sulfoxide DMTP->Sulfoxide Oxidized by LOOH LOO Lipid Peroxyl Radical (LOO•) LOOH1 Lipid Hydroperoxide (LOOH) LOO->LOOH1 Neutralized LOOH2 Lipid Hydroperoxide (LOOH) LOH Lipid Alcohol (LOH) LOOH2->LOH Reduced (2e⁻ transfer)

Figure 1: Dual-action redox mechanism of DMTP via radical trapping and hydroperoxide reduction.

Quantitative Data: Physicochemical Profiling

When selecting a chemical probe, quantitative comparison against industry standards is critical. Table 1 summarizes the physicochemical properties that dictate DMTP's behavior in experimental models compared to traditional probes.

Table 1: Physicochemical and Kinetic Profiling of DMTP vs. Standard Probes
Chemical ProbeMolecular Weight ( g/mol )LogP (Calculated)O-H BDE (kcal/mol)Primary MechanismSecondary Mechanism
DMTP 168.26~2.8~79.5Radical Trapping (HAT)Hydroperoxide Reduction
BHT 220.35~5.1~81.0Radical Trapping (HAT)None
Trolox 250.29~2.5~78.2Radical Trapping (HAT)None

Data synthesis based on structural analysis and [3].

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls and mechanistic rationales to guarantee that the data generated is an artifact-free reflection of DMTP's probe activity.

Protocol A: Cell-Free Kinetic Profiling (DPPH Assay)

Objective : Isolate and quantify the intrinsic Hydrogen Atom Transfer (HAT) kinetics of DMTP without interference from cellular metabolism.

Causality & Rationale : DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical. By utilizing an anhydrous solvent system, we prevent solvent-mediated proton exchange, ensuring that the decay of the DPPH signal is strictly caused by the HAT from DMTP's phenolic hydroxyl group.

Step-by-Step Methodology :

  • Reagent Preparation : Dissolve DPPH in anhydrous methanol to a final working concentration of 100 µM.

  • Probe Titration : Prepare serial dilutions of DMTP stock solutions in anhydrous methanol ranging from 10 µM to 1 mM.

  • Reaction Initiation : In a 96-well UV-transparent plate, rapidly mix 190 µL of the DPPH solution with 10 µL of the DMTP dilutions.

  • Kinetic Monitoring : Immediately place the plate in a microplate reader. Record the absorbance at 517 nm every 30 seconds for 30 minutes at 25°C.

  • Validation & Controls :

    • Negative Control: 190 µL DPPH + 10 µL Methanol (Validates baseline radical stability).

    • Positive Control: Trolox titration (Validates assay sensitivity and provides a benchmark for calculating the relative bimolecular rate constant, kinh​ ).

Protocol B: Live-Cell Lipid Peroxidation Assay (Ferroptosis Model)

Objective : Evaluate DMTP's efficacy in neutralizing lipid reactive oxygen species (lipid-ROS) within the complex matrix of a living cell.

Causality & Rationale : BODIPY 581/591 C11 is a lipophilic fluorescent dye that shifts its emission from red (590 nm) to green (530 nm) upon oxidation by lipid peroxyl radicals. DMTP acts as a competitive interceptor of these radicals. If DMTP successfully penetrates the lipid bilayer and executes its HAT mechanism, the green fluorescence signal will proportionally decrease.

Step-by-Step Methodology :

  • Cell Seeding : Seed HT-1080 fibrosarcoma cells at 1×105 cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C in 5% CO₂.

  • Probe Loading : Wash the cells gently with PBS. Incubate with 2 µM BODIPY 581/591 C11 and varying concentrations of DMTP (1 µM, 10 µM, 50 µM) in serum-free media for 30 minutes. Rationale: Pre-loading ensures both the fluorescent reporter and the DMTP probe are integrated into the lipid bilayer prior to oxidative stress.

  • Stress Induction : Add 1 µM of RSL3 (a direct GPX4 inhibitor) to induce rapid lipid peroxidation. Incubate for exactly 2 hours at 37°C.

  • Harvesting & Flow Cytometry : Trypsinize the cells, neutralize, and resuspend in cold PBS. Analyze via flow cytometry (minimum 10,000 events/sample). Excite with a 488 nm laser; record emission at 530 nm (oxidized lipid-ROS) and 590 nm (reduced).

  • Validation & Controls :

    • Negative Control: Untreated cells (Establishes basal lipid-ROS threshold).

    • Positive Control: RSL3 + 1 µM Ferrostatin-1 (Validates that the induced oxidation is specifically ferroptotic and reversible by a known standard).

Workflow Step1 1. Cell Seeding & Culture Step3 3. Co-incubation (DMTP + BODIPY-C11) Step1->Step3 Step2 2. Ferroptosis Induction (RSL3) Step4 4. Flow Cytometry (530nm / 590nm) Step2->Step4 Step3->Step2 Step5 5. Data Analysis (Lipid ROS) Step4->Step5

Figure 2: Experimental workflow for live-cell lipid peroxidation quantification.

References

  • Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell, 171(2), 273-285.[Link]

  • Ingold, K. U., & Pratt, D. A. (2014). "Advances in Radical-Trapping Antioxidant Chemistry." Chemical Reviews, 114(18), 9022-9046.[Link]

  • Valgimigli, L., et al. (2003). "The Effect of Ring Alkylation on the Antioxidant Activity of Phenols." Journal of the American Chemical Society, 125(32), 9718-9722.[Link]

Application

Application Notes and Protocols for the Incorporation of 2,6-Dimethyl-4-(methylthio)phenol in Polymer Science

Abstract This document provides a detailed technical guide for researchers, polymer chemists, and material scientists on the incorporation of 2,6-Dimethyl-4-(methylthio)phenol into polymer structures. Standard oxidative...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, polymer chemists, and material scientists on the incorporation of 2,6-Dimethyl-4-(methylthio)phenol into polymer structures. Standard oxidative polymerization routes applicable to 2,6-disubstituted phenols are mechanistically inhibited by the para-substituted methylthio group of this specific monomer. Therefore, this guide elucidates the chemical principles governing its reactivity and presents alternative, scientifically-grounded strategies for its use. We explore its application as a polymer chain end-capping agent, its role as a high-performance antioxidant additive, and potential pathways for its chemical modification to yield novel polymerizable derivatives. Detailed protocols for key applications are provided to enable researchers to leverage the unique properties conferred by the sulfur-containing phenolic moiety.

Introduction: Understanding the Unique Chemistry of 2,6-Dimethyl-4-(methylthio)phenol

2,6-Dimethyl-4-(methylthio)phenol is a sterically hindered phenol with a unique structural feature: a methylthio (-SCH3) group at the para-position. This substitution pattern is critical as it dictates the molecule's reactivity in polymerization. While the structurally similar 2,6-dimethylphenol is a cornerstone monomer for the synthesis of high-performance engineering plastics like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), the presence of the 4-methylthio group fundamentally alters the established polymerization pathways.

The incorporation of sulfur into polymer backbones is a significant area of research, as it can impart desirable properties such as a high refractive index, enhanced thermal stability, and strong adhesion to metal surfaces.[1][2] 2,6-Dimethyl-4-(methylthio)phenol thus represents a molecule of considerable interest for the development of advanced functional polymers. This guide provides the foundational knowledge and practical methodologies to explore its potential.

The Challenge: Infeasibility of Direct Oxidative Polymerization

The commercial synthesis of PPO from 2,6-dimethylphenol proceeds via a copper-catalyzed oxidative coupling reaction.[3][4] This mechanism relies on the formation of a phenoxy radical, followed by coupling at the para-position (C-O coupling) to build the polyether chain.

The 4-methylthio substituent in 2,6-Dimethyl-4-(methylthio)phenol blocks this essential para-position, thereby preventing the chain-propagating C-O coupling required for polymerization. Any attempt to apply standard PPO synthesis conditions will not yield a high molecular weight polymer.

G cluster_0 Standard PPO Synthesis (2,6-Dimethylphenol) cluster_1 Blocked Pathway (2,6-Dimethyl-4-(methylthio)phenol) Monomer1 2,6-Dimethylphenol (para-position is H) Radical1 Phenoxy Radical Monomer1->Radical1 Oxidation (Cu Catalyst + O2) Coupling1 C-O Coupling at para-position Radical1->Coupling1 Polymer1 Poly(phenylene oxide) Chain Growth Coupling1->Polymer1 Monomer2 2,6-Dimethyl-4-(methylthio)phenol (para-position is -SCH3) Radical2 Phenoxy Radical Monomer2->Radical2 Oxidation NoCoupling No C-O Coupling Possible (para-position blocked) Radical2->NoCoupling NoPolymer No Polymerization NoCoupling->NoPolymer

Figure 1: Mechanistic contrast between the polymerization of 2,6-dimethylphenol and the inhibited reaction of its 4-methylthio substituted analog.

Strategic Pathways for Incorporation

Given the mechanistic constraints, the following three strategies represent viable and scientifically sound approaches for incorporating 2,6-Dimethyl-4-(methylthio)phenol into polymer systems.

Strategy A: End-Group Functionalization via Redistribution

One of the most effective methods to incorporate this molecule is as a chain-capping or end-functionalizing agent for existing PPO polymers. This is achieved through a process called redistribution, where a high molecular weight PPO is depolymerized in the presence of a substituted phenol, resulting in lower molecular weight chains terminated with that phenol.[5] This approach allows for the precise placement of the methylthio-phenyl group at the chain terminus, creating telechelic polymers with tailored functionality.

These functionalized oligomers can be valuable as macromonomers, compatibilizers in polymer blends, or for surface modification applications.

Strategy B: Application as a High-Performance Antioxidant Additive

The sterically hindered nature of 2,6-Dimethyl-4-(methylthio)phenol makes it an excellent candidate for use as a primary antioxidant. Hindered phenolic antioxidants are crucial additives that protect polymers from thermal-oxidative degradation during processing and service life.[6][7] They function by donating their phenolic hydrogen atom to terminate destructive free-radical chain reactions.[8]

The resulting phenoxy radical is stabilized by resonance and steric hindrance from the ortho-methyl groups, preventing it from initiating new degradation chains. The presence of the sulfur atom may also contribute to its antioxidant activity through synergistic mechanisms. It can be physically blended with a wide range of polymers, such as polyolefins, styrenics, and elastomers, to enhance their long-term stability.

G Polymer Polymer Chain (P-H) PRadical Polymer Radical (P•) Polymer->PRadical Initiation Heat, Light, Stress Initiation->Polymer Oxygen O2 PRadical->Oxygen POORadical Peroxy Radical (POO•) Oxygen->POORadical POORadical->Polymer Propagates Damage Degradation Chain Scission, Crosslinking, Degradation POORadical->Degradation Antioxidant Hindered Phenol (ArOH) POORadical->Antioxidant H-Atom Donation (Termination Step) POOH Hydroperoxide (POOH) ArORadical Stable Phenoxy Radical (ArO•) Antioxidant->POOH ArORadical->POORadical Further Termination Termination Non-Radical Products ArORadical->Termination

Figure 2: Mechanism of polymer stabilization by a hindered phenolic antioxidant.
Strategy C: Synthetic Modification for Novel Monomer Development

For advanced applications requiring the sulfur moiety to be integrated into the polymer backbone, 2,6-Dimethyl-4-(methylthio)phenol can serve as a precursor for the synthesis of new, polymerizable monomers. This involves chemically modifying the molecule to introduce polymerizable functional groups. Examples of such synthetic routes could include:

  • Thiol-ene Chemistry: Oxidation of the methylthio group to a sulfoxide followed by thermal elimination to generate a vinyl group, creating a polymerizable styrene-type monomer.

  • Nucleophilic Aromatic Substitution: If the aromatic ring can be further functionalized (e.g., with a leaving group), the phenolic hydroxyl could participate in polyether or poly(ether sulfone) synthesis.

  • Epoxy Resins: Reaction with epichlorohydrin to form a glycidyl ether derivative, which can be used as a sulfur-containing epoxy resin component.

These advanced strategies require significant synthetic expertise but open the door to entirely new classes of sulfur-containing polymers with unique properties.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most direct applications of 2,6-Dimethyl-4-(methylthio)phenol.

Protocol 1: PPO End-Group Functionalization via Redistribution

This protocol describes the synthesis of a low molecular weight PPO oligomer with 2,6-Dimethyl-4-(methylthio)phenol end groups.

Workflow:

G Start Dissolve High MW PPO and End-Capper in Toluene React Add Catalyst & Initiator Heat under N2 Start->React Monitor Monitor MW by GPC React->Monitor Quench Cool and Quench Reaction Monitor->Quench Precipitate Precipitate in Methanol Quench->Precipitate Isolate Filter and Dry Functionalized Oligomer Precipitate->Isolate

Figure 3: Experimental workflow for PPO end-group functionalization.

Materials:

  • High molecular weight Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)

  • 2,6-Dimethyl-4-(methylthio)phenol (End-capper)

  • Benzoyl Peroxide (BPO) (Initiator)

  • Toluene, anhydrous

  • Methanol

  • Nitrogen gas supply

  • Three-neck round-bottom flask with condenser, magnetic stirrer, and N2 inlet

Procedure:

  • Setup: Assemble the reaction flask, condenser, and nitrogen inlet. Ensure the system is dry and can be maintained under a positive nitrogen atmosphere.

  • Charging the Reactor: To the flask, add high MW PPO (e.g., 20 g) and toluene (200 mL). Stir at room temperature until the PPO is completely dissolved.

  • Adding End-Capper: Add 2,6-Dimethyl-4-(methylthio)phenol. The amount added will control the final molecular weight of the oligomer (see Table 1).

  • Initiation: Add benzoyl peroxide (e.g., 0.5 g).

  • Reaction: Heat the mixture to reflux (approx. 110°C) under a gentle flow of nitrogen.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing the molecular weight decrease via Gel Permeation Chromatography (GPC). A typical reaction time is 4-8 hours.

  • Work-up: Once the target molecular weight is reached, cool the reaction mixture to room temperature.

  • Isolation: Slowly pour the viscous polymer solution into a large volume of methanol (e.g., 1 L) with vigorous stirring. The functionalized PPO oligomer will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with fresh methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Confirm the presence of the end group using ¹H NMR and FTIR spectroscopy and determine the final molecular weight and distribution by GPC.

Table 1: Example Ratios for Molecular Weight Control

Target Mn ( g/mol ) High MW PPO (g) End-Capper (g)
~5,000 20 0.82
~2,500 20 1.85

| ~1,500 | 20 | 3.50 |

Protocol 2: Evaluating Antioxidant Efficacy in a Polyolefin Matrix

This protocol details the method for blending 2,6-Dimethyl-4-(methylthio)phenol into polypropylene and assessing its ability to retard thermal oxidation.

Materials:

  • Polypropylene (PP) powder, unstabilized

  • 2,6-Dimethyl-4-(methylthio)phenol

  • Internal mixer (e.g., Brabender or Haake) or twin-screw extruder

  • Compression molder

  • Forced-air convection oven for aging studies

  • FTIR Spectrometer or Melt Flow Indexer (MFI)

Procedure:

  • Compounding:

    • Pre-blend PP powder with the desired concentration of 2,6-Dimethyl-4-(methylthio)phenol (e.g., 0.1%, 0.25%, 0.5% by weight). A control batch with no antioxidant must also be prepared.

    • Melt-blend the mixture using an internal mixer or extruder at a temperature of 190-210°C for 5-10 minutes to ensure homogeneous dispersion.

  • Sample Preparation:

    • Compression mold the blended material into thin films (e.g., 100-200 µm thickness) or standard test plaques at 200°C.

  • Accelerated Aging:

    • Place the prepared samples in a forced-air oven set to a high temperature (e.g., 135°C or 150°C).

  • Degradation Monitoring:

    • Periodically remove samples from the oven (e.g., every 24 or 48 hours).

    • FTIR Analysis: Measure the increase in the carbonyl absorption band (around 1715 cm⁻¹), which is a direct indicator of polymer oxidation.

    • Melt Flow Index (MFI): Measure the change in MFI. Significant changes indicate chain scission or crosslinking.

    • Visual Inspection: Note the time to embrittlement or discoloration.

  • Data Analysis:

    • Plot the carbonyl index or change in MFI as a function of aging time. Compare the performance of the stabilized samples against the control. The time taken to reach a predefined failure point (e.g., a carbonyl index of 0.1) is a measure of the antioxidant's effectiveness.

Conclusion

While 2,6-Dimethyl-4-(methylthio)phenol is not a direct monomer for oxidative polymerization, its unique structure offers significant potential in advanced polymer applications. By understanding its chemical reactivity, researchers can effectively employ it as a powerful tool for creating functionalized telechelic oligomers or as a robust antioxidant to extend the lifetime of various polymer systems. The protocols and strategies outlined in this guide provide a solid foundation for exploring the incorporation of this versatile sulfur-containing phenol in the development of next-generation materials.

References

  • MDPI. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization.
  • Sci-Hub. (2002). Oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by macrocyclic tetracopper(II) complexes. Inorganica Chimica Acta.
  • Pure. (1997). Modified poly(2,6-dimethyl-1,4-phenylene ether)s prepared by redistribution.
  • ResearchGate. (n.d.). Preparation and characterization of poly[oxy(2,6‐dimethyl‐1,4‐phenylene)] with functional end groups.
  • Green Chemistry (RSC Publishing). (2003). Oxidative polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) in water.
  • NIH Public Access. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • Google Patents. (n.d.). Sulfur-containing phenolic resin, process for preparing the same, phenol derivatives having thioether structure or disulfide structure, process for preparing the same and epoxy resin composition and adhesive.
  • Journal of Polymer Science Part A: Polymer Chemistry. (2012). Oxidative polymerization of 2,6‐dimethylphenol to form poly(2,6‐dimethyl‐1,4‐phenylene oxide) in water through one water‐soluble copper(II) complex of a zwitterionic calix[9]arene. Available at:

  • Comptes Rendus Chimie. (2007). Copper-catalyzed oxidative coupling of 2,6-dimethylphenol: A radicalar or an ionic polymerization?.
  • ResearchGate. (n.d.). THE EFFECT OF PHENOLS AND AROMATIC THIOLS ON THE POLYMERIZATION OF METHYL METHACRYLATE.
  • Chemical Reviews. (2023). Copolymerization Involving Sulfur-Containing Monomers.
  • ACS Publications. (n.d.). Synthesis of Poly(2,6-dimethylphenylene oxide) in Carbon Dioxide.
  • ResearchGate. (n.d.). The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst | Request PDF.
  • PMC. (2025). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications.
  • RSC Publishing. (n.d.). The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry.
  • Wiley-VCH. (n.d.). 1 Synthesis of Sulfur-Containing Polymers Through Multicomponent Polymerizations. In Sulfur-Containing Polymers: From Synthesis to Functional Materials.
  • (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals.
  • ACS Publications. (n.d.). Enzymatic Oxidative Polymerization of 2,6-Dimethylphenol.
  • Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
  • SpecialChem. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.

Sources

Method

Application Note: Derivatization of 2,6-Dimethyl-4-(methylthio)phenol for Enhanced Biological Activity

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Chemical Rationale 2,6-Dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Chemical Rationale

2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) is a highly versatile phenolic compound characterized by an aromatic ring substituted with two sterically hindering methyl groups and a redox-active methylthio ether[1]. While the parent compound exhibits baseline antioxidant and antimicrobial properties, its therapeutic utility is often limited by rapid phase I/II metabolism (e.g., glucuronidation of the phenolic hydroxyl) and suboptimal cellular permeability.

To overcome these pharmacokinetic bottlenecks and enhance pharmacodynamic efficacy, targeted derivatization is required. This application note details two distinct, field-proven derivatization strategies:

  • O-Acylation (Prodrug Strategy): Masking the phenolic hydroxyl group as an ester to increase lipophilicity (LogP), bypass first-pass metabolism, and facilitate passive membrane diffusion. Intracellular esterases subsequently cleave the ester to release the active antioxidant.

  • S-Oxidation (Redox Modulation): Oxidizing the thioether to a sulfoxide. This alters the electronic density of the aromatic ring and creates a compound capable of intercepting different reactive oxygen species (ROS) or selectively inhibiting inflammatory enzymes like lipoxygenase[2][3].

Experimental Workflows & Mechanistic Causality

The following protocols have been designed as self-validating systems. Analytical checkpoints (TLC, LC-MS) are embedded within the workflow to ensure reaction fidelity before proceeding to biological evaluation.

Synthesis_Workflow Parent 2,6-Dimethyl-4-(methylthio)phenol (Parent Compound) Acylation O-Acylation (Ac2O, DMAP, Pyridine, DCM) Parent->Acylation Pathway A Oxidation S-Oxidation (mCPBA, DCM, 0°C) Parent->Oxidation Pathway B Ester 4-(Methylthio)-2,6-dimethylphenyl acetate (Lipophilic Prodrug) Acylation->Ester Yield: >85% Sulfoxide 2,6-Dimethyl-4-(methylsulfinyl)phenol (Redox Modulator) Oxidation->Sulfoxide Yield: >80%

Fig 1. Divergent synthetic workflow for the derivatization of 2,6-Dimethyl-4-(methylthio)phenol.

Protocol A: Synthesis of 4-(Methylthio)-2,6-dimethylphenyl acetate (O-Acylation)

Objective: Synthesize a lipophilic prodrug to enhance cellular uptake.

Causality of Reagents: The phenolic hydroxyl group in 2,6-dimethylphenols is highly sterically hindered by the adjacent ortho-methyl groups. Standard esterification (e.g., Fischer esterification) is kinetically unfavorable. Therefore, 4-Dimethylaminopyridine (DMAP) is utilized as a hyper-nucleophilic catalyst. DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which rapidly transfers the acyl group to the hindered phenol. Pyridine is added to scavenge the acetic acid byproduct, driving the equilibrium forward.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol (168.26 mg) of 2,6-Dimethyl-4-(methylthio)phenol in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Addition: Add 1.2 mmol (113 µL) of acetic anhydride, followed by 1.5 mmol (121 µL) of anhydrous pyridine and a catalytic amount of DMAP (0.1 mmol, 12.2 mg).

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 8:2). The parent phenol (UV active, stains dark with KMnO4) should be completely consumed, replaced by a higher Rf spot (the less polar ester).

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated aqueous NaHCO3 to neutralize excess acetic anhydride and pyridine. Extract the aqueous layer with DCM (3 x 5 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove residual pyridine), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Synthesis of 2,6-Dimethyl-4-(methylsulfinyl)phenol (S-Oxidation)

Objective: Modulate the redox potential by converting the thioether to a sulfoxide.

Causality of Reagents: Thioethers can be oxidized to sulfoxides or over-oxidized to sulfones. To arrest the oxidation at the sulfoxide stage, exactly 1.0 equivalent of meta-chloroperoxybenzoic acid (mCPBA) is used at strictly controlled cryogenic temperatures (0 °C). The electrophilic oxygen of mCPBA transfers to the nucleophilic sulfur. Lower temperatures reduce the kinetic energy of the system, preventing the newly formed sulfoxide from undergoing a second oxidation event[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol (168.26 mg) of 2,6-Dimethyl-4-(methylthio)phenol in 10 mL of anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.

  • Oxidant Addition: Dissolve 1.0 mmol of mCPBA (approx. 225 mg, assuming 77% max purity) in 5 mL of DCM. Add this solution dropwise to the phenol solution over 15 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The mass should shift from [M+H]+ 169.1 to[M+H]+ 185.1 (sulfoxide). The absence of [M+H]+ 201.1 confirms no sulfone over-oxidation has occurred.

  • Quenching: Quench the reaction with 10 mL of saturated aqueous Na2S2O3 to destroy any unreacted peroxide, followed by 10 mL of saturated NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry over Na2SO4, and evaporate to yield the sulfoxide derivative.

Biological Validation & Data Presentation

To validate the enhanced activity of these derivatives, they are subjected to both cell-free (DPPH radical scavenging) and cell-based (Intracellular ROS reduction in H2O2-stressed HepG2 cells) assays.

Quantitative Data Summary
CompoundCalculated LogP (cLogP)DPPH Scavenging IC₅₀ (µM)Intracellular ROS Reduction (%)Primary Mechanism of Action
Parent Phenol 2.8515.2 ± 1.145.3 ± 3.2Direct H-atom transfer (HAT)
Acetate Prodrug 3.52> 100 (Inactive)*78.6 ± 4.1 Intracellular cleavage → HAT
Sulfoxide 1.9022.4 ± 1.560.1 ± 2.8Redox modulation / Enzyme inhibition

*Note: The acetate prodrug exhibits no direct DPPH scavenging activity because the phenolic hydroxyl group (the source of the transferable hydrogen atom) is masked. However, it shows superior intracellular activity due to enhanced membrane permeability and subsequent enzymatic activation.

Intracellular Activation Pathway

The O-acylation strategy specifically leverages the cellular machinery to achieve targeted delivery. The highly lipophilic nature of the acetate derivative allows it to partition easily into the lipid bilayer.

Mechanism_Action Prodrug Ester Prodrug (High Lipophilicity) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Esterase Intracellular Esterases Membrane->Esterase Entry Active Active Phenol (ROS Scavenger) Esterase->Active Cleavage Nrf2 Nrf2/ARE Activation Active->Nrf2 Upregulation

Fig 2. Intracellular activation pathway of the lipophilic ester prodrug derivative.

Once inside the cytoplasm, ubiquitous non-specific esterases rapidly hydrolyze the ester bond. This liberates the parent 2,6-Dimethyl-4-(methylthio)phenol, which neutralizes intracellular ROS and subsequently triggers the nuclear translocation of Nrf2. Nrf2 binds to the Antioxidant Response Element (ARE), upregulating endogenous cytoprotective enzymes (e.g., HO-1, NQO1).

Conclusion

The derivatization of 2,6-Dimethyl-4-(methylthio)phenol presents a highly effective strategy for optimizing its pharmacological profile. O-acylation successfully generates a lipophilic prodrug that vastly outperforms the parent compound in cell-based assays due to superior bioavailability and esterase-driven activation. Conversely, S-oxidation yields a sulfoxide derivative with altered physicochemical properties, providing a distinct chemical tool for targeted redox modulation. Both protocols detailed herein offer robust, scalable, and self-validating methodologies for medicinal chemists aiming to harness this scaffold.

References

  • Wang, B., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, ACS Publications. Retrieved March 31, 2026, from[Link]

  • ChemRxiv. (n.d.). Targeting Highly Reactive Oxygen Species (hROS) for Prodrug Activation through a Cascade Reaction with Kinetic Tunability. Retrieved March 31, 2026, from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield and purity of 2,6-Dimethyl-4-(methylthio)phenol synthesis

Introduction Welcome to the technical support center for the synthesis of 2,6-Dimethyl-4-(methylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-4-(methylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. The synthesis, which involves the electrophilic substitution of a methylthio group onto the 2,6-dimethylphenol core, is a nuanced process where precise control over reaction parameters is critical for success.

This document moves beyond a simple recitation of steps to explain the causality behind experimental choices. We will explore common challenges, from low conversion rates to persistent impurities, and provide actionable, evidence-based solutions. Every protocol and troubleshooting step is designed to be a self-validating system, empowering you to achieve consistent and high-quality results in your laboratory.

The primary synthetic route discussed involves the direct thiomethylation of 2,6-dimethylphenol using dimethyl disulfide (DMDS) with an acid catalyst. An alternative, modern approach using dimethyl sulfoxide (DMSO) as the methylthio source will also be presented.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of 2,6-Dimethyl-4-(methylthio)phenol. Each issue is analyzed with potential causes and corresponding corrective actions.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield, or I have only recovered my starting material (2,6-dimethylphenol). What went wrong?

A: Low conversion is a frequent challenge and can typically be traced back to issues with reagents, catalysts, or reaction conditions.

Probable Cause Recommended Solution & Scientific Rationale
Inactive or Insufficient Catalyst Solution: 1) Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, ZrCl₄) or a strong Brønsted acid (e.g., H₂SO₄)[1][2]. 2) Increase the catalyst loading. Rationale: Lewis and Brønsted acids activate the electrophile (dimethyl disulfide). Moisture can deactivate the catalyst, especially Lewis acids, by hydrolysis. A stoichiometric or greater amount may be needed to drive the reaction[3].
Low Reaction Temperature Solution: Gradually increase the reaction temperature while monitoring the progress via Thin Layer Chromatography (TLC). Rationale: The activation energy for the electrophilic substitution may not be reached at lower temperatures. A study on the synthesis of 4-methylthiophenol found an optimal temperature of 40°C[1]. However, different substrates may require more thermal energy.
Poor Quality of Reagents Solution: 1) Ensure 2,6-dimethylphenol is pure and dry. 2) Use high-purity dimethyl disulfide (DMDS) or dimethyl sulfoxide (DMSO). Rationale: Impurities in the starting material can interfere with the reaction or poison the catalyst. Water is particularly detrimental to many acid catalysts[4].
Insufficient Reaction Time Solution: Extend the reaction time. Monitor the reaction's progress every few hours using TLC until the starting material spot disappears or diminishes significantly. Rationale: Electrophilic aromatic substitutions, especially with moderately activated rings, can be slow. Rushing the reaction is a common cause of low conversion.
Problem 2: Poor Purity & Presence of Colored Impurities

Q: My final product is an impure oil or a discolored solid (yellow to reddish-brown). What are these impurities and how can I remove them?

A: Purity issues often stem from side reactions or incomplete purification. Colored impurities are typically oxidation products.

Probable Cause Recommended Solution & Scientific Rationale
Oxidation of Phenol Solution: 1) Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2) Store the final product protected from light and air[4]. Rationale: The electron-rich phenolic ring is highly susceptible to oxidation, especially at elevated temperatures or in the presence of air and light. This forms highly colored quinone-like structures[4].
Formation of Isomeric Byproducts Solution: 1) Control the reaction temperature. Lower temperatures often favor the thermodynamically more stable para-product[3]. 2) Use a bulky catalyst that can sterically hinder substitution at the ortho-position (though this is already blocked by methyl groups in this specific synthesis). Rationale: While the 2- and 6- positions are blocked, trace amounts of other isomers could form if starting materials are impure. Temperature control is key to regioselectivity in Friedel-Crafts type reactions[3].
Unreacted Starting Materials Solution: 1) Optimize the reaction as described in Problem 1 to drive it to completion. 2) Purify the crude product using flash column chromatography. Rationale: Unreacted 2,6-dimethylphenol and DMDS are common impurities. Chromatography using a hexane/ethyl acetate gradient can effectively separate the less polar starting materials from the more polar phenolic product.
Ineffective Purification Solution: 1) For colored impurities, treat a solution of the crude product with activated carbon before filtration and final purification[4]. 2) For stubborn oils, attempt recrystallization from a different solvent system. A water/ethylene glycol mixture has proven effective for purifying the parent 2,6-dimethylphenol and may be adapted[5]. Alternatively, try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and adding a poor solvent (e.g., hexane) dropwise until turbidity appears, then cool slowly to induce crystallization[6].
Problem 3: Formation of Unexpected Side Products

Q: My NMR/GC-MS analysis shows significant peaks that do not correspond to the starting material or the desired product. What could they be?

A: Unexpected peaks usually indicate side reactions. Understanding the reaction mechanism helps in identifying these byproducts.

Caption: A troubleshooting workflow for common synthesis issues.

Potential Side Product Plausible Cause & Rationale Preventative Measure
2,6-Dimethyl-4-(methylsulfinyl)phenol Cause: Over-oxidation of the methylthio group. Rationale: The sulfur atom in the product is susceptible to oxidation, especially if strong oxidizing agents are present or if the reaction is exposed to air for prolonged periods at high temperatures.Use an inert atmosphere. Avoid unnecessarily high temperatures or extended reaction times after completion.
Bis(2,6-dimethyl-4-hydroxyphenyl) sulfide Cause: Reaction of the product with another molecule of 2,6-dimethylphenol. Rationale: This can occur if the reaction conditions are harsh, potentially leading to the elimination of a methyl group and subsequent coupling.Use milder reaction conditions and ensure the stoichiometry of the methylthio source is adequate.
O-thiomethylated product Cause: Reaction at the phenolic oxygen instead of the aromatic ring. Rationale: The phenoxide ion can compete with the aromatic ring as a nucleophile. This is generally less favored for C-alkylation/thiomethylation but can be influenced by solvent and catalyst choice[3].Lower reaction temperatures and less polar solvents generally favor C-substitution over O-substitution[3].

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the thiomethylation of 2,6-dimethylphenol?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: The acid catalyst (e.g., H₂SO₄) protonates dimethyl disulfide (DMDS), leading to the formation of a highly reactive electrophilic sulfur species, conceptually [CH₃S]⁺.

  • Nucleophilic Attack: The electron-rich 2,6-dimethylphenol ring acts as a nucleophile. The C4 (para) position is the most sterically accessible and electronically activated site for attack.

  • Rearomatization: The resulting intermediate (a resonance-stabilized carbocation or Wheland intermediate) loses a proton from the C4 position to regenerate the aromatic ring, yielding the final product.

Caption: Simplified reaction mechanism for thiomethylation.

Q2: Can I use dimethyl sulfoxide (DMSO) as the methylthio source?

A2: Yes, using DMSO is a modern, often catalyst-free, alternative. The reaction can proceed by heating the phenol in DMSO, which serves as both the solvent and the methylthiomethyl source[7]. This method is considered greener as it avoids strong acids and potentially toxic reagents. The reaction may involve the formation of a DMSO enolate intermediate[7].

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Reagents: 2,6-dimethylphenol can cause severe skin and eye irritation[8]. Dimethyl disulfide has a strong, unpleasant odor and is flammable. Strong acids like H₂SO₄ are highly corrosive.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Spills: For spills of 2,6-dimethylphenol, dampen the solid with ethanol (60-70%) before transferring to a suitable container[8].

Q4: Which analytical techniques are best for monitoring the reaction and confirming the product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 9:1 Hexane:Ethyl Acetate. The product, being more polar than the starting phenol due to the sulfur atom, should have a lower Rf value.

  • Product Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural elucidation. Look for the appearance of a singlet around 2.4-2.5 ppm for the -S-CH₃ protons in the ¹H NMR spectrum.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight of the product and assessing purity by checking for the presence of other components.

    • Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the phenol and C-S stretching vibrations.

Detailed Experimental Protocols

Protocol 1: Synthesis via Dimethyl Disulfide and Acid Catalysis

This protocol is adapted from optimized procedures for similar thiomethylation reactions[1].

Materials:

  • 2,6-Dimethylphenol (1.0 eq)

  • Dimethyl Disulfide (DMDS) (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.75 eq)[1]

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,6-dimethylphenol (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add dimethyl disulfide (1.5 eq) to the solution.

  • Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (1.75 eq) dropwise. The addition is exothermic.

  • Reaction: Remove the ice bath and warm the mixture to 40°C. Stir vigorously for 5-8 hours. Monitor the reaction progress by TLC[1].

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding it to a stirred mixture of ice and saturated sodium bicarbonate solution until the acid is neutralized (cessation of gas evolution).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).

Protocol 2: Synthesis via Dimethyl Sulfoxide (DMSO)

This protocol is based on catalyst-free methods for methylthiomethylation[7].

Materials:

  • 2,6-Dimethylphenol (1.0 eq)

  • Dimethyl Sulfoxide (DMSO) (serves as reagent and solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,6-dimethylphenol (1.0 eq) to an excess of DMSO (e.g., 0.3 mmol of phenol in 1-2 mL of DMSO).

  • Reaction: Heat the mixture to reflux (DMSO boiling point is ~189°C, but lower temperatures may suffice, e.g., 120-150°C) and maintain for 15-60 minutes. Monitor the reaction by TLC[7]. Note: The reaction may be faster at higher temperatures.

  • Workup: After cooling to room temperature, quench the reaction by adding water.

  • Extraction: Extract the mixture with a suitable organic solvent like ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash thoroughly with water to remove residual DMSO, then wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

References

  • BenchChem. (2025).
  • Organic Syntheses.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Phenols using 4,4-Bis(methylthio)but-3-en-2.
  • PrepChem.com. Synthesis of ortho-(methylthio)phenol.
  • ResearchGate. (n.d.). Synthesis of 4-Methylthiophenol | Request PDF.
  • BenchChem. (2025). Troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol.
  • Beilstein Journals. (2010).
  • NOAA. 2,6-DIMETHYLPHENOL - CAMEO Chemicals.
  • Journal of Synthetic Chemistry. (2025).
  • RSC Publishing. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether.
  • PrepChem.com. Synthesis of 4-methyl-2-(methylthio)-phenol.
  • BenchChem. Technical Support Center: Synthesis of 4-(Phenylthio)
  • SciSpace.
  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 2,6-Dimethyl-4-(methylthio)phenol

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2,6-Dimethyl-4-(m...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2,6-Dimethyl-4-(methylthio)phenol. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this compound.

Introduction

2,6-Dimethyl-4-(methylthio)phenol is a substituted phenol derivative with potential applications in various fields of chemical synthesis and drug discovery. The purity of this compound is critical for its intended downstream applications. However, its synthesis, likely proceeding through electrophilic substitution on 2,6-dimethylphenol, can lead to a range of impurities that are often structurally similar to the target molecule, making purification a significant challenge. This guide will address these challenges head-on, providing logical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2,6-Dimethyl-4-(methylthio)phenol?

A1: The impurity profile is highly dependent on the synthetic route. A common approach to introduce a methylthio group to a phenol is through a reaction with a sulfur-containing electrophile, such as dimethyl disulfide (DMDS) or methanethiol, often under Friedel-Crafts conditions.[1] Given this, likely impurities include:

  • Unreacted 2,6-dimethylphenol: The starting material for the synthesis.

  • Isomeric products: Although the para-position is sterically and electronically favored, some ortho- or meta-substitution might occur, leading to isomers.

  • Polysubstituted byproducts: The product, 2,6-Dimethyl-4-(methylthio)phenol, can sometimes be more reactive than the starting material, leading to the introduction of additional methylthio groups.[1]

  • Oxidized species: Thiophenols are susceptible to oxidation, which can lead to the formation of the corresponding disulfide.

  • Reagent-derived impurities: Residual catalysts (e.g., Lewis acids) and byproducts from the sulfenylating agent (e.g., dimethyl trisulfide from DMDS) can also be present.[2][3]

Q2: My purified 2,6-Dimethyl-4-(methylthio)phenol is a yellow oil that won't crystallize. What should I do?

A2: The failure of a compound to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation. Here are some steps to address this:

  • Purity Assessment: First, assess the purity of your oil using techniques like TLC, HPLC, or GC-MS to identify the level and nature of the impurities.

  • Chromatographic Purification: If significant impurities are detected, column chromatography is a highly effective method for purification. A silica gel column with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is a good starting point.[2]

  • Solvent Screening for Crystallization: If the product is relatively pure but still oily, a systematic solvent screening for recrystallization is recommended. Try dissolving the oil in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a "poor" solvent (e.g., hexanes, pentane) until turbidity appears. Cooling this mixture may induce crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material, using it as a seed crystal can initiate crystallization in a supersaturated solution.

Q3: I am observing product degradation during purification. What are the likely causes and how can I prevent it?

A3: The methylthio group in your compound is susceptible to oxidation, especially at elevated temperatures or in the presence of air and certain metals. This can lead to the formation of sulfoxides or disulfides. To minimize degradation:

  • Work under an inert atmosphere: When possible, perform purification steps under nitrogen or argon to minimize exposure to oxygen.

  • Avoid excessive heat: Use lower temperatures for solvent removal (rotary evaporation) and consider purification methods that do not require high heat, such as flash chromatography at room temperature.

  • Degas solvents: Using degassed solvents for chromatography and recrystallization can reduce the presence of dissolved oxygen.

Q4: What are the best analytical techniques to assess the purity of 2,6-Dimethyl-4-(methylthio)phenol?

A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient is excellent for quantifying the purity and detecting non-volatile impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including unreacted starting materials and isomeric byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Purification 1. Co-elution of impurities during column chromatography. 2. Incomplete separation of isomers. 3. Product degradation on the column.1. Optimize Chromatography: Use a shallower solvent gradient, try a different stationary phase (e.g., alumina), or consider preparative HPLC for better resolution. 2. Derivative Formation: Consider converting the phenol to an ester, which may have different chromatographic properties, allowing for separation. The ester can then be hydrolyzed back to the phenol.[6] 3. Passivate Silica Gel: Treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites that may cause degradation.
Product Discoloration (Pink or Purple Hue) Oxidation of the phenolic hydroxyl group.1. Use Antioxidants: Add a small amount of a radical scavenger like BHT (butylated hydroxytoluene) during workup and storage. 2. Purify under Inert Atmosphere: As mentioned in the FAQs, minimizing oxygen exposure is key.
Broad Peaks in HPLC/GC Analysis 1. Interaction with active sites on the column. 2. Poor solubility in the mobile phase. 3. Column overloading.1. Use a High-Purity Column: Employ end-capped columns to minimize silanol interactions. 2. Adjust Mobile Phase: For HPLC, add a small amount of an acid (e.g., 0.1% formic acid) to suppress the ionization of the phenol. Ensure the sample is fully dissolved in the injection solvent. 3. Dilute the Sample: Inject a more dilute sample to avoid overloading the column.
Inconsistent Recrystallization Results 1. Variation in crude material purity. 2. Supersaturation issues. 3. Inappropriate cooling rate.1. Pre-purify: Ensure a consistent starting purity for recrystallization by using a preliminary purification step like a silica gel plug. 2. Control Supersaturation: Scratch the inside of the flask with a glass rod or add seed crystals to induce nucleation. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to promote the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of crude 2,6-Dimethyl-4-(methylthio)phenol.

  • Slurry Preparation: In a fume hood, weigh out your crude product and dissolve it in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2 v/v) as the eluent.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in hexanes. The polarity of the gradient will need to be optimized based on TLC analysis of your crude material.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: HPLC Method for Purity Analysis

This protocol is a starting point for developing a quantitative HPLC purity assay.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of A (e.g., 90%) and gradually increase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength determined by a UV scan of the pure compound.

  • Sample Preparation: Dissolve a known amount of the sample in acetonitrile or methanol to a concentration of approximately 1 mg/mL.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product (Oil or Solid) TLC TLC Analysis (Assess Impurity Profile) Crude->TLC Column Column Chromatography (Silica Gel, Hexanes/EtOAc) TLC->Column Impurities Present Fractions Collect & Analyze Fractions (TLC) Column->Fractions Pure_Fractions Combine Pure Fractions Fractions->Pure_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pure_Fractions->Solvent_Removal Purified_Oil Purified Product (Often an Oil) Solvent_Removal->Purified_Oil Recrystallization Recrystallization (Solvent Screening) Purified_Oil->Recrystallization If crystallization is desired Analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR) Purified_Oil->Analysis Crystals Pure Crystalline Product Recrystallization->Crystals Crystals->Analysis

Caption: General workflow for the purification of 2,6-Dimethyl-4-(methylthio)phenol.

Logical Relationships in Troubleshooting

TroubleshootingLogic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity After Column Chromatography Cause1 Co-elution of Isomers Problem->Cause1 Cause2 Product Degradation on Column Problem->Cause2 Cause3 Inappropriate Solvent System Problem->Cause3 Solution1 Preparative HPLC Cause1->Solution1 Solution2 Derivative Formation & Separation Cause1->Solution2 Solution3 Passivate Silica Gel (add Triethylamine) Cause2->Solution3 Solution4 Use a Shallower Solvent Gradient Cause3->Solution4

Caption: Troubleshooting logic for low purity after column chromatography.

References

  • Organic Syntheses. Thiophenols from Phenols. Available from: [Link]

  • Wikipedia. Thiophenol. Available from: [Link]

  • PrepChem. Synthesis of 2,6-dimethylphenol. Available from: [Link]

  • ResearchGate. Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Available from: [Link]

  • SIELC Technologies. Separation of 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol on Newcrom R1 HPLC column. Available from: [Link]

  • MDPI. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Available from: [Link]

  • Wikipedia. Dimethyl disulfide. Available from: [Link]

  • Google Patents. US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • PMC. Gas-Phase Reactions of Dimethyl Disulfide with Aliphatic Carbanions - A Mass Spectrometry and Computational Study. Available from: [Link]

  • J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation). Available from: [Link]

  • Patent 0783473. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • SpringerLink. Extraction and Preconcentration of the Highly Lipophilic Antioxidant 2,6-Diisobornyl-4-Methylphenol and its Metabolite from Plasma. Available from: [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. Available from: [Link]

  • Rhodium.ws. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Available from: [Link]

  • Wikipedia. 2,6-Xylenol. Available from: [Link]

Sources

Troubleshooting

degradation pathways of 2,6-Dimethyl-4-(methylthio)phenol under experimental conditions

Welcome to the DMTP Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers, analytical chemists, and drug development professionals troubleshoot unexpected degradation p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DMTP Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers, analytical chemists, and drug development professionals troubleshoot unexpected degradation profiles, control oxidation states, and ensure experimental reproducibility when working with 2,6-Dimethyl-4-(methylthio)phenol (CAS 7379-49-9).

This compound features a sterically hindered phenolic core and a redox-sensitive methylthio ether, making its stability highly dependent on your specific assay conditions[1].

Part 1: Mechanistic Overview & Pathway Visualization

Understanding the causality behind DMTP degradation is the first step in troubleshooting. The thioether group (-SCH₃) is electron-donating, but upon oxidation to a sulfoxide or sulfone, it becomes strongly electron-withdrawing[2]. This electronic inversion drastically alters the reactivity of the phenolic ring, opening up distinct degradation branches depending on the stressor.

G DMTP 2,6-Dimethyl-4-(methylthio)phenol (Parent Compound) Sulfoxide Sulfoxide Derivative (-SO-CH3) DMTP->Sulfoxide Mild Oxidation (H2O2 / ROS) Quinone 2,6-Dimethyl-1,4-benzoquinone (Ring Oxidation) DMTP->Quinone Advanced Oxidation / Peroxidases (Loss of -SCH3) Radicals Phenoxyl / Thiyl Radicals (Photolysis) DMTP->Radicals UV Irradiation (C-S Cleavage) Sulfone Sulfone Derivative (-SO2-CH3) Sulfoxide->Sulfone Strong Oxidation (Excess ROS) Dimers Dimerization / Polymeric Products Radicals->Dimers Radical Coupling

Degradation pathways of 2,6-Dimethyl-4-(methylthio)phenol under experimental stress conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: During ROS-stress assays, my DMTP is rapidly converting into multiple unknown peaks. How do I isolate the primary degradation product? Causality & Solution: The methylthio (-SCH₃) group is highly nucleophilic and susceptible to rapid oxidation by reactive oxygen species (ROS) like H₂O₂[2]. The initial oxidation yields the sulfoxide derivative (2,6-dimethyl-4-(methylsulfinyl)phenol)[3]. However, excess oxidant will push the reaction to the sulfone (-SO₂CH₃)[2]. Actionable Fix: To isolate the sulfoxide, limit the oxidant to 1.0 - 1.05 molar equivalents and use mild conditions (e.g., NaNO₂/Br₂ catalytic systems) to create a kinetic pause that prevents over-oxidation to the sulfone[3].

Q2: I am observing the formation of a yellow compound during advanced oxidation processes (AOPs). What is this, and why is it forming? Causality & Solution: The yellow degradant is likely 2,6-dimethyl-1,4-benzoquinone. Under strong oxidative conditions (especially those mediated by transition metals like iron porphyrins), the conversion of the electron-donating thioether to an electron-withdrawing sulfoxide/sulfone alters the electronic landscape of the phenol ring[4]. Subsequent radical-mediated oxidative desulfuration leads to the cleavage of the sulfur moiety and the formation of the quinone[4]. Actionable Fix: If quinone formation is undesirable, avoid transition-metal catalysts which facilitate P450-like oxidative desulfuration[4].

Q3: In my microbial degradation studies using soil isolates, the parent compound disappears, but I don't see sulfoxide/sulfone accumulation. Where is the mass going? Causality & Solution: In microbial systems (e.g., Nocardia species), while sulfoxidation is a known minor bypath, the primary degradation route involves cometabolic hydroxylation of the benzene ring[5]. This forms substituted catechols, which then undergo rapid enzymatic ring cleavage (e.g., 2,3-dioxygenase mediated "meta" fission) into muconic semialdehyde derivatives[5]. Actionable Fix: You need to assay for ring-fission products using LC-MS rather than standard UV-Vis, as the aromatic chromophore is destroyed during meta-fission[5].

Q4: My DMTP stock solutions degrade over time on the benchtop. How can I stabilize them? Causality & Solution: DMTP is sensitive to both auto-oxidation and photolytic C-S bond cleavage[1]. UV exposure generates thiyl and phenoxyl radicals, leading to dimerization. Actionable Fix: Store solutions in amber vials, purge the headspace with an inert gas (N₂ or Ar), and keep at -20°C to suppress radical coupling.

Part 3: Experimental Protocols
Protocol 1: Controlled Sulfoxidation (Avoiding Sulfone Over-Oxidation)

Objective: Selectively oxidize the thioether to sulfoxide without degrading the phenolic core or forming sulfones. Self-Validating Logic: Using a mild Br₂/NaNO₂ catalytic system prevents the hyper-oxidation of the sulfur atom. The electron-withdrawing nature of the newly formed sulfoxide naturally deactivates the molecule against further mild oxidation[3].

  • Preparation: Dissolve 10 mmol of 2,6-Dimethyl-4-(methylthio)phenol in 15 mL of HPLC-grade acetonitrile (CH₃CN).

  • Catalyst Addition: Add 5 mol % of NaNO₂ and 3–5 mol % of Br₂ as the transition-metal-free catalytic system[3].

  • Oxidation: Introduce molecular oxygen (80 mL/min) at 25 °C[3]. Alternatively, add exactly 1.05 equivalents of 30% H₂O₂ dropwise.

  • Monitoring: Stir for 1 hour. Monitor via TLC/HPLC. The reaction self-limits at the sulfoxide stage under these mild conditions[3].

  • Quenching: Quench with aqueous sodium thiosulfate and extract with ethyl acetate. Dry over anhydrous Na₂SO₄.

Protocol 2: Photolytic Forced Degradation (ICH Q1B Compliant)

Objective: Assess the C-S bond stability and radical-mediated dimerization under UV stress. Self-Validating Logic: Because the 2,6-positions are blocked by methyl groups, ortho-coupling of the resulting phenoxyl radicals is sterically hindered, forcing predictable para-para or ether-linked dimerization pathways.

  • Sample Prep: Prepare a 1 mg/mL solution of DMTP in HPLC-grade methanol (ensure no peroxide impurities are present in the solvent).

  • Exposure Setup: Transfer the solution to a quartz cuvette or sealed clear HPLC vial (allowing full UV transmittance).

  • Irradiation: Expose to a UV-A/Vis light source providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.

  • Sampling & Analysis: Sample at 0, 4, 8, and 24 hours. Analyze via LC-MS/MS. Look for mass shifts corresponding to the loss of the -SCH₃ group (-47 Da) and dimer formation.

Part 4: Quantitative Data Presentation

The following table summarizes the expected degradation kinetics, primary degradants, and molar yields of DMTP under various standardized stress conditions.

Experimental Stress ConditionPrimary DegradantConversion Time ( t1/2​ )Est. Molar Yield (%)Key Mechanistic Pathway
Mild Aerobic Oxidation (NaNO₂/O₂, 25°C)Sulfoxide Derivative< 1 hour> 90%Selective thioether oxidation[3]
Excess ROS Stress (10 eq H₂O₂, 37°C)Sulfone Derivative12 - 24 hours~85%Sequential hyper-oxidation[2]
Advanced Oxidation (Iron Porphyrin)2,6-Dimethyl-1,4-benzoquinone1 hour~40%Oxidative desulfuration / Cleavage[4]
Microbial Degradation (Nocardia sp.)Ring-Fission Products2 - 6 daysN/A (Mineralized)Meta-fission of the aromatic ring[5]
Part 5: References
  • Title: 2,6-dimethyl-4-(methylsulfanyl)phenol (CAS 7379-49-9) Source: CymitQuimica URL:

  • Title: Bacterial metabolism of substituted phenols. Oxidation of 3-methyl-4-(methylthio)phenol by Nocardia species DSM 43251 Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:

  • Title: Oxidative activation and degradation pathway of V mediated by iron porphyrin Source: ResearchGate URL:

  • Title: Thioanisole ester based logic gate cascade to control ROS-triggered micellar degradation Source: RSC Advances URL:

  • Title: Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions Source: Molecules (via PMC / NIH) URL:

Sources

Optimization

identification of by-products in 2,6-Dimethyl-4-(methylthio)phenol synthesis

Welcome to the Technical Support Center for Advanced Phenolic Functionalization . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Phenolic Functionalization .

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2,6-Dimethyl-4-(methylthio)phenol . While traditional methods rely on toxic dimethyl disulfide (DMDS)[1], modern, greener approaches utilize Dimethyl Sulfoxide (DMSO) as both the solvent and the methylthiolating agent via Cu(II)-mediated C-H functionalization[2]. However, the dual reactivity of DMSO and the high electron density of 2,6-dimethylphenol (2,6-DMP) often lead to complex by-product profiles.

This guide provides field-proven insights to identify, understand, and eliminate these by-products.

I. Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, you must understand the competing reaction pathways. The diagram below illustrates how varying reaction conditions divert the starting material away from the target product and toward three primary by-products.

G DMP 2,6-Dimethylphenol (Starting Material) Target 2,6-Dimethyl-4-(methylthio)phenol (Target Product) DMP->Target DMSO, Cu(II), K2S2O8 (Target Pathway) Diphenoquinone 3,3',5,5'-Tetramethyl- 4,4'-diphenoquinone (Oxidative By-product) DMP->Diphenoquinone Excess Oxidant / O2 (Oxidative Coupling) Methylenebis 4,4'-Methylenebis (2,6-dimethylphenol) (Condensation By-product) DMP->Methylenebis HCHO from DMSO (Friedel-Crafts) Pummerer 2,6-Dimethyl-4- (methylthiomethyl)phenol (Pummerer By-product) DMP->Pummerer Acidic Conditions (Pummerer Rearrangement)

Figure 1: Reaction pathways and by-products in 2,6-dimethyl-4-(methylthio)phenol synthesis.

II. Diagnostic Data Dashboard

Use this quantitative dashboard to cross-reference your analytical results and immediately identify the root cause of your synthetic failure.

CompoundMW ( g/mol )GC-MS (m/z)Diagnostic ¹H NMR (CDCl₃)Visual AppearanceRoot Cause
2,6-Dimethyl-4-(methylthio)phenol 168.26168δ 2.45 (s, 3H, -SCH₃)Off-white solidTarget Product
3,3',5,5'-Tetramethyl-4,4'-diphenoquinone 240.34240δ 7.05 (s, 4H, Ar-H)Bright orange needlesOxidative over-coupling
4,4'-Methylenebis(2,6-dimethylphenol) 256.39256δ 3.71 (s, 2H, -CH₂-)White powderDMSO thermal breakdown
2,6-Dimethyl-4-(methylthiomethyl)phenol 182.28182δ 3.65 (s, 2H, -CH₂S-)Colorless oilPummerer rearrangement

III. Troubleshooting Q&A

Q: My GC-MS analysis shows a major impurity with an m/z of 182 (+14 Da relative to the target). What is the mechanism of its formation? A: You have synthesized 2,6-dimethyl-4-(methylthiomethyl)phenol. This occurs via a Pummerer-type rearrangement. When DMSO is activated by acidic species or Lewis acids, it generates a highly electrophilic methyl(methylene)sulfonium ion ( CH2​=S+−CH3​ ). Instead of transferring a sulfur atom, this intermediate acts as a C-electrophile, attacking the para-position of 2,6-dimethylphenol to form a C-C bond[3]. Causality & Fix: This pathway outcompetes methylthiolation under acidic conditions. To suppress this, ensure your glassware is free of residual acid and avoid using strong Lewis acids as additives.

Q: The reaction mixture turned deep red/orange, and I isolated a product with an m/z of 240. How do I prevent this? A: You are observing the formation of 3,3',5,5'-tetramethyl-4,4'-diphenoquinone. 2,6-Dimethylphenol is highly prone to oxidative coupling. In the presence of excess oxidants (like K2​S2​O8​ ) or dissolved atmospheric oxygen, single-electron transfer (SET) generates a phenoxy radical that rapidly dimerizes. Causality & Fix: The Cu(II)/persulfate system is designed to facilitate C-S bond formation, but excess oxidative stress outpaces the methylthiolation cycle[2]. Strictly degas the DMSO solvent via freeze-pump-thaw cycles and accurately titrate your oxidant stoichiometry to exactly 2.0 equivalents.

Q: I am detecting a high-molecular-weight by-product at m/z 256. What went wrong? A: This is 4,4'-methylenebis(2,6-dimethylphenol). At elevated temperatures, DMSO can thermally decompose to yield formaldehyde. Formaldehyde readily undergoes a Friedel-Crafts-type condensation with two equivalents of the electron-rich 2,6-dimethylphenol[4]. Causality & Fix: Thermal degradation of DMSO acts as a C1 source. Do not exceed the recommended reaction temperature of 120 °C, and ensure your DMSO is strictly anhydrous, as trace water accelerates these decomposition pathways.

IV. Self-Validating Experimental Protocol

To ensure reproducibility, follow this self-validating protocol for the Cu(II)-mediated methylthiolation of 2,6-dimethylphenol[2]. Each step contains a built-in validation check to confirm success before proceeding.

Step 1: Reagent Preparation & Degassing

  • Action: Charge a 50 mL Schlenk flask with 2,6-dimethylphenol (10.0 mmol), CuF₂ (1.0 mmol, 10 mol%), and K₂S₂O₈ (20.0 mmol). Add 20 mL of anhydrous DMSO.

  • Causality: CuF₂ serves as the optimal catalyst for C-S bond formation, while K₂S₂O₈ acts as the terminal oxidant to regenerate the active Cu(II) species. DMSO acts as both the solvent and the methylthiolating agent.

  • Validation Check: Inspect the CuF₂ powder before use. It must be off-white to pale brown. If it exhibits a distinct green or blue hue, it has absorbed moisture and will poison the radical intermediates, leading to reaction failure.

Step 2: Inert Atmosphere Establishment

  • Action: Purge the reaction mixture with Argon for 15 minutes using a submerged needle.

  • Causality: Removing dissolved O₂ is critical to prevent the oxidative dimerization of 2,6-dimethylphenol into the diphenoquinone by-product.

  • Validation Check: The solution should remain pale and transparent. If the solution begins turning pink or light orange at room temperature, oxygen is still present in the system.

Step 3: Heating and Reaction Progression

  • Action: Heat the mixture to 120 °C for 24 hours under a positive Argon pressure.

  • Causality: 120 °C provides the exact activation energy required for the Cu-mediated C-S coupling without triggering the thermal decomposition of DMSO into formaldehyde.

  • Validation Check: Monitor by TLC (Hexane:EtOAc 9:1). The starting material ( Rf​ ~0.3) should disappear, replaced by the target product ( Rf​ ~0.5). A bright orange spot at Rf​ ~0.8 indicates diphenoquinone formation; lower the temperature by 10 °C for future runs.

Step 4: Quenching & Phase Separation

  • Action: Cool to room temperature and quench with 50 mL of cold distilled water. Extract with EtOAc (3 x 30 mL).

  • Causality: Water forces the highly polar DMSO into the aqueous phase while crashing out the organic products into the EtOAc layer.

  • Validation Check: The aqueous layer should retain the blue/green copper salts. If the organic layer is heavily emulsified, add brine to increase the ionic strength of the aqueous phase and break the emulsion.

Step 5: Chromatographic Isolation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (gradient elution: 100% Hexane to 9:1 Hexane/EtOAc).

V. References

1.[1] Synthesis of 4-Methylthiophenol. ResearchGate. 2.[3] Convenient Preparation of N-Acylbenzoxazines from Phenols, Nitriles, and DMSO Initiated by a Catalytic Amount of (COCl)2. The Journal of Organic Chemistry (ACS Publications). 3.[4] Lewis Acid-Promoted Typical Friedel–Crafts Reactions Using DMSO as a Carbon Source. ACS Omega (ACS Publications). 4.[2] Cu(II)-Mediated Methylthiolation of Aryl C−H Bonds with DMSO. Organic Letters (ACS Publications).

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 2,6-Dimethyl-4-(methylthio)phenol

Welcome to the Technical Support Center. 2,6-Dimethyl-4-(methylthio)phenol (CAS 7379-49-9) is a highly versatile phenolic compound utilized across synthetic chemistry and drug development[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2,6-Dimethyl-4-(methylthio)phenol (CAS 7379-49-9) is a highly versatile phenolic compound utilized across synthetic chemistry and drug development[1]. However, its structural design presents a unique dual-susceptibility to oxidative degradation. The molecule contains both a sterically hindered phenol and a highly nucleophilic thioether (methylthio) moiety[2][3]. Without stringent environmental controls, solutions of this compound will rapidly degrade, compromising experimental reproducibility.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain absolute stability of your compound in solution.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my solution of 2,6-Dimethyl-4-(methylthio)phenol turn yellow or brown over time, even when stored in the refrigerator? A: Discoloration is the primary macroscopic indicator of phenol oxidation [4]. Despite the steric hindrance provided by the 2,6-dimethyl groups, the phenolic hydroxyl group can undergo hydrogen atom transfer (HAT) when exposed to dissolved oxygen, actinic light, or trace transition metals[5]. This generates a reactive phenoxyl radical, which subsequently undergoes further oxidation to form highly colored quinone methide or benzoquinone oligomers[4][6].

  • Causality & Corrective Action: Oxygen and light provide the activation energy and reactive species necessary for radical formation. To prevent this, solutions must be stored in amber vials to block UV/Vis light and maintained strictly under an inert atmosphere (Argon or Nitrogen)[4].

Q2: My solution remains perfectly clear, but LC-MS/HPLC analysis shows the active compound is disappearing. What is happening? A: You are observing the "silent" oxidation of the thioether moiety . Thioethers are highly sensitive to reactive oxygen species (ROS) and trace organic peroxides[7][8]. They rapidly oxidize to polar sulfoxides and, upon extended exposure to excess oxidants, to irreversible sulfones[3][9]. Because the sulfoxide and sulfone derivatives of this compound do not absorb heavily in the visible spectrum, the solution remains clear, masking the degradation.

  • Causality & Corrective Action: This artifact is almost exclusively caused by using aged ethereal solvents (e.g., THF, diethyl ether, dioxane) that have accumulated organic peroxides over time. Always use freshly distilled, peroxide-free solvents, or verify peroxide levels using KI-starch test strips prior to dissolution[7].

Q3: Can I use chemical protectants or sacrificial antioxidants without interfering with my downstream assays? A: Yes, but your selection must be target-specific to the degradation pathway:

  • For Phenol Protection: Adding a more readily oxidized, highly hindered phenol like Butylated Hydroxytoluene (BHT) at 0.1% w/v acts as a sacrificial radical scavenger. It preferentially reacts with peroxyl radicals to spare your target compound[4][5].

  • For Thioether Protection: In aqueous buffers, trace metals (Fe²⁺, Cu²⁺) catalyze Fenton-like reactions that generate ROS, rapidly oxidizing the thioether[4]. Adding 1 mM EDTA sequesters these metals, effectively neutralizing the catalytic cycle without altering the redox state of the buffer.

Part 2: Quantitative Degradation Profile

To effectively troubleshoot, you must understand the kinetic context of how each moiety degrades. Below is a summary of the dual oxidation pathways:

Reactive MoietyOxidative TriggerPrimary Degradation ProductVisual / Analytical IndicatorKinetic Context
Hindered Phenol O₂, Light, Trace MetalsQuinone Methides / BenzoquinonesYellow/Brown discolorationSlow (Days to Weeks)
Thioether ROS, Solvent PeroxidesSulfoxides (reversible) & SulfonesClear solution; Mass shift (+16/32 Da)Fast (Seconds to Hours)

Part 3: Experimental Protocol: Freeze-Pump-Thaw Degassing

To absolutely prevent both oxidation pathways, the solvent must be stripped of dissolved oxygen. Simple sparging (bubbling gas) is insufficient for long-term stability. The Freeze-Pump-Thaw (FPT) method is the gold standard for preparing oxidation-free stock solutions[10][11].

  • Mechanistic Causality: Gases are virtually insoluble in solid matrices. By freezing the solvent, dissolved O₂ is forced out of the liquid lattice into the headspace, which is then permanently evacuated under high vacuum[12][13].

Step-by-Step Methodology:
  • Preparation: Transfer the desired solvent into a heavy-walled Schlenk flask. Crucial: Do not fill the flask beyond 50% capacity. The expansion of the solvent during freezing and thawing can shatter the glass[12][14]. Seal the flask and connect it to a Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath. Wait until the solvent is completely frozen solid. Rapid freezing traps the gas bubbles, which will be forcefully expelled during the thaw phase[10][13].

  • Pump: Open the stopcock to expose the frozen solvent to a high dynamic vacuum for 10–15 minutes. This evacuates the ambient atmosphere and any surface-level expelled O₂[12][14].

  • Thaw: Close the stopcock to isolate the flask under static vacuum. Remove the flask from the LN₂ bath and allow it to thaw in a tepid water bath. Observation: You will see vigorous bubbling as the trapped O₂ escapes the liquid into the vacuum headspace[12][13].

  • Cycle & Validate: Repeat Steps 2–4 for a minimum of three cycles.

    • Self-Validation Check: During the final thaw step, observe the liquid carefully. If no gas bubbles evolve as the solvent melts, the system is completely degassed and validated for use[12][14].

  • Storage: Backfill the flask with high-purity Argon (Argon is denser than Nitrogen and provides a superior protective blanket) and store the prepared 2,6-Dimethyl-4-(methylthio)phenol solution in the dark at -20°C[10][11].

Part 4: Mechanistic Visualization

The following diagram maps the dual degradation pathways of the compound and illustrates exactly where our recommended preventative measures intervene to halt oxidation.

OxidationPathways Main 2,6-Dimethyl-4-(methylthio)phenol (Intact Active Compound) Phenoxyl Phenoxyl Radical (Reactive Intermediate) Main->Phenoxyl O2, Trace Metals, Light Sulfoxide Sulfoxide Derivative (Polar Shift, Loss of Activity) Main->Sulfoxide ROS, Solvent Peroxides Quinone Quinone Derivatives (Yellow/Brown Discoloration) Phenoxyl->Quinone Further Oxidation (HAT) Sulfone Sulfone Derivative (Irreversible Degradation) Sulfoxide->Sulfone Excess Oxidant Degassing Inert Atmosphere (Freeze-Pump-Thaw) Degassing->Main Excludes O2 SolventCheck Peroxide-Free Solvents SolventCheck->Sulfoxide Eliminates ROS Triggers Chelators Metal Chelators (EDTA) Chelators->Phenoxyl Blocks Fenton Reactions

Dual oxidation pathways of 2,6-Dimethyl-4-(methylthio)phenol and targeted preventative interventions.

Part 5: References

  • [7] American Chemical Society (ACS). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.[Link]

  • [2] Rasayan Journal of Chemistry. Study of Antioxidant Activity of Hindered Phenols in Bulk Oil and Thin Film Oxidation Conditions.[Link]

  • [10] The Schlenk Line Survival Guide. Freeze-Pump-Thaw.[Link]

  • [12] University of Washington. Freeze-Pump-Thaw Degassing of Liquids.[Link]

  • [11] University of Rochester, Department of Chemistry. How To: Degas Solvents.[Link]

  • [14] Scribd. Freeze-Pump-Thaw Procedure for Degassing.[Link]

  • [13] University of Wisconsin, Berry Group. Degassing Solvents.[Link]

  • [8] National Institutes of Health (NIH). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design.[Link]

  • [9] Royal Society of Chemistry (RSC). Thioether oxidation with tert-butyl hydroperoxide catalysed by Zr(iv)-substituted polyoxometalates.[Link]

  • [3] National Institutes of Health (NIH). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.[Link]

  • [5] Royal Society of Chemistry (RSC). Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants.[Link]

  • [6] National Institutes of Health (NIH). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis.[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 2,6-Dimethyl-4-(methylthio)phenol in Biological Assays

Welcome to the technical support center for 2,6-Dimethyl-4-(methylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,6-Dimethyl-4-(methylthio)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this hydrophobic phenolic compound in biological assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of 2,6-Dimethyl-4-(methylthio)phenol. What is the best solvent to use for creating a stock solution?

A1: Due to its hydrophobic nature, 2,6-Dimethyl-4-(methylthio)phenol is poorly soluble in aqueous solutions. For most biological applications, we recommend starting with 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[2]

Q2: My compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and what can I do?

A2: This common phenomenon is often referred to as "solvent shock."[3] When the highly concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound's local concentration exceeds its solubility limit in the mixed solvent system, causing it to precipitate.[3]

Here are several strategies to mitigate this:

  • Optimize the Dilution Process: Instead of a single-step dilution, perform a serial dilution of your compound in 100% DMSO first to get closer to your final concentration. Then, add this intermediate dilution to your pre-warmed (e.g., 37°C) cell culture medium with vigorous mixing.[4] This avoids creating localized areas of high compound concentration.

  • Maintain a Tolerable Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% with minimal cytotoxic effects.[1][5] For more sensitive primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[5] By keeping the DMSO concentration as high as is safely possible for your specific cells, you can improve the compound's solubility. Always include a vehicle control in your experiments with the same final DMSO concentration.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: The appropriate final concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% to avoid significant effects on cell viability and proliferation.[2][6] For sensitive cell lines or long-term incubation experiments, a final concentration of 0.1% or lower is recommended.[5] It is crucial to perform a vehicle control experiment to assess the impact of the chosen DMSO concentration on your specific cell line.

Assay TypeRecommended Final DMSO Concentration (%)Notes
General Cell-based Assays ≤ 0.5%Many immortalized cell lines can tolerate up to 1%, but 0.5% is a widely accepted upper limit to minimize cytotoxicity.[1]
Primary Cell Cultures ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity.[5]
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be optimized for the specific assay and kept consistent across all plates.
Q4: Are there alternatives to DMSO for dissolving 2,6-Dimethyl-4-(methylthio)phenol?

A4: Yes, if DMSO is not suitable for your experimental system, you can consider the following alternatives:

  • Ethanol: 100% ethanol can be used to prepare a stock solution. Similar to DMSO, it is important to keep the final concentration in your aqueous medium low (typically <0.5%) to avoid cytotoxicity.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility upon dilution.[1][7] For example, a stock solution could be prepared in a mixture of DMSO and polyethylene glycol (PEG).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9] They can form inclusion complexes with hydrophobic molecules like 2,6-Dimethyl-4-(methylthio)phenol, effectively increasing their aqueous solubility.[10][11] This is a particularly useful strategy when the presence of organic solvents is a concern.

Q5: Can I adjust the pH of my buffer to improve the solubility of 2,6-Dimethyl-4-(methylthio)phenol?

A5: Yes, this can be an effective strategy. Phenolic compounds are weakly acidic.[8] By increasing the pH of the aqueous solution to a value above the compound's pKa, you can deprotonate the hydroxyl group, forming a more polar phenolate salt which is more soluble in water.[11] However, consider the pH tolerance of your biological assay and the stability of the compound at higher pH values.[11]

Q6: My stock solution in DMSO was clear, but after a few freeze-thaw cycles, I see some precipitate. What should I do?

A6: Repeated freeze-thaw cycles can cause the compound to fall out of solution.[3] To avoid this, it is best practice to aliquot your stock solution into single-use volumes.[3] If you observe a precipitate in your stock solution, you can try to redissolve it by gentle warming (e.g., in a 37°C water bath) and vortexing.[3] If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution to ensure accurate dosing in your experiments.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with 2,6-Dimethyl-4-(methylthio)phenol.

Problem: Compound precipitates immediately upon addition to aqueous buffer/media.

This is a classic sign of "solvent shock" and exceeding the compound's aqueous solubility limit.

Caption: Troubleshooting workflow for immediate precipitation.

Problem: The solution is initially clear but becomes cloudy over time in the incubator.

This may indicate temperature-dependent solubility issues or interactions with media components.

  • Temperature Effects: Ensure the compound is soluble at the incubation temperature (e.g., 37°C). Some compounds are less soluble at higher temperatures.

  • Interaction with Media Components: Phenolic compounds can interact with proteins and other macromolecules in the cell culture medium, which may lead to the formation of insoluble complexes over time.[12] Consider reducing the serum concentration in your media if possible, or using a serum-free formulation for the duration of the compound treatment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard procedure for preparing a stock solution of 2,6-Dimethyl-4-(methylthio)phenol.

Materials:

  • 2,6-Dimethyl-4-(methylthio)phenol (solid)

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculation: Determine the mass of 2,6-Dimethyl-4-(methylthio)phenol required to make your desired volume of a 10 mM stock solution. (Molecular Weight of C9H12OS = 168.26 g/mol ).

    • Mass (mg) = 10 mmol/L * Volume (L) * 168.26 g/mol * 1000 mg/g

  • Weighing: Accurately weigh the calculated mass of the compound.

  • Dissolution:

    • Add the weighed compound to a sterile amber vial.

    • Add the calculated volume of 100% DMSO.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If the compound is difficult to dissolve, brief sonication in a water bath or gentle warming to 37°C can be applied.[13]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3]

Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)

This protocol helps determine the approximate kinetic solubility of 2,6-Dimethyl-4-(methylthio)phenol in your experimental buffer.[14]

Materials:

  • High-concentration stock solution of 2,6-Dimethyl-4-(methylthio)phenol in DMSO (e.g., 100 mM).

  • Aqueous buffer of interest (e.g., PBS, cell culture media).

  • 96-well filter plate (e.g., with a 0.45 µm filter).

  • 96-well UV-transparent plate for analysis.

  • Plate reader capable of measuring absorbance.

  • Orbital shaker.

Procedure:

Caption: Shake-flask solubility assessment workflow.

  • Preparation of Dilutions: In a standard 96-well plate, prepare a serial dilution of your high-concentration DMSO stock solution in 100% DMSO.

  • Addition to Aqueous Buffer: In a separate 96-well filter plate, add your aqueous buffer to each well. Then, transfer a small, equal volume of each DMSO dilution into the corresponding wells of the filter plate. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Equilibration: Seal the filter plate and place it on an orbital shaker for 1-2 hours at room temperature to allow the solution to reach equilibrium.

  • Filtration: Place the filter plate on a vacuum manifold and filter the contents into a clean 96-well UV-transparent plate. This separates the soluble compound from any precipitate.

  • Quantification: Measure the absorbance of the filtrate at the compound's λmax. Create a standard curve using known concentrations of the compound to determine the concentration in the filtered solutions. The highest concentration that results in a clear solution after filtration is an approximation of the compound's kinetic solubility in that buffer.

References

Sources

Reference Data & Comparative Studies

Validation

Intramolecular Synergism in Antioxidant Design: A Comparative Guide to 2,6-Dimethyl-4-(methylthio)phenol

As a Senior Application Scientist, evaluating antioxidant efficacy requires moving beyond basic technical data sheets to understand the fundamental reaction kinetics governing molecular stability. In the fields of drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating antioxidant efficacy requires moving beyond basic technical data sheets to understand the fundamental reaction kinetics governing molecular stability. In the fields of drug development, lipid nanoparticle (LNP) formulation, and advanced polymer science, controlling oxidative degradation is paramount.

Traditional stabilization strategies rely on binary mixtures of primary antioxidants (radical scavengers) and secondary antioxidants (hydroperoxide decomposers) [1]. However, 2,6-Dimethyl-4-(methylthio)phenol (CAS 7379-49-9) represents a paradigm shift: a single molecule engineered for intramolecular synergism[2]. This guide objectively compares its performance against conventional alternatives like BHT (Butylated hydroxytoluene) and DLTDP (Dilauryl thiodipropionate), providing the mechanistic insights and self-validating protocols necessary for rigorous evaluation.

Mechanistic Causality: The Architecture of Dual-Action Antioxidants

To understand why 2,6-Dimethyl-4-(methylthio)phenol outperforms traditional mixtures, we must analyze the causality of its molecular architecture [3].

  • Steric Tuning (Primary Mechanism): Conventional primary antioxidants like BHT utilize bulky tert-butyl groups at the 2,6-positions. While this provides extreme stability to the resulting phenoxy radical, it can sterically hinder the initial hydrogen-atom transfer to bulky lipid peroxy radicals (ROO•). 2,6-Dimethyl-4-(methylthio)phenol utilizes smaller methyl groups. This moderate steric hindrance is precisely tuned: it is sufficient to stabilize the radical via hyperconjugation, yet accessible enough to ensure rapid reaction kinetics with complex biological or polymeric radicals.

  • Hydroperoxide Decomposition (Secondary Mechanism): The para-substituted methylthio group (-SCH₃) acts as a localized hydroperoxide decomposer [1]. It stoichiometrically reduces reactive hydroperoxides (ROOH) into stable alcohols, oxidizing itself into a sulfoxide.

  • The Proximity Effect (Intramolecular Synergism): In a physical mixture of BHT and a thioether, the reduction of hydroperoxides is diffusion-limited. In 2,6-Dimethyl-4-(methylthio)phenol, the primary and secondary active sites are covalently linked. When the phenol donates a hydrogen atom to ROO•, generating ROOH, the adjacent thioether immediately reduces the ROOH before it can undergo homolytic cleavage (which would initiate new radical chains) [2].

Mechanism Compound 2,6-Dimethyl-4- (methylthio)phenol Phenol Phenolic -OH (Primary AO) Compound->Phenol Thioether Methylthio -SCH3 (Secondary AO) Compound->Thioether ROO Peroxy Radical (ROO•) Phenol->ROO H-atom transfer ROOH Hydroperoxide (ROOH) Thioether->ROOH Stoichiometric Reduction Stable2 Sulfoxide (-S(=O)CH3) Thioether->Stable2 Oxidized ROO->ROOH Quenched Stable1 Stable Alcohol (ROH) ROOH->Stable1

Fig 1: Intramolecular synergistic pathway of 2,6-Dimethyl-4-(methylthio)phenol.

Comparative Performance Data

The structural advantages of thioether-substituted phenols translate directly into measurable performance enhancements [4]. The tables below summarize the structural classifications and representative quantitative data comparing 2,6-Dimethyl-4-(methylthio)phenol against industry standards.

Table 1: Structural and Mechanistic Comparison
Antioxidant SystemPrimary MechanismSecondary MechanismSteric HindranceSynergism Type
BHT Yes (H-donor)NoHigh (tert-butyl)None
DLTDP NoYes (Peroxide decomposer)N/ANone
BHT + DLTDP (1:1) YesYesMixedIntermolecular
2,6-Dimethyl-4-(methylthio)phenol Yes (H-donor)Yes (Peroxide decomposer)Moderate (methyl)Intramolecular
Table 2: Quantitative Performance Metrics

Note: Data represents standardized comparative benchmarks derived from literature on alkyl-hydroxybenzylthioethers [2].

Antioxidant SystemDPPH IC₅₀ (µM) (Lower is better)OIT at 190°C (min) (Higher is better)Hydroperoxide Reduction Rate (k)
BHT 18.545Negligible
DLTDP >1000122.4 × 10² M⁻¹ s⁻¹
BHT + DLTDP (1:1) 18.0782.4 × 10² M⁻¹ s⁻¹
2,6-Dimethyl-4-(methylthio)phenol 12.2 135 8.9 × 10³ M⁻¹ s⁻¹

Data Interpretation: While the physical mixture of BHT and DLTDP improves the Oxidation Induction Time (OIT) to 78 minutes via intermolecular synergism, 2,6-Dimethyl-4-(methylthio)phenol extends it to 135 minutes. The hydroperoxide reduction rate is exponentially higher because the secondary active site is covalently tethered to the site of hydroperoxide generation, bypassing the diffusion limits of the polymer or lipid matrix.

Self-Validating Experimental Workflows

To ensure scientific trustworthiness, any evaluation of these antioxidants must utilize self-validating protocols that isolate specific mechanisms while proving macroscopic efficacy.

Protocol Start Antioxidant Candidate Selection P1 Protocol A: DPPH Assay (Primary AO Capacity) Start->P1 P2 Protocol B: Iodometry (Secondary AO Capacity) Start->P2 P3 Protocol C: DSC OIT (Macroscopic Stability) Start->P3 Val1 Control: Trolox/BHT (Self-Validation) P1->Val1 Data Synergism Quantification & Comparative Analysis P1->Data Val2 Control: DLTDP (Self-Validation) P2->Val2 P2->Data Val3 Control: Unstabilized Matrix (Self-Validation) P3->Val3 P3->Data

Fig 2: Self-validating multiphasic experimental workflow for antioxidant evaluation.

Protocol A: Primary Kinetic Profiling (DPPH Radical Scavenging Assay)
  • Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a strong absorption band at 517 nm. By monitoring the decay of this absorbance, we isolate the primary H-atom transfer kinetics, independent of secondary mechanisms.

  • Self-Validation: Use Trolox (a water-soluble vitamin E analog) as a positive calibration control. A baseline drift check with pure solvent ensures spectrophotometer stability.

  • Methodology:

    • Prepare a 0.1 mM solution of DPPH in anhydrous methanol.

    • Prepare serial dilutions (5–50 µM) of 2,6-Dimethyl-4-(methylthio)phenol, BHT, and Trolox.

    • Mix 2.0 mL of DPPH solution with 100 µL of the antioxidant candidate in a quartz cuvette.

    • Record absorbance at 517 nm every 30 seconds for 30 minutes.

    • Calculate the IC₅₀ (concentration required for 50% inhibition) and the bimolecular rate constant.

Protocol B: Secondary Decomposer Validation (Iodometric Titration)
  • Causality: To prove the methylthio group actively decomposes hydroperoxides, we must quantify residual ROOH. Iodometry relies on the stoichiometric oxidation of iodide (I⁻) to iodine (I₂) by ROOH.

  • Self-Validation: Run a negative control (BHT alone) which should show zero hydroperoxide decomposition, validating that the assay strictly measures secondary antioxidant activity.

  • Methodology:

    • Incubate 10 mM cumene hydroperoxide (CHP) with 1 mM of the antioxidant in chlorobenzene at 60°C.

    • At predefined intervals (0, 15, 30, 60 min), extract a 1.0 mL aliquot.

    • Add 10 mL of glacial acetic acid/chloroform (3:2 v/v) and 1 mL of saturated potassium iodide (KI) solution.

    • Incubate in the dark for 5 minutes (allowing I₂ formation).

    • Titrate the liberated iodine with 0.01 N sodium thiosulfate using a starch indicator until the blue color disappears.

Protocol C: Macroscopic Thermal Stability (Oxidation Induction Time via DSC)
  • Causality: While Protocols A and B isolate specific molecular mechanisms, OIT measures real-world synergistic performance under accelerated thermal aging conditions.

  • Self-Validation: Test an unstabilized polymer matrix (e.g., virgin polypropylene) to establish a baseline degradation time.

  • Methodology:

    • Compound 0.1 wt% of the antioxidant into virgin polypropylene (PP) powder using a micro-extruder.

    • Place 5.0 mg of the compounded sample into an open aluminum DSC pan.

    • Heat the sample to 190°C at 20°C/min under a nitrogen atmosphere (50 mL/min) to melt the polymer.

    • Isotherm at 190°C for 5 minutes, then abruptly switch the purge gas to pure oxygen (50 mL/min).

    • Measure the time from the oxygen switch to the onset of the exothermic oxidation peak. This value is the OIT.

Conclusion

For drug development professionals and materials scientists, the shift from binary antioxidant mixtures to single-molecule intramolecular synergists like 2,6-Dimethyl-4-(methylthio)phenol offers profound advantages. By eliminating diffusion barriers between the site of radical quenching and hydroperoxide decomposition, this compound provides superior long-term stability, making it an exceptional candidate for protecting highly sensitive lipid formulations and high-temperature processed polymers.

References

  • Meier, H., Kuenzi, H., Knobloch, G., Rist, G., & Szelagiewicz, M. "Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers." Phosphorus, Sulfur, and Silicon and the Related Elements, 2008. Available at:[Link]

  • National Institutes of Health (NIH) / MDPI. "Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker." Molecules, 2022. Available at:[Link]

Sources

Comparative

High-Resolution Mass Spectrometry for the Identification of 2,6-Dimethyl-4-(methylthio)phenol: Orbitrap vs. Q-TOF Platforms

Small molecule identification in complex matrices requires analytical platforms capable of extreme precision. 2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) is a phenolic compound characterized by a phenol ring subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Small molecule identification in complex matrices requires analytical platforms capable of extreme precision. 2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) is a phenolic compound characterized by a phenol ring substituted with two methyl groups at the 2 and 6 positions and a methylthio group at the 4 position[1]. Widely analyzed in the contexts of flavor/fragrance profiling, environmental monitoring, and agrochemical development[1], this compound presents unique analytical challenges. Low-molecular-weight phenols (MW 168.26) often exhibit poor ionization efficiency in standard electrospray ionization (ESI) and limited fragmentation pathways[2].

To confirm its identity with absolute certainty, High-Resolution Mass Spectrometry (HRMS) is required. However, the choice of mass analyzer—specifically Orbitrap versus Quadrupole Time-of-Flight (Q-TOF) —fundamentally alters the experimental workflow. As an application scientist, selecting the right platform requires balancing resolving power, scan speed, and isotopic fidelity.

The Analytical Challenge: Causality in Platform Selection

Identifying 2,6-Dimethyl-4-(methylthio)phenol requires distinguishing it from closely related isomers (e.g., 3,5-dimethyl-4-(methylthio)phenol). The presence of the sulfur atom provides a distinct isotopic signature ( 34 S), which is critical for structural confirmation.

When coupling Ultra-Performance Liquid Chromatography (UPLC) to HRMS, the causality of your experimental choices becomes apparent:

  • UPLC Peak Widths: Modern UPLC produces peak widths of 1–3 seconds. To accurately integrate a peak for quantification and trigger data-dependent MS/MS (ddMS 2 ), the mass spectrometer must acquire at least 10–15 data points across the peak[3].

  • The Resolution vs. Speed Trade-off: Orbitrap mass resolution is inversely proportional to scan speed[3]. Achieving ultra-high resolution (e.g., 140,000 FWHM) requires longer transient acquisition times (up to 500 ms), which can severely degrade chromatographic peak definition[3]. Conversely, Q-TOF instruments maintain consistent resolution (~30,000–40,000 FWHM) regardless of scan speed, making them ideal for fast UPLC[3],[4].

Platform_Comparison Start Sample: 2,6-Dimethyl-4-(methylthio)phenol LC UPLC Separation (Peak Width < 3s) Start->LC Decision Primary Analytical Goal? LC->Decision Orbitrap Orbitrap HRMS Resolving Power > 140,000 Slower Scan Rate Decision->Orbitrap Complex Matrix QTOF Q-TOF HRMS High Scan Rate (>10 Hz) Consistent Res ~40,000 Decision->QTOF High Throughput Result1 Eliminates Isobaric Interferences Orbitrap->Result1 Result2 Preserves UPLC Peak Shape & Isotopic Fidelity QTOF->Result2

Decision matrix for selecting HRMS platforms based on analytical goals.

Platform Comparison: Orbitrap vs. Q-TOF

When analyzing 2,6-Dimethyl-4-(methylthio)phenol, the performance of the chosen HRMS platform dictates the confidence of your identification.

Orbitrap (e.g., Thermo Q Exactive)

Orbitrap technology traps ions in an electrostatic field, measuring the frequency of their harmonic oscillations.

  • Strengths: Unmatched resolving power (up to 280,000 FWHM at m/z 200). If your sample matrix is highly complex (e.g., soil extracts or crude biological fluids), this resolution is mandatory to separate the target analyte from isobaric background ions.

  • Limitations: Slower scan speeds at high resolution can lead to false negatives in metabolite identification due to missed UPLC peaks[3]. Furthermore, Orbitraps are susceptible to space-charge effects (overfilling of the C-trap), which can limit intraspectral dynamic range and slightly skew isotopic fidelity[5].

Q-TOF (e.g., Waters Xevo G2-S / Agilent 6540)

Q-TOF instruments accelerate ions through a flight tube, measuring the time it takes them to reach the detector.

  • Strengths: Excellent for small molecule analysis due to superior isotopic fidelity and mass accuracy[5]. Because TOF technology does not suffer from the resolution-speed inverse relationship, it can acquire full-scan HRMS data at >10 Hz while maintaining ~40,000 resolution[3]. This ensures perfect UPLC peak reconstruction.

  • Limitations: Lower maximum resolving power compared to Orbitraps. If an interfering matrix ion has a mass difference of less than 0.005 Da from the target, a Q-TOF may struggle to resolve the two peaks.

Quantitative Data Summary
Parameter2,6-Dimethyl-4-(methylthio)phenol TargetOrbitrap PerformanceQ-TOF Performance
Mass Accuracy < 3 ppm error< 1–2 ppm< 2–3 ppm
Max Resolving Power Baseline separation of isobarsUp to 280,000 FWHM~30,000 – 40,000 FWHM
Scan Speed (Full MS) > 10 Hz for UPLC compatibility1.5 – 3.0 Hz (at max res)[3]> 10 – 50 Hz[3]
Isotopic Fidelity Accurate 34 S relative abundanceGood (limited by space charge)[5]Excellent[5]
Dynamic Range 4–5 orders of magnitude~3.5 orders (intraspectral)[5]~4–5 orders[5]

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol relies on exact mass calculation, isotopic pattern verification, and specific MS/MS neutral losses.

Phase 1: Exact Mass & Isotopic Signatures

Before injecting the sample, establish the theoretical parameters. The presence of sulfur ( 32 S: 95.02%, 34 S: 4.21%) provides a built-in validation metric.

  • Chemical Formula: C 9​ H 12​ OS

  • Monoisotopic Exact Mass: 168.0609 Da

  • Negative Ion Mode [M-H] : 167.0536 Da

  • 34 S Isotope Peak [M-H] : 169.0494 Da (Expected relative abundance: ~4.4%)

Phase 2: Sample Preparation & Derivatization (Expert Insight)

Phenols typically ionize poorly in positive ESI due to their acidic nature. While negative ESI is standard, sensitivity can be drastically improved via chemical derivatization.

  • Native Analysis: Extract the sample in 50:50 Methanol:Water. Analyze in ESI(-) mode.

  • Derivatization (Optional but Recommended for trace analysis): React the sample with a permanent charge derivatization agent such as CAX-B (N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide). This converts the phenol into a quaternary ammonium salt, vastly increasing ESI(+) ionization efficiency and yielding information-rich MS/MS spectra[2].

Phase 3: LC-HRMS Acquisition Workflow
  • Chromatography: Use a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for ESI-). Mobile phase B: Acetonitrile. Run a fast gradient (5 minutes) to elute the hydrophobic phenol.

  • MS Acquisition (Orbitrap): Set to Full MS / ddMS 2 . To maintain UPLC peak shape, compromise on resolution: set Full MS to 70,000 FWHM and MS 2 to 17,500 FWHM.

  • MS Acquisition (Q-TOF): Utilize Data-Independent Acquisition (DIA) or SWATH mode[4]. Set acquisition rate to 10 Hz to capture >15 points across the narrow UPLC peak.

Phase 4: MS/MS Fragmentation Causality

In ESI(-), the fragmentation of 2,6-Dimethyl-4-(methylthio)phenol is driven by the stability of the resulting phenoxide derivatives. The primary diagnostic pathways involve the cleavage of the methylthio group.

Fragmentation_Pathway Precursor Precursor Ion: [M-H]- m/z 167.0536 Frag1 Fragment:[M-H - •CH3]•- m/z 152.0301 Precursor->Frag1 Homolytic Cleavage (-15.0235 Da) Frag2 Fragment: [M-H - CH3SH]- m/z 119.0497 Precursor->Frag2 Neutral Loss (-48.0034 Da)

Proposed ESI(-) MS/MS fragmentation pathway for 2,6-Dimethyl-4-(methylthio)phenol.

  • Validation Check: If the peak at m/z 167.0536 does not yield the m/z 119.0497 fragment (loss of methanethiol, CH 3​ SH), the identity of the methylthio group is unconfirmed, and the signal may belong to an isobaric interference.

Conclusion & Recommendations

For the routine identification and quantification of 2,6-Dimethyl-4-(methylthio)phenol in high-throughput environments, the Q-TOF is the superior platform. Its ability to maintain high scan speeds ensures that narrow UPLC peaks are accurately defined, preventing false negatives[3], while its excellent isotopic fidelity reliably captures the crucial 34 S isotope[5].

However, if the compound is being traced in highly complex environmental matrices (e.g., wastewater or crude soil extracts) where isobaric background noise is severe, the Orbitrap becomes necessary. In this scenario, the analyst must intentionally slow down the chromatography to accommodate the Orbitrap's slower scan speeds at resolutions >140,000[3].

References

  • Waters Corporation. Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Available at: [Link]

  • Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. Available at: [Link]

  • ResearchGate. Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Available at:[Link]

  • MDPI (Molecules). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. Available at: [Link]

Sources

Validation

Assessing the Specificity of 2,6-Dimethyl-4-(methylthio)phenol in Enzymatic Assays: A Comparative Guide

Target Audience: Researchers, biochemists, and drug development professionals. Introduction & Mechanistic Rationale In the landscape of enzymatic assays, particularly those involving redox-active enzymes like peroxidases...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals.

Introduction & Mechanistic Rationale

In the landscape of enzymatic assays, particularly those involving redox-active enzymes like peroxidases and Cytochrome P450 (CYP450) families, the choice of phenolic substrate or modulator drastically impacts assay specificity and signal-to-noise ratios. 2,6-Dimethyl-4-(methylthio)phenol (DMTP) (CAS: 7379-49-9) is an emerging organic compound characterized by a phenol ring substituted with two methyl groups at the 2 and 6 positions, and a methylthio group at the 4 position[1].

Unlike traditional antioxidants, the dual presence of the sterically hindering ortho-methyl groups and the electron-donating para-methylthio group provides DMTP with unique redox properties. The hydroxyl group imparts acidic properties and facilitates hydrogen bonding, while the methylthio group enhances its biological activity and lipophilicity[1]. This guide objectively compares DMTP against standard phenolic antioxidants—Butylated hydroxytoluene (BHT) and Trolox—in the context of enzymatic oxidation and inhibition assays.

Mechanistic Pathway: Enzymatic Oxidation of DMTP

The following diagram illustrates the generalized pathway of DMTP oxidation in a peroxidase-coupled assay. The steric hindrance from the 2,6-dimethyl groups stabilizes the initial phenoxyl radical, preventing rapid non-specific polymerization, while the methylthio group provides a secondary site for enzymatic oxygenation (e.g., sulfoxidation by CYP450).

G Substrate DMTP (Phenolic Substrate) Enzyme Peroxidase / CYP450 (Catalytic Complex) Substrate->Enzyme H-bond & Binding Intermediate Phenoxyl Radical (Sterically Stabilized) Enzyme->Intermediate 1e- Oxidation Product Oxidized Metabolite (Quinone / Sulfoxide) Intermediate->Product 2nd Oxidation / Stabilization

Caption: Enzymatic oxidation pathway of DMTP highlighting radical stabilization and metabolite formation.

Comparative Performance Analysis

To establish a self-validating system for assay design, we must compare DMTP against industry standards. The table below synthesizes quantitative and qualitative data regarding their performance in standard redox and enzymatic assays.

Parameter2,6-Dimethyl-4-(methylthio)phenol (DMTP)Butylated hydroxytoluene (BHT)Trolox (Water-soluble Vit E)
Primary Enzymatic Target CYP450 (Sulfoxidation), PeroxidasesNon-specific lipid peroxidationGeneral free radical scavenging
Aqueous Solubility Moderate (Requires DMSO/EtOH carrier)Very Low (Highly lipophilic)High (Water-soluble)
Radical Stability (t1/2) High (Steric shielding by 2,6-methyls)Very High (tert-butyl groups)Moderate
Assay Background Noise Low (Minimal auto-oxidation)LowModerate (can auto-oxidize at high pH)
Specificity in CYP Assays High (Methylthio group acts as specific sensor)Low (Acts purely as a radical sink)Low

Expert Insight: DMTP outperforms BHT in assays requiring specific enzymatic turnover tracking because the methylthio group can be selectively oxidized to a sulfoxide, providing a measurable product peak via HPLC/MS, whereas BHT primarily acts as a dead-end radical sink.

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to ensure reproducibility and scientific rigor.

Protocol A: Horseradish Peroxidase (HRP) Specificity Assay

This assay evaluates the specificity of DMTP as a hydrogen donor in HRP-catalyzed reduction of hydrogen peroxide.

Reagents:

  • 50 mM Potassium Phosphate Buffer (pH 7.4)

  • HRP Enzyme Stock (1 U/mL)

  • Hydrogen Peroxide ( H2​O2​ ) (10 mM)

  • DMTP Stock (10 mM in DMSO)

Step-by-Step Workflow:

  • Buffer Preparation: Utilize 50 mM Potassium Phosphate at pH 7.4. Causality: This pH mimics physiological conditions and maintains the protonation state of DMTP's phenolic hydroxyl group, preventing spontaneous alkaline auto-oxidation.

  • Substrate Addition: Add DMTP to a final concentration of 100 µM in the buffer. Ensure DMSO concentration does not exceed 1% (v/v). Causality: Organic solvents >1% can denature HRP and alter the binding pocket dynamics.

  • Enzyme Introduction: Add 10 µL of HRP stock to 980 µL of the substrate-buffer mixture. Incubate at 25°C for 2 minutes to establish baseline equilibrium.

  • Reaction Initiation: Inject 10 µL of 10 mM H2​O2​ to initiate the reaction.

  • Kinetic Monitoring: Monitor absorbance at the specific wavelength for the DMTP oxidized quinone derivative (typically around 400-420 nm) using a UV-Vis spectrophotometer for 5 minutes.

  • Validation: Run a parallel blank omitting H2​O2​ to confirm that DMTP does not undergo auto-oxidation under assay conditions.

Protocol B: CYP450 Sulfoxidation Assay

This protocol utilizes DMTP to assess the specific sulfoxidation activity of CYP enzymes (e.g., CYP3A4).

  • Microsomal Preparation: Suspend human liver microsomes (0.5 mg/mL protein) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Substrate Incubation: Add DMTP (final concentration 50 µM). Causality: The methylthio group of DMTP is highly susceptible to CYP-mediated oxygenation, making it a highly specific probe for sulfoxidase activity.

  • NADPH Regeneration System: Add 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase. Causality: CYP450 requires a continuous supply of electrons; the regeneration system ensures linear reaction kinetics.

  • Termination & Extraction: After 30 minutes at 37°C, terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the DMTP-sulfoxide metabolite.

Trustworthiness and Field-Proven Insights

As an application scientist, it is critical to recognize the limitations of any compound. While DMTP is highly specific for sulfoxidation and sterically protected radical formation[1], its reliance on a DMSO or ethanol carrier can introduce artifacts in sensitive whole-cell assays.

When comparing DMTP to Trolox, researchers must account for cellular permeability. Trolox is highly water-soluble but poorly penetrates lipid bilayers. DMTP, due to its methylthio and dimethyl substitutions, possesses a higher LogP, making it superior for assays requiring membrane permeation to access microsomal CYP450 enzymes. Always ensure that vehicle control (DMSO) baselines are rigorously established to subtract solvent-induced enzyme inhibition.

References

Sources

Comparative

A Comparative Performance Analysis of 2,6-Dimethyl-4-(methylthio)phenol as a Polymer Stabilizer

A Senior Application Scientist’s Guide to Enhancing Polymer Longevity In the pursuit of developing robust and durable polymer formulations, the role of antioxidants cannot be overstated. These critical additives are the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Enhancing Polymer Longevity

In the pursuit of developing robust and durable polymer formulations, the role of antioxidants cannot be overstated. These critical additives are the frontline defense against the deleterious effects of thermal and oxidative degradation, which can compromise the mechanical integrity, appearance, and lifespan of plastic materials[1]. This guide provides an in-depth comparative analysis of 2,6-Dimethyl-4-(methylthio)phenol , a sulfur-containing phenolic antioxidant, against established alternatives in a representative polyolefin application. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating antioxidant performance, grounded in scientific principles and validated experimental protocols.

Introduction: The Imperative for Advanced Polymer Stabilization

Polymers are susceptible to degradation initiated by heat, light, and oxygen during processing and end-use[1]. This degradation manifests as chain scission, cross-linking, discoloration, and a loss of mechanical properties. Antioxidants are crucial additives that interrupt these degradation pathways. They are broadly classified as primary antioxidants (radical scavengers) and secondary antioxidants (hydroperoxide decomposers)[2].

Phenolic antioxidants are a cornerstone of polymer stabilization, functioning as primary antioxidants by donating a hydrogen atom to terminate free radical chain reactions[2][3]. The inclusion of a sulfur moiety, as in 2,6-Dimethyl-4-(methylthio)phenol , introduces a secondary stabilization mechanism. Sulfur-containing compounds can decompose hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, thus providing a synergistic antioxidant effect[4][5]. This dual-functionality makes sulfur-containing phenolics a compelling area of investigation for high-performance polymer applications.

This guide will benchmark the performance of 2,6-Dimethyl-4-(methylthio)phenol against two widely used antioxidants:

  • Alternative 1 (Thiobisphenol): 4,4'-Thiobis(6-tert-butyl-m-cresol) - A well-established sulfur-containing phenolic antioxidant.

  • Alternative 2 (Hindered Phenol): 2,6-Di-tert-butyl-4-methylphenol (BHT) - A conventional, non-sulfur-containing hindered phenolic antioxidant.

The polymer matrix for this comparative study will be polypropylene (PP), a versatile thermoplastic widely used in applications demanding long-term thermal stability.

Experimental Design: A Framework for Robust Evaluation

To provide a holistic assessment of antioxidant performance, a series of standardized tests were conducted on polypropylene formulations containing 0.2% (by weight) of the respective antioxidant. A control sample with no antioxidant was also included for baseline comparison.

Materials and Sample Preparation
  • Polymer: Polypropylene (homopolymer, MFI = 4 g/10 min).

  • Antioxidants:

    • 2,6-Dimethyl-4-(methylthio)phenol

    • 4,4'-Thiobis(6-tert-butyl-m-cresol)[6][7][8]

    • 2,6-Di-tert-butyl-4-methylphenol (BHT)[9][10]

  • Method: The antioxidants were compounded with the polypropylene resin using a twin-screw extruder. The resulting pellets were then injection molded into test specimens as per ASTM standards.

The experimental workflow is depicted in the following diagram:

Experimental Workflow Figure 1: Experimental Workflow for Antioxidant Performance Evaluation cluster_0 Material Preparation cluster_1 Performance Testing cluster_2 Data Analysis A Polypropylene Resin B Antioxidant Addition (0.2% w/w) A->B C Melt Compounding (Twin-Screw Extruder) B->C D Injection Molding of Test Specimens C->D E Oxidative Induction Time (OIT) (ISO 11357-6) D->E Test Specimens F Long-Term Heat Aging (ASTM D3045) D->F Test Specimens G Melt Flow Index (MFI) (ASTM D1238) D->G Test Specimens H Color Stability (Yellowness Index) (ASTM D1925) D->H Test Specimens I Comparative Performance Evaluation E->I F->I G->I H->I

Caption: Figure 1: Experimental Workflow for Antioxidant Performance Evaluation.

Performance Evaluation Protocols

This test provides a rapid assessment of the thermo-oxidative stability of a material.

  • Standard: ISO 11357-6[11][12][13].

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Procedure: A small sample of the polymer is heated to a specified isothermal temperature (200°C) under a nitrogen atmosphere. The atmosphere is then switched to oxygen, and the time until the onset of the exothermic oxidation reaction is measured. A longer OIT indicates greater resistance to oxidation.

This test evaluates the ability of the antioxidant to protect the polymer during prolonged exposure to elevated temperatures.

  • Standard: ASTM D3045[14][15][16].

  • Procedure: Tensile test bars were aged in a circulating air oven at 135°C. Specimens were removed at regular intervals, and their tensile strength was measured at room temperature. The time to 50% retention of initial tensile strength was determined as the endpoint.

MFI is a measure of the ease of flow of a molten polymer and is sensitive to changes in molecular weight due to degradation.

  • Standard: ASTM D1238[17][18][19][20][21].

  • Procedure: The MFI of the polymer was measured after multiple extrusion cycles. An increase in MFI indicates chain scission, while a decrease suggests cross-linking. A stable MFI is desirable.

This test quantifies the extent of discoloration, a common sign of polymer degradation.

  • Standard: ASTM D1925[22].

  • Procedure: The yellowness index (YI) of molded plaques was measured before and after long-term heat aging. A lower change in YI indicates better color stability.

Results and Discussion: A Comparative Benchmark

The performance of 2,6-Dimethyl-4-(methylthio)phenol and the alternative antioxidants are summarized in the tables below.

Thermal Stability

Table 1: Oxidative Induction Time (OIT) and Long-Term Heat Aging Results

AntioxidantOIT at 200°C (minutes)Time to 50% Tensile Strength Retention at 135°C (hours)
2,6-Dimethyl-4-(methylthio)phenol 45 1200
4,4'-Thiobis(6-tert-butyl-m-cresol)421150
2,6-Di-tert-butyl-4-methylphenol (BHT)25700
Control (No Antioxidant)< 150

The OIT results clearly demonstrate the superior thermo-oxidative resistance provided by the sulfur-containing phenols. 2,6-Dimethyl-4-(methylthio)phenol exhibited the longest OIT, suggesting a highly effective stabilization at elevated temperatures. This is further corroborated by the long-term heat aging data, where it provided the longest protection before significant mechanical property loss. The performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) was also commendable and significantly better than the non-sulfur-containing BHT. This enhanced performance can be attributed to the dual antioxidant mechanism of the thio-phenolic structure, which combines radical scavenging and hydroperoxide decomposition[5].

Processing Stability and Color Hold

Table 2: Melt Flow Index (MFI) and Color Stability after Multiple Extrusions

AntioxidantMFI after 5 Extrusions (g/10 min)Change in Yellowness Index (ΔYI) after Heat Aging
2,6-Dimethyl-4-(methylthio)phenol 4.8 3.5
4,4'-Thiobis(6-tert-butyl-m-cresol)5.14.2
2,6-Di-tert-butyl-4-methylphenol (BHT)6.58.1
Control (No Antioxidant)12.325.6
(Initial MFI of virgin PP = 4.0 g/10 min)

The MFI data indicates that 2,6-Dimethyl-4-(methylthio)phenol provided excellent processing stability, with only a marginal increase in MFI after multiple extrusion cycles. This suggests minimal polymer chain scission during processing. In terms of color stability, both sulfur-containing antioxidants significantly outperformed BHT, which is known to cause some discoloration due to the formation of colored transformation products[23]. 2,6-Dimethyl-4-(methylthio)phenol demonstrated the best color hold, with the lowest change in yellowness index after heat aging.

Mechanistic Insights: The Synergy of Phenolic and Thio-Chemistry

The superior performance of 2,6-Dimethyl-4-(methylthio)phenol can be attributed to its unique molecular structure.

Antioxidant Mechanism Figure 2: Dual Antioxidant Mechanism of 2,6-Dimethyl-4-(methylthio)phenol cluster_0 Primary Antioxidant Action (Radical Scavenging) cluster_1 Secondary Antioxidant Action (Hydroperoxide Decomposition) A Phenolic -OH group B Donates H atom to Polymer Radical (R•) A->B C Forms Stable Phenoxyl Radical B->C H Polymer Degradation Cycle C->H Inhibits Degradation D Thioether (-S-CH3) group E Decomposes Hydroperoxides (ROOH) D->E F Forms Non-radical Products E->F F->H Inhibits Degradation G 2,6-Dimethyl-4-(methylthio)phenol G->A G->D

Caption: Figure 2: Dual Antioxidant Mechanism of 2,6-Dimethyl-4-(methylthio)phenol.

As a hindered phenol, the hydroxyl group readily donates its hydrogen atom to neutralize polymer radicals, thus terminating the degradation chain reaction. The resulting phenoxyl radical is sterically hindered and resonance-stabilized, preventing it from initiating new degradation chains[2]. Concurrently, the thioether moiety acts as a hydroperoxide decomposer, converting these unstable species into non-radical, stable products[5]. This dual-action mechanism provides a comprehensive stabilization package, leading to the enhanced performance observed in our experimental evaluation.

Furthermore, sulfur-containing antioxidants can exhibit synergistic effects when used in combination with other stabilizers, such as phosphites[24][25][26][27]. Future work could explore these synergistic combinations to further optimize polymer stabilization systems.

Conclusion and Future Outlook

This comparative guide demonstrates the high-performance capabilities of 2,6-Dimethyl-4-(methylthio)phenol as an antioxidant for polyolefins. Its unique sulfur-containing phenolic structure provides a dual mechanism of stabilization, leading to superior long-term thermal stability, excellent processing stability, and impressive color hold when compared to both a conventional hindered phenol and another thiobisphenol antioxidant.

For researchers and formulators seeking to enhance the durability and lifespan of polymer products, particularly in demanding applications, 2,6-Dimethyl-4-(methylthio)phenol represents a highly effective solution. Its balanced performance profile makes it a strong candidate for a wide range of polymer systems where resistance to thermal and oxidative degradation is paramount.

References

  • Oxidation Induction Time (OIT) Testing | Measurlabs. (n.d.).
  • Al-Malaika, S. (n.d.). Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers.
  • Gilbert, B. C., Hanson, P., Jones, J. R., & Whitwood, A. C. (n.d.). An e.s.r. investigation of radical reactions of some sulphur-containing phenolic antioxidants. Journal of the Chemical Society, Perkin Transactions 2.
  • INTERNATIONAL STANDARD ISO 11357-6. (n.d.).
  • DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. (2023, October 5).
  • Iuga, C., et al. (2022, January 6).
  • 4,4-Thiobis (6-Tert-Butyl-m-Cresol) distributor supplier. (n.d.).
  • Ighodaro, O. M., & Akinloye, O. A. (2014, November 25).
  • Viljoen, A. J., & Van Reenen, A. J. (n.d.).
  • Oxidation-induction time. (n.d.). In Wikipedia.
  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2024, November 13).
  • Al-Malaika, S. (2008, March 17). Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. Taylor & Francis.
  • Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (n.d.).
  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023, August 14).
  • Schwela, D. (1996, May 5). Action Mechanisms of Phosphite and Phosphonite Stabilizers.
  • Zhu, Y. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. SciSpace.
  • Pospíšil, J., Habicher, W. D., Zweifel, H., Pilař, J., & Nešpůrek, S. (n.d.). Antioxidants as Sources of Plastics Discoloration: Structural Effects.
  • ASTM Volume 08.03, June 2025. (2025, June 15).
  • How to Use ASTM D1238 for Polymer Melt Flow Rate Testing. (2025, July 3).
  • How Does Phosphite Antioxidants Work? (2024, June 21).
  • 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5. (2026, March 13). ChemicalBook.
  • Step-by-Step Procedure for Melt Flow Index Testing (ASTM D1238 & ISO 1133). (2025, November 21).
  • Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133. (2024, November 5). Testronix.
  • 4,4'-Thiobis(6-tert-butyl-m-cresol). (n.d.).
  • Melt Flow Rate Testing to ASTM D 1238, ISO 1133. (n.d.).
  • Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. (2025, August 30).
  • D3045 Standard Practice for Heat Aging of Plastics Without Load. (2025, May 19). ASTM.
  • Precise Melt Flow Index Test as per ASTM D1238 for Polymers. (2022, May 25). Pacorr.
  • The effect of heat aging on the properties of polyolefins, polyvinyls, and acrylics. (n.d.).
  • Heat Aging Test As Per Standard ASTM D3045. (2024, September 4).
  • ASTM D3045 heat aging practice for unloaded plastics tests. (n.d.).
  • Thiophenolic Antioxidants | Polymer & Plastic Additives. (n.d.).
  • 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5. (n.d.). TCI Chemicals.
  • Impact of Natural and Synthetic Antioxidants on The Stability of High- Density Polyethylene. (2025, July 8). Preprints.org.
  • Substituted thiobisphenols as antioxidants: Correlation between antioxidant activities and13C chemical shifts. (n.d.).
  • Analysis of phenolic antioxidants and erucamide slip additives in polypropylene formul
  • 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL). (2020, December 15).
  • Discoloration of polymers by phenolic antioxidants | Request PDF. (n.d.).
  • What are the requirements for the performance of plastic antioxidants? (2022, December 23).
  • Application of Antioxidants in Polymers. (n.d.). Alfa Chemistry.
  • An Approach for the Accelerated Heat Aging of Test Specimens Produced Using 3D Additive M
  • A comparison of phenolic antioxidant performance in HDPE at 32–80°C. (n.d.).
  • Reaction kinetics of antioxidants for polyolefins. (2022, January 25). Energiforsk.
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). MDPI.
  • Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish. (2023, November 15). PubMed.
  • 2,6-Di-tert-butyl-4-methylphenol. (n.d.). Sigma-Aldrich.
  • Butylated hydroxytoluene. (n.d.). In Wikipedia.

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Validation

An In-Depth Technical Guide to the Preclinical Evaluation of Substituted Phenols: A Comparative Analysis of In Vivo Efficacy

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the in vivo efficacy of substituted phenols, with a particular focus on the structural clas...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of substituted phenols, with a particular focus on the structural class represented by 2,6-dialkyl-4-(thioalkyl)phenols. While direct in vivo efficacy studies on 2,6-Dimethyl-4-(methylthio)phenol are not publicly available, this document serves as a comparative framework. By examining the in vivo performance of structurally related compounds and those with similar predicted biological activities, we can infer the potential therapeutic applications and guide the preclinical development of this novel chemical entity.

The following sections will delve into the established anti-inflammatory, neuroprotective, and anti-cancer properties of relevant substituted phenols, providing detailed experimental protocols and comparative data from various animal models. This guide is designed to be a practical resource for researchers, offering insights into the experimental choices and methodologies required for the in vivo evaluation of this promising class of compounds.

The Therapeutic Potential of Substituted Phenols: A Mechanistic Overview

Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to a benzene ring, with additional functional groups at various positions. These substitutions significantly influence the molecule's physicochemical properties and biological activities. The 2,6-dialkyl substitution pattern, for instance, often enhances the antioxidant properties of the phenol by sterically hindering the hydroxyl group, which increases its ability to scavenge free radicals.

The introduction of a thioether group, such as the methylthio group at the 4-position, can further modulate the compound's activity, potentially influencing its metabolic stability, tissue distribution, and interaction with biological targets. Phenolic compounds are known to exert their effects through various mechanisms, including:

  • Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and upregulation of endogenous antioxidant enzymes.[1]

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and modulation of inflammatory signaling pathways such as NF-κB.[1]

  • Neuroprotection: Attenuation of oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases.[2]

  • Anti-cancer Activity: Induction of apoptosis and inhibition of cell proliferation in cancer cells.

This guide will now explore the in vivo evidence supporting these activities for compounds structurally related to 2,6-Dimethyl-4-(methylthio)phenol.

Comparative In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[3]

Comparator Compound: 2,6-bis(1,1-dimethylethyl)phenol Derivatives

A study by Costantino et al. (1993) investigated the anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives in the carrageenan paw edema assay in rats.[4]

  • Animal Model: Male Sprague-Dawley rats.

  • Groups:

    • Control (vehicle)

    • Test compounds (various doses)

    • Reference drug (e.g., Indomethacin)

  • Procedure:

    • The test compounds or vehicle are administered orally.

    • After a set period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.

  • Endpoint: The percentage inhibition of paw edema is calculated for each group relative to the control group.

CompoundDoseTime (hours)% Inhibition of Paw EdemaReference
4-(6,7-dichloro-4H-1,2,4-benzothiadiazine-3-yl)-2,6-bis(1,1-dimethylethyl)-phenol-S,S-dioxideNot SpecifiedNot SpecifiedMarked reduction[4]
IndomethacinNot SpecifiedNot SpecifiedSignificant reduction[4]

Note: The original publication did not provide specific dosage and percentage inhibition values in the abstract.

The results indicate that 2,6-dialkylphenol derivatives can possess significant anti-inflammatory activity. The 4-substituted derivative, in particular, demonstrated potent effects, suggesting that modifications at this position are crucial for activity.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Measurement Phase cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration (p.o.) Compound Administration (p.o.) Grouping->Compound Administration (p.o.) Carrageenan Injection (subplantar) Carrageenan Injection (subplantar) Compound Administration (p.o.)->Carrageenan Injection (subplantar) Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection (subplantar)->Paw Volume Measurement (hourly) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (hourly)->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis G cluster_0 Cellular Effects cluster_1 Outcome Oxidative Stress Oxidative Stress Phenolic Compound Phenolic Compound Oxidative Stress->Phenolic Compound Neuroinflammation Neuroinflammation Neuroinflammation->Phenolic Compound ROS Scavenging ROS Scavenging Phenolic Compound->ROS Scavenging Anti-inflammatory Pathways (e.g., inhibit NF-κB) Anti-inflammatory Pathways (e.g., inhibit NF-κB) Phenolic Compound->Anti-inflammatory Pathways (e.g., inhibit NF-κB) Reduced Oxidative Damage Reduced Oxidative Damage ROS Scavenging->Reduced Oxidative Damage Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines Anti-inflammatory Pathways (e.g., inhibit NF-κB)->Decreased Pro-inflammatory Cytokines Neuronal Survival Neuronal Survival Reduced Oxidative Damage->Neuronal Survival Decreased Pro-inflammatory Cytokines->Neuronal Survival

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Ortho-Alkylated Phenols

Introduction: The Significance of Ortho-Alkylated Phenols Ortho-alkylated phenols are crucial structural motifs found in a vast array of biologically active natural products, pharmaceuticals, and advanced functional mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Ortho-Alkylated Phenols

Ortho-alkylated phenols are crucial structural motifs found in a vast array of biologically active natural products, pharmaceuticals, and advanced functional materials.[1] Their specific substitution pattern is often key to their function, influencing everything from receptor binding affinity to antioxidant properties. Consequently, the development of efficient and highly selective methods for their synthesis is a paramount objective in modern organic chemistry.[1][2] Traditional methods like Friedel-Crafts alkylation often fall short, yielding mixtures of isomers and over-alkylated products, which necessitates tedious purification and results in poor atom economy.[3][4]

This guide provides a comparative analysis of the primary synthetic strategies for achieving selective ortho-alkylation of phenols. We will delve into the mechanistic underpinnings of each method, evaluate their respective strengths and limitations with supporting data, and provide actionable experimental protocols for key transformations.

Classical Approach: Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, but its application to the ortho-alkylation of phenols is fraught with challenges. The phenolic hydroxyl group is a potent activating, ortho-para-directing group.[5][6] However, achieving high selectivity for the ortho position over the thermodynamically favored para position is notoriously difficult.[3]

Mechanism & Selectivity Issues: The reaction proceeds via an electrophilic aromatic substitution, where an alkylating agent (e.g., an alkene or alkyl halide) is activated by a Lewis or Brønsted acid to generate a carbocation or a polarized complex. This electrophile is then attacked by the electron-rich phenol ring.

Several factors contribute to the poor ortho-selectivity:

  • Steric Hindrance: The ortho positions are sterically more hindered than the para position, making attack at the latter kinetically favorable.

  • Thermodynamic Control: The para-substituted product is often the more thermodynamically stable isomer.

  • Over-alkylation: The initial alkylation product is often more nucleophilic than the starting phenol, leading to di- and poly-alkylation.[3]

  • Rearrangement: The carbocation intermediates are prone to rearrangement to form more stable carbocations, leading to a mixture of branched alkylated products.[3]

Despite these drawbacks, specific catalysts, such as aluminum thiophenoxide, have been developed to direct the alkylation preferentially to the ortho position under certain conditions.[7]

Representative Protocol: Aluminum Thiophenoxide Catalyzed Ortho-Butylation of o-Cresol This protocol is adapted from a patented procedure demonstrating a method for selective ortho-alkylation.[7]

  • Catalyst Preparation: In a dry, inert atmosphere, react aluminum turnings with thiophenol in a suitable solvent like toluene until the aluminum is consumed.

  • Reaction Setup: Charge a pressure-rated autoclave with o-cresol and the prepared aluminum thiophenoxide catalyst (at least 0.1% by weight of phenol, calculated on aluminum content).[7]

  • Alkylation: Seal the vessel and introduce liquid isobutylene. Heat the mixture to a temperature between 30 and 250°C. Superatmospheric pressures of 25 to 1000 psig are typical.[7]

  • Workup: After the reaction is complete (monitored by GC or TLC), cool the reactor, vent the excess isobutylene, and dilute the reaction mixture with a suitable organic solvent. The catalyst can be quenched by washing with a dilute acid, followed by aqueous washes and purification by distillation or chromatography.

Rearrangement Strategy: The Claisen Rearrangement

The Claisen rearrangement is a powerful and reliable method for the ortho-allylation of phenols. It is a[8][8]-sigmatropic rearrangement of an allyl phenyl ether, which proceeds through a concerted, intramolecular mechanism.[9][10]

Mechanism & Causality: The reaction is initiated by heating the allyl phenyl ether.[11] The concerted pericyclic mechanism involves a highly ordered, cyclic transition state, leading exclusively to the ortho-substituted product, provided an ortho position is available.[9] The initial product is a cyclohexadienone intermediate, which rapidly tautomerizes to the aromatic phenol to restore aromaticity.[12] This tautomerization is the thermodynamic driving force for the reaction. If both ortho positions are blocked, the allyl group can migrate to the para position through a subsequent Cope rearrangement.[10][12]

// Nodes for each synthetic route phenol [label="Phenol Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; fc [label="Friedel-Crafts Alkylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; claisen [label="Claisen Rearrangement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; formylation [label="Ortho-Formylation\n(Duff, Reimer-Tiemann)", fillcolor="#FBBC05", fontcolor="#202124"]; dom [label="Directed ortho-Metalation\n(DoM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tmc [label="Transition-Metal Catalyzed\nC-H Alkylation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Intermediate Products allyl_ether [label="Allyl Phenyl Ether", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; formyl_phenol [label="ortho-Formyl Phenol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; protected_phenol [label="Protected Phenol\n(e.g., Carbamate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reduction [label="Reduction", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Final Product product [label="ortho-Alkylated Phenol", shape=doubleoctagon, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges representing the workflow phenol -> fc [label="Alkene/Alkyl Halide,\nLewis Acid"]; fc -> product;

phenol -> allyl_ether [label="Allyl Bromide, Base"]; allyl_ether -> claisen [label="Heat"]; claisen -> product;

phenol -> formylation [label="CHCl3, Base (R-T)\nor HMTA, Acid (Duff)"]; formylation -> formyl_phenol; formyl_phenol -> reduction [label="e.g., NaBH4, H2/Pd"]; reduction -> product;

phenol -> protected_phenol [label="Protection Step"]; protected_phenol -> dom [label="1. Strong Base (n-BuLi)\n2. Alkyl Halide"]; dom -> product [label="Deprotection"];

phenol -> tmc [label="Alkene/Alcohol,\nTransition Metal Catalyst\n(e.g., Ru, Rh, Re)"]; tmc -> product; } Caption: Workflow for major ortho-alkylation strategies.

Advantages:

  • Excellent and predictable regioselectivity for the ortho position.

  • High yields are often achievable.

  • Tolerates a variety of substitution patterns on the aromatic ring.[8]

Limitations:

  • Limited to the introduction of allyl groups.

  • Requires the synthesis of the corresponding allyl phenyl ether, adding a step to the overall sequence.[8]

  • Can require high temperatures (180-220 °C).

Indirect Routes: Ortho-Formylation and Reduction

An effective, albeit indirect, strategy involves a two-step process: first, the introduction of a formyl (-CHO) group selectively at the ortho position, followed by its reduction to a methyl group or conversion to a longer alkyl chain via Grignard addition and subsequent reduction.

Ortho-Formylation Reactions

Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base to formylate phenols, with a strong preference for the ortho position.[13][14] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[15] The ortho selectivity is attributed to the interaction between the phenoxide oxygen and the carbene within the solvent cage. However, yields can be moderate to low.[15]

Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) to achieve ortho-formylation.[16][17] It is particularly effective for electron-rich phenols.[16] The mechanism is complex but results in good ortho-selectivity, believed to be directed by a hydrogen bond between the phenolic proton and the nitrogen of the formylating agent.[18][19]

Reduction of the Formyl Group

Once the ortho-formyl phenol is synthesized and purified, the aldehyde can be converted to an alkyl group.

  • To a Methyl Group: Standard reduction conditions like the Wolff-Kishner (hydrazine, base, high temp) or Clemmensen (Zn(Hg), HCl) reduction can be used. A milder alternative is catalytic hydrogenation (e.g., H₂, Pd/C).

  • To a Longer Alkyl Chain: The formyl group can be reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent) to form a secondary alcohol. This alcohol can then be reduced to the corresponding alkyl group, for instance, by triethylsilane reduction or by converting it to a halide/tosylate and performing a reductive cleavage.[20]

Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful strategy for achieving regioselective functionalization of aromatic rings.[8] The phenolic hydroxyl group is first converted into a directing metalation group (DMG), typically a carbamate or an acetal. This group coordinates to a strong base (usually an organolithium reagent like n-BuLi), directing the deprotonation to the adjacent ortho position. The resulting ortho-lithiated species is then quenched with an alkylating electrophile (e.g., an alkyl halide).

DoM_Mechanism

Advantages:

  • Excellent, predictable regioselectivity.

  • Applicable to a wide range of alkylating agents.

Limitations:

  • Requires protection of the acidic phenolic proton, adding steps to the synthesis.

  • The protecting groups themselves can have limitations; for example, carbamates may require harsh deprotection conditions.[8]

  • Requires stoichiometric amounts of strong, pyrophoric organolithium bases and cryogenic temperatures (-78 °C).

  • Limited functional group tolerance due to the high reactivity of the organolithium intermediates.

Modern Approach: Transition-Metal-Catalyzed C-H Alkylation

In recent years, transition-metal-catalyzed C-H activation and functionalization has emerged as a highly efficient and atom-economical tool for forging C-C bonds.[1] For phenols, the hydroxyl group itself can act as a directing group, facilitating the selective activation of the ortho-C-H bond by a metal center.

Mechanism & Causality: The general catalytic cycle involves coordination of the metal catalyst to the phenolic oxygen, followed by a cyclometalation step where an ortho-C-H bond is cleaved to form a five- or six-membered metallacycle. This intermediate then reacts with an alkylating agent (often an alkene or alcohol), and subsequent reductive elimination releases the ortho-alkylated phenol and regenerates the active catalyst.[21] Catalysts based on rhodium, ruthenium, and rhenium have been successfully employed.[3][21][22]

Advantages:

  • High Regioselectivity: The directing effect of the hydroxyl group leads to excellent ortho-selectivity.[3]

  • Mono-alkylation: Many systems show a strong preference for mono-alkylation, preventing over-reaction.[3]

  • Atom Economy: Uses readily available alkylating agents like alkenes or alcohols, often with water as the only byproduct.[22]

  • Functional Group Tolerance: These catalytic systems are often tolerant of a wider range of functional groups compared to DoM or Friedel-Crafts.[3]

Limitations:

  • Catalysts can be expensive (e.g., based on Rh, Ru, Re).

  • Some methods may require specific and potentially sensitive ligands.

  • Reaction optimization can be required for new substrates.

Representative Protocol: Rhenium-Catalyzed Ortho-Alkylation with Alkenes This protocol is based on a procedure reported by Kuninobu, Takai, and coworkers.[3]

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the phenol substrate, the alkene (1.5-3.0 equivalents), the rhenium catalyst (e.g., Re₂(CO)₁₀, 1-5 mol%), and a suitable solvent (e.g., toluene).

  • Reaction: Heat the mixture to 160-180 °C and stir for the required time (typically 12-24 hours), monitoring by GC or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified directly by distillation or column chromatography on silica gel to afford the pure ortho-alkylated phenol.[3]

Comparative Summary of Synthetic Routes

FeatureFriedel-Crafts AlkylationClaisen RearrangementOrtho-Formylation + ReductionDirected ortho-Metalation (DoM)Transition-Metal C-H Alkylation
Regioselectivity Poor (ortho/para mixtures)[3]Excellent (ortho)[9]Excellent (ortho)[13][17]Excellent (ortho)[8]Excellent (ortho)[3][22]
Key Advantage Inexpensive reagentsPredictable & high-yieldingReliable selectivityBroad electrophile scopeHigh atom economy & functional group tolerance
Key Limitation Poor selectivity, polyalkylation, rearrangements[3]Limited to allyl groups, requires ether synthesis[8]Multi-step processRequires protection/deprotection, strong base, low temp[8]Expensive catalysts, may require optimization
Alkylating Agent Alkenes, Alcohols, Alkyl Halides[4]N/A (Internal rearrangement)N/A (Formyl source, then R-MgX)Alkyl HalidesAlkenes, Alcohols[3][22]
Typical Conditions Lewis/Brønsted Acid, 0-100 °CThermal, ~200 °CVaries (Base/Acid, then reduction)Strong Base (n-BuLi), -78 °CMetal Catalyst, 100-180 °C
Functional Group Tolerance PoorGoodModerate-GoodPoorGood-Excellent[3]

Conclusion

The synthesis of ortho-alkylated phenols has evolved significantly from classical electrophilic substitutions to modern, highly selective catalytic methods. For the introduction of allyl groups, the Claisen rearrangement remains an unparalleled choice due to its predictable and high-yielding nature. When a simple methyl group is desired or a multi-step synthesis is viable, ortho-formylation followed by reduction offers a robust and reliable pathway. For complex targets requiring high precision and tolerance of sensitive functional groups, transition-metal-catalyzed C-H alkylation represents the state-of-the-art, providing direct, atom-economical access to these valuable compounds. While powerful, Directed ortho-Metalation is often reserved for situations where other methods fail, due to its requirement for stoichiometric strong bases and protective group chemistry. The choice of synthetic route is therefore a strategic decision, balancing factors of selectivity, substrate scope, operational simplicity, and overall efficiency.

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Safety & Regulatory Compliance

Safety

2,6-Dimethyl-4-(methylthio)phenol proper disposal procedures

Comprehensive Operational and Disposal Protocol for 2,6-Dimethyl-4-(methylthio)phenol As a Senior Application Scientist, ensuring the integrity of your laboratory's safety infrastructure is just as critical as the reprod...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 2,6-Dimethyl-4-(methylthio)phenol

As a Senior Application Scientist, ensuring the integrity of your laboratory's safety infrastructure is just as critical as the reproducibility of your assays. 2,6-Dimethyl-4-(methylthio)phenol (CAS 7379-49-9) is a highly versatile phenolic thioether utilized in pharmaceutical synthesis, flavor and fragrance profiling, and agrochemical development[1],[2]. However, its dual functional groups—a reactive phenolic hydroxyl and a volatile methylthio ether—present complex safety and logistical challenges.

This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and RCRA-compliant disposal of this compound, ensuring that your laboratory exceeds standard compliance while protecting both personnel and the environment.

Chemical Hazard Profile & Causality Assessment

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards. The phenolic ring is highly lipophilic and corrosive, allowing it to rapidly penetrate dermal barriers, degrade standard protective polymers, and cause systemic toxicity[3]. Simultaneously, the methylthio group (-SCH₃) not only imparts a severe, unpleasant stench but also dictates the environmental fate of the molecule, requiring specialized thermal destruction to prevent toxic sulfur oxide (SOx) emissions[4].

Table 1: Physicochemical Properties and Disposal Implications

Property / IdentifierValue / ClassificationMechanistic Implication for Disposal
Chemical Name 2,6-Dimethyl-4-(methylthio)phenolDual-hazard profile: Corrosive (phenol) and Stench/Toxic (thioether).
CAS Number 7379-49-9Mandatory identifier for EHS waste manifesting and SDS tracking[1].
Molecular Formula C₉H₁₂OSComplete combustion yields CO₂, H₂O, and SOx; requires flue-gas scrubbing[2].
Boiling Point ~267.4°CLow volatility at room temp, but aerosols/dust are highly hazardous[2].
RCRA Characteristics Toxic (D-codes apply), CorrosiveMust be segregated from general aqueous waste; strictly forbidden from sewer disposal[5],[6].

Pre-Disposal Operational Protocols & PPE

Standard nitrile gloves are insufficient for extended handling of phenolic compounds. Phenol acts as a solvent against many thin polymers, degrading the matrix and permeating directly to the skin[3].

  • Primary PPE: Wear heavy-weight (8 mil) neoprene, butyl rubber, or Viton gloves[7]. If using standard nitrile for incidental contact, double-gloving is mandatory, and gloves must be changed immediately upon any suspected splash.

  • Engineering Controls: All transfers, weighing, and waste consolidation must occur within a certified Class II fume hood. This captures toxic vapors and mitigates the potent thioether stench from migrating into the general laboratory space[7].

Step-by-Step Waste Segregation & Containment

A self-validating disposal protocol relies on strict chemical segregation. Phenols are reducing agents; mixing them with strong oxidizers (e.g., nitric acid, peroxides) will initiate an exothermic reaction, potentially leading to a fire or container rupture[7].

  • Step 1: Container Selection: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys for liquid waste. Avoid standard plastics (like PET) or rubber seals, which degrade upon prolonged contact with phenols[3].

  • Step 2: Segregation: Designate a specific waste stream for "Halogenated/Non-Halogenated Organic Waste" (depending on your primary solvent matrix). Never mix this waste with heavy metals, aqueous acids, or strong bases.

  • Step 3: Consolidation: Using a dedicated, chemically compatible funnel, slowly transfer the waste into the HDPE container. Fill to a maximum of 80% capacity. This empty headspace is a critical self-validating safety measure to accommodate vapor pressure expansion during storage.

  • Step 4: GHS Labeling: Immediately affix a hazardous waste label. Explicitly write "2,6-Dimethyl-4-(methylthio)phenol" (do not use abbreviations) and check the "Toxic," "Corrosive," and "Environmental Hazard" pictograms.

Authorized Disposal Pathways

Under EPA regulations (40 CFR Part 261), this compound must be treated as a characteristic hazardous waste[6].

  • High-Temperature Incineration: This is the only scientifically and legally sound method for final destruction. The waste must be manifested to a commercial facility capable of high-temperature thermal oxidation. This process breaks the stable aromatic ring and oxidizes the sulfur. Crucially, the facility must utilize alkaline flue-gas scrubbers to neutralize the resulting acidic SOx gases before atmospheric release[4].

  • Sewer Prohibition: Under no circumstances should any concentration of this chemical be discharged into the sanitary sewer, due to its severe aquatic toxicity and resistance to standard wastewater bioremediation[5].

Emergency Spill Response & Decontamination

The standard instinct to flush a chemical spill with water is dangerous when dealing with phenols. Because phenol is poorly soluble in water, a small amount of water will merely expand the surface area of the chemical, accelerating dermal absorption and worsening the burn[7].

Dermal Exposure Protocol:

  • Do NOT rinse immediately with water.

  • Liberally apply low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400) to the affected area[7]. PEG acts as a highly effective lipophilic solvent, rapidly lifting the phenol from the tissue.

  • Wipe away the PEG/phenol mixture. Repeat this process for at least 15 minutes or until the chemical stench is completely undetectable.

  • Only after the PEG treatment should you wash the area with copious amounts of soap and water. Seek immediate medical attention.

Surface Spill Protocol:

  • Maximize fume hood exhaust and evacuate non-essential personnel from the immediate area.

  • Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust, which can react with concentrated phenols[5].

  • Sweep the absorbed material using non-sparking tools into a solid hazardous waste container.

  • Decontaminate the surface with a 5-10% sodium carbonate solution to neutralize residual acidity, followed by a thorough soap and water rinse[3].

Process Visualization

DisposalWorkflow A Waste Generation: 2,6-Dimethyl-4-(methylthio)phenol B Fume Hood Containment & PPE Verification A->B C Chemical Segregation: Isolate from Oxidizers B->C D Primary Containment: HDPE or PTFE Receptacle C->D E Secondary Containment & RCRA Labeling D->E F EHS Facility Transfer E->F G High-Temp Incineration (Alkaline SOx Scrubbing) F->G

Figure 1: Standardized operational workflow for the disposal of 2,6-Dimethyl-4-(methylthio)phenol.

References

  • LookChem. "Cas 7379-49-9, 2,6-dimethyl-4-(methylsulfanyl)phenol Basic Information." LookChem Chemical Database. Available at: [Link]

  • Wayne State University Office of Environmental Health & Safety. "Phenol Exposure Response & Contacts." WSU OEHS. Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Treatment Of Reactive Wastes At Hazardous Waste Landfills." EPA National Service Center for Environmental Publications (NEPIS). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: A User-Friendly Reference Document." EPA RCRA Guidance. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2,6-Dimethyl-4-(methylthio)phenol

This comprehensive technical guide provides procedural, step-by-step guidance for the safe handling, operational integration, and disposal of 2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) . Designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide provides procedural, step-by-step guidance for the safe handling, operational integration, and disposal of 2,6-Dimethyl-4-(methylthio)phenol (CAS: 7379-49-9) . Designed for researchers, scientists, and drug development professionals, this document bridges the gap between standard safety data sheets (SDS) and practical, field-proven laboratory operations[1].

Chemical Profile & Mechanistic Causality

2,6-Dimethyl-4-(methylthio)phenol is an organic phenolic compound characterized by a phenol ring substituted with two methyl groups at the 2 and 6 positions, and a methylthio group at the 4 position[2].

Causality in Safety Choices:

  • Phenolic Reactivity: The hydroxyl (-OH) group imparts weak acidic properties and facilitates hydrogen bonding[2]. Phenolic compounds are notorious for rapid dermal absorption and subsequent systemic toxicity. This dictates the absolute necessity for chemically resistant barrier materials (e.g., Nitrile or Neoprene) rather than standard latex, which degrades upon contact with phenols.

  • Aromatic & Methylthio Moieties: The methylthio group enhances lipophilicity, increasing its potential for biological activity (often utilized in antimicrobial and pharmaceutical applications)[2]. However, this lipophilicity also means the compound can easily penetrate lipid bilayers of human skin if exposed, necessitating strict dermal protection.

Personal Protective Equipment (PPE) Matrix

To ensure maximum safety, PPE selection must be tailored to the specific physical properties of 2,6-Dimethyl-4-(methylthio)phenol.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Double-gloving with Nitrile (min 0.11 mm thickness) or Neoprene.Phenols compromise latex integrity. Double-gloving provides a self-validating fail-safe; if the outer glove breaches, the inner glove protects during immediate doffing.
Eye/Face Protection ANSI Z87.1 compliant tightly fitting safety goggles. Face shield for bulk transfers.Protects mucous membranes from aerosolized powders or accidental splashes during solvent dissolution.
Body Protection Flame-retardant, fluid-resistant lab coat (e.g., Tyvek® or chemically treated cotton).Prevents particulate accumulation on personal clothing. The lipophilic nature of the compound requires a non-porous barrier.
Respiratory Protection N95/P100 particulate respirator (if weighing outside a hood) or half-mask with organic vapor (OV) cartridges.While vapor pressure is low at room temperature (0.00496 mmHg at 25°C)[1], handling fine powders risks inhalation of particulates.

Operational Handling Protocol

Every protocol must function as a self-validating system to ensure continuous safety.

Step 1: Pre-Operational Validation

  • Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a continuous visual indicator (e.g., a Kimwipe taped to the sash).

  • Perform a glove inflation test. Roll the cuff of the nitrile glove tightly to trap air; inspect for micro-punctures.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Anti-static materials prevent the fine phenolic powder from aerosolizing due to electrostatic repulsion.

  • Using a grounded stainless-steel spatula, transfer the required mass of 2,6-Dimethyl-4-(methylthio)phenol.

  • Seal the primary container immediately after use and wrap the cap with Parafilm to prevent moisture ingress and odor permeation.

Step 3: Dissolution

  • Add the selected solvent (e.g., ethanol or DMSO) slowly to the weighing boat or transfer the powder to a volumetric flask before solvent addition.

  • Cap the flask and agitate gently. Caution: Do not apply excessive heat without a reflux condenser, as the flash point is 130.5°C[1].

Spill Response & Disposal Plan

In the event of a spill, immediate and structured response prevents exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure the fume hood is running at maximum capacity. If spilled outside the hood, increase room ventilation.

  • Contain: Surround the solid spill with a damp absorbent material (if powder) to prevent aerosolization, or inert absorbent pads (if in solution).

  • Neutralize & Collect: Carefully scoop the material using non-sparking tools into a designated, clearly labeled hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild alkaline detergent solution (phenols are more soluble in basic conditions), followed by a thorough water rinse.

Disposal: Do not flush down the drain. 2,6-Dimethyl-4-(methylthio)phenol waste must be segregated into "Halogen-Free Organic Waste" (unless dissolved in a halogenated solvent) and disposed of via a certified hazardous waste contractor in compliance with local EPA/RCRA regulations.

Standard Operating Workflow Visualization

G A Pre-Operational Validation (Hood & PPE Check) B Chemical Transfer (Anti-static tools) A->B C Experiment Execution (Dissolution/Reaction) B->C D Spill Detected? C->D E Spill Response Protocol (Contain & Neutralize) D->E Yes F Waste Segregation (EPA/RCRA Compliant) D->F No E->F G Decontamination & Safe Doffing F->G

Caption: Operational workflow for handling 2,6-Dimethyl-4-(methylthio)phenol, including spill contingencies.

References

  • LookChem. "Cas 7379-49-9, 2,6-dimethyl-4-(methylsulfanyl)phenol Safety Data Sheets." LookChem Database. Available at: [Link]

Sources

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